N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-8-5-7-10-6-3-4-9-10/h3-4,6,8H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXJFYMKBJEBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476624 | |
| Record name | N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340967-02-4 | |
| Record name | N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
This compound is a substituted heterocyclic amine featuring a five-membered aromatic pyrazole ring linked to an N-ethyl-substituted ethylamine side chain at the N1 position. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Derivatives of pyrazole exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties.[2][3]
The structural arrangement of this compound—combining the aromatic, electron-rich pyrazole ring with a flexible and basic ethylamine side chain—makes it a compelling candidate for investigation in drug discovery and materials science. The two adjacent nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the secondary amine provides a hydrogen bond donor and a basic center, facilitating interactions with biological targets.[4] This guide provides a comprehensive overview of its chemical properties, a robust synthetic pathway, detailed protocols for characterization, and an exploration of its potential applications based on the well-established bioactivity of the pyrazole core.
Physicochemical Properties
Direct experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes its core calculated properties and estimated physical characteristics, derived from its structure and comparison with the closely related parent compound, 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5).[5]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₁₃N₃ | Calculated |
| Molecular Weight | 139.20 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Colorless to light yellow liquid | Predicted[6] |
| Boiling Point | ~220-230 °C at 760 mmHg | Estimated[5] |
| Density | ~1.05 - 1.15 g/cm³ | Estimated[5] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 4 | Calculated |
| Canonical SMILES | CCNCCN1C=CC=N1 | - |
| InChI Key | InChIKey=JRVCCLVLDBCCKX-UHFFFAOYSA-N | - |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved via a two-step process commencing with the N-alkylation of pyrazole, followed by nucleophilic substitution with ethylamine. This approach is logical because direct alkylation of pyrazole is a well-established and high-yielding reaction, creating a stable intermediate that can be readily converted to the target amine.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from pyrazole.
Step 1: Synthesis of 1-(2-Chloroethyl)-1H-pyrazole
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and acetonitrile (solvent, ~10 mL per gram of pyrazole).
-
Causality: Potassium carbonate is a mild and effective base for the deprotonation of pyrazole, facilitating its nucleophilic attack. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants and does not interfere with the reaction.
-
-
Reaction Initiation: Add 1-bromo-2-chloroethane (1.2 eq) to the stirring suspension. The use of a bromo-chloro alkane is strategic; the C-Br bond is more labile and will react preferentially with the pyrazole, leaving the C-Cl bond intact for the subsequent step.
-
Reflux: Heat the reaction mixture to reflux (~82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.
-
Work-up and Isolation:
-
Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 1-(2-chloroethyl)-1H-pyrazole.
-
Step 2: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, dissolve the 1-(2-chloroethyl)-1H-pyrazole (1.0 eq) from Step 1 in ethanol.
-
Amine Addition: Add an excess of ethylamine (aqueous solution or condensed gas, ~5.0 eq).
-
Causality: A large excess of ethylamine is used to drive the reaction to completion and to minimize the formation of dialkylated byproducts. It also serves as the base to neutralize the HCl formed during the reaction.
-
-
Reaction: Seal the vessel and heat to 80-100 °C for 24 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic substitution of the relatively unreactive alkyl chloride.
-
Work-up and Purification:
-
Cool the reaction vessel to room temperature before opening.
-
Remove the solvent and excess ethylamine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.
-
The final product, this compound, can be purified by vacuum distillation to yield a clear oil. The purity should be validated by spectroscopic methods.
-
Spectroscopic Characterization
As direct experimental spectra are not widely available, this section provides a predicted analysis to aid in the structural elucidation and verification of this compound.
Predicted Spectroscopic Data
| Technique | Predicted Signals / Absorptions |
| ¹H NMR | δ ~7.5 ppm (d, 1H): Pyrazole H-5δ ~7.4 ppm (d, 1H): Pyrazole H-3δ ~6.2 ppm (t, 1H): Pyrazole H-4δ ~4.2 ppm (t, 2H): N-CH₂ (pyrazole side)δ ~2.9 ppm (t, 2H): N-CH₂ (ethylamine side)δ ~2.6 ppm (q, 2H): CH₂ (ethyl group)δ ~1.1 ppm (t, 3H): CH₃ (ethyl group)δ ~1.5-2.0 ppm (br s, 1H): N-H |
| ¹³C NMR | δ ~139 ppm: Pyrazole C-3δ ~128 ppm: Pyrazole C-5δ ~105 ppm: Pyrazole C-4δ ~50 ppm: N-CH₂ (pyrazole side)δ ~48 ppm: N-CH₂ (ethylamine side)δ ~44 ppm: CH₂ (ethyl group)δ ~15 ppm: CH₃ (ethyl group) |
| FT-IR (cm⁻¹) | ~3300 cm⁻¹ (weak-medium): N-H stretch3100-3000 cm⁻¹ (medium): Aromatic C-H stretch3000-2850 cm⁻¹ (medium): Aliphatic C-H stretch~1550 cm⁻¹ (medium): C=N stretch (pyrazole ring)~1250 cm⁻¹ (strong): C-N stretch |
| Mass Spec (EI) | m/z 139: [M]⁺ (Molecular Ion)m/z 124: [M - CH₃]⁺m/z 110: [M - C₂H₅]⁺m/z 81: [C₄H₅N₂]⁺ (pyrazolylethyl fragment)m/z 68: [C₃H₄N₂]⁺ (pyrazole ring fragment) |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified liquid sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment) in a clean vial.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Analysis: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Process the data (Fourier transform, phasing, and baseline correction) and integrate the ¹H signals to confirm the proton count for each resonance.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the compound is a liquid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the neat liquid onto the ATR crystal.
-
Data Acquisition: Acquire a background spectrum of the empty ATR accessory. Then, acquire the sample spectrum. The instrument will record an interferogram, which is Fourier-transformed to generate the infrared spectrum (transmittance vs. wavenumber).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Potential Applications and Biological Activity
The pyrazole scaffold is a prolific source of bioactive molecules, and its derivatives are investigated for a wide range of therapeutic applications.[1][7] The incorporation of an N-ethyl-ethylamine moiety introduces a flexible, basic side chain that can significantly influence pharmacokinetic properties and target engagement.
Potential therapeutic areas for this compound and its analogs include:
-
Antimicrobial Agents: Pyrazole derivatives have shown activity against various bacterial and fungal strains.[7] The amine functionality could enhance solubility and cellular uptake, potentially improving efficacy.
-
Anticancer Agents: Numerous pyrazole-containing compounds have been developed as kinase inhibitors and anti-proliferative agents.[8] This molecule could serve as a fragment for designing more complex inhibitors targeting ATP-binding sites.
-
CNS-Active Agents: The structural similarity to some neurotransmitters and the ability to cross the blood-brain barrier make pyrazole derivatives candidates for developing antidepressant, antipsychotic, or neuroprotective drugs.[3]
-
Anti-inflammatory Agents: The most famous pyrazole drug, Celecoxib, is a potent anti-inflammatory agent. The core pyrazole structure is key to its COX-2 inhibitory activity.[1]
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A Comprehensive Guide to the Spectroscopic Characterization of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine is a heterocyclic compound featuring a pyrazole nucleus, a versatile scaffold in medicinal chemistry and drug discovery due to the broad biological activities of its derivatives.[1][2] Accurate structural elucidation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for unambiguous confirmation. This guide provides a detailed technical analysis of the expected spectroscopic signature of this compound, leveraging data from analogous structures and first principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers in synthesis, quality control, and drug development.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
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Chemical Structure:
-
Molecular Formula: C₇H₁₃N₃
-
Molecular Weight: 139.20 g/mol [3]
-
Key Structural Features:
-
An aromatic five-membered pyrazole ring.
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An N-substituted ethanamine side chain.
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A secondary amine (-NH-) group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Causality: Experimental Considerations
The choice of solvent and standard is critical for acquiring clean, interpretable NMR data. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to avoid overwhelming solvent proton signals.[4] CDCl₃ is an excellent first choice for its ability to dissolve a wide range of organic compounds. However, the secondary amine proton (-NH-) may exchange with trace acidic protons or broaden, a phenomenon that can be confirmed by a D₂O shake, which replaces the labile N-H proton with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[4][5] Tetramethylsilane (TMS) is the universally accepted internal standard, with its protons defined as 0.0 ppm.[4]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The structure of this compound presents six distinct proton environments. The predicted chemical shifts are based on extensive data from substituted pyrazoles and alkylamines.[4][6][7]
| Assignment (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling |
| H-5 (Pyrazole) | ~7.5 | Doublet (d) | 1H | Deshielded by adjacent N atom and aromatic ring current. Coupled to H-4. |
| H-3 (Pyrazole) | ~7.4 | Doublet (d) | 1H | Deshielded by aromatic ring current. Coupled to H-4. |
| H-4 (Pyrazole) | ~6.2 | Triplet (t) | 1H | Shielded relative to H-3/H-5. Coupled to both H-3 and H-5. |
| Pyrazole-CH₂ (a) | ~4.2 | Triplet (t) | 2H | Deshielded by the adjacent pyrazole nitrogen. Coupled to the ethanamine -CH₂- (b). |
| Ethanamine-CH₂ (b) | ~3.0 | Triplet (t) | 2H | Coupled to the pyrazole -CH₂- (a) and influenced by the amine nitrogen. |
| Ethyl-CH₂ (c) | ~2.7 | Quartet (q) | 2H | Deshielded by the amine nitrogen. Coupled to the methyl protons (d). |
| -NH- | ~1.5 (broad) | Singlet (s, broad) | 1H | Labile proton; chemical shift is concentration and solvent dependent. May not couple. |
| Ethyl-CH₃ (d) | ~1.1 | Triplet (t) | 3H | Standard aliphatic methyl group. Coupled to the ethyl -CH₂- protons (c). |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The molecule possesses seven unique carbon atoms, each with a predictable chemical shift range based on its electronic environment.[6][8]
| Assignment | Predicted δ (ppm) | Rationale |
| C-5 (Pyrazole) | ~139 | Aromatic carbon adjacent to two nitrogen atoms. |
| C-3 (Pyrazole) | ~129 | Aromatic carbon. |
| C-4 (Pyrazole) | ~105 | Aromatic carbon shielded by two adjacent carbons. |
| Pyrazole-CH₂ | ~52 | Aliphatic carbon bonded to the pyrazole nitrogen. |
| Ethanamine-CH₂ | ~48 | Aliphatic carbon adjacent to the amine nitrogen. |
| Ethyl-CH₂ | ~42 | Aliphatic carbon of the N-ethyl group. |
| Ethyl-CH₃ | ~15 | Terminal aliphatic methyl carbon. |
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh ~10 mg of this compound into a clean, dry NMR tube.
-
Dissolution: Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS.
-
Mixing: Cap the tube and invert gently until the sample is fully dissolved.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum (e.g., 16 scans) and the ¹³C spectrum (e.g., 1024 scans).
-
D₂O Shake (Optional): To confirm the -NH- peak, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, allow the layers to settle, and re-acquire the ¹H spectrum. The -NH- peak should disappear or significantly diminish.
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectrum Analysis
The key functional groups in the molecule will produce characteristic absorption bands. The predicted values are based on established correlation tables and spectral data for related pyrazole and amine compounds.[6][9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3350 - 3310 (weak-med) | N-H Stretch | Secondary Amine | Presence of the N-H bond is a key structural feature. |
| 3100 - 3000 | C-H Stretch (sp²) | Pyrazole Ring | Confirms the presence of aromatic C-H bonds. |
| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic Side Chain | Confirms the presence of the ethyl and ethanamine C-H bonds. |
| ~1550 | C=N Stretch | Pyrazole Ring | Characteristic stretching vibration of the pyrazole ring system. |
| ~1500 | C=C Stretch | Pyrazole Ring | Aromatic ring skeletal vibration. |
| 1420 - 1400 | Ring Vibration | Pyrazole Nucleus | Characteristic absorption of the pyrazole ring itself.[9] |
| 1190 - 1100 | C-N Stretch | Aliphatic & Aromatic | Corresponds to the C-N bonds of the amine and the pyrazole linkage.[9] |
Protocol: IR Spectrum Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of the sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Analysis (Electron Ionization)
Under Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M⁺), which can then undergo fragmentation.
-
Molecular Ion (M⁺): The spectrum is expected to show a clear molecular ion peak at m/z = 139 , corresponding to the molecular formula [C₇H₁₃N₃]⁺. A small M+1 peak at m/z = 140 will also be present due to the natural abundance of ¹³C.
-
Key Fragmentation Pathways: The structure suggests several predictable cleavage points. The most abundant fragment, the base peak, often arises from a cleavage that forms a particularly stable cation.
| Predicted m/z | Proposed Fragment Ion | Formula | Notes |
| 139 | Molecular Ion | [C₇H₁₃N₃]⁺ | Parent ion. |
| 110 | [M - C₂H₅]⁺ | [C₅H₈N₃]⁺ | Loss of the terminal ethyl group from the amine. |
| 96 | [C₄H₅N₂-CH₂]⁺ | [C₅H₇N₂]⁺ | Pyrazolyl-ethyl cation, a common and stable fragment. |
| 81 | [C₄H₅N₂]⁺ | [C₄H₅N₂]⁺ | Pyrazolyl-methyl cation from cleavage of the ethanamine bridge. |
| 68 | [C₃H₄N₂]⁺ | [C₃H₄N₂]⁺ | Pyrazole ring cation. |
| 58 | [CH₂=N⁺H-C₂H₅] | [C₃H₈N]⁺ | A characteristic fragment for N-ethyl amines resulting from α-cleavage. This is a strong candidate for the base peak .[11] |
Protocol: MS Data Acquisition (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any impurities and introduce it into the mass spectrometer.
-
Ionization: The compound is bombarded with high-energy electrons (typically 70 eV) in the ion source.
-
Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.
Integrated Analytical Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the chemical structure.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the secondary amine and the pyrazole ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive spectroscopic profile serves as an essential, self-validating dataset for any researcher working with this compound, ensuring scientific integrity from synthesis to application.
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An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug design. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous structures, computational modeling, and established principles of stereochemistry to present a robust theoretical framework. The guide delves into the synthesis, structural elucidation, and potential conformational isomers of the title compound, offering valuable insights for researchers engaged in the development of pyrazole-based therapeutic agents.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The versatile nature of the pyrazole ring allows for substitution at various positions, leading to a diverse chemical space with tunable physicochemical and pharmacological properties. This compound, with its pyrazole nucleus linked to a flexible ethylamine side chain, presents an intriguing subject for conformational analysis, as its three-dimensional structure is expected to significantly influence its interaction with biological targets.
This guide will first outline a probable synthetic route to this compound based on established methods for N-alkylation of pyrazoles. Subsequently, a detailed exploration of its molecular architecture will be presented, including predicted spectroscopic data. The core of this document focuses on the conformational analysis, exploring the rotational freedom around the key single bonds and the resulting low-energy conformations. Finally, standardized experimental protocols for the synthesis and structural characterization of this and similar molecules are provided to facilitate further empirical investigation.
Synthesis of this compound
The synthesis of this compound can be approached through the N-alkylation of the pyrazole ring, a common and versatile method for the preparation of N-substituted pyrazoles.[1] A plausible and efficient synthetic pathway is a two-step process starting from pyrazole.
Step 1: N-Alkylation of Pyrazole with a Protected Ethanamine Equivalent
The initial step involves the reaction of pyrazole with a suitable two-carbon electrophile bearing a protected amine functionality. A common and effective reagent for this purpose is N-(2-bromoethyl)phthalimide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The phthalimide group serves as an excellent protecting group for the primary amine, preventing side reactions.
Step 2: Deprotection and N-Ethylation
Following the successful N-alkylation of the pyrazole ring, the phthalimide protecting group is removed. This is classically achieved by hydrazinolysis, treating the intermediate with hydrazine hydrate in a protic solvent such as ethanol. This step yields 2-(1H-pyrazol-1-yl)ethanamine. The final step is the selective N-ethylation of the primary amine. This can be accomplished via reductive amination with acetaldehyde in the presence of a reducing agent like sodium borohydride, or through direct alkylation with an ethyl halide, such as ethyl bromide, under basic conditions.
Molecular Structure and Spectroscopic Profile
The molecular structure of this compound is characterized by a planar, aromatic pyrazole ring connected to a flexible N-ethylethanamine side chain at the N1 position. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its conformational preferences. In the absence of experimental crystallographic data for this specific molecule, these parameters can be reliably estimated using computational chemistry methods.
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on computational models and analysis of structurally similar compounds. These predictions serve as a valuable guide for the identification and characterization of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazole H-3 | 7.5 - 7.6 | d | ~2.0 |
| Pyrazole H-4 | 6.2 - 6.3 | t | ~2.2 |
| Pyrazole H-5 | 7.4 - 7.5 | d | ~2.4 |
| N-CH₂ (pyrazole side) | 4.2 - 4.3 | t | ~6.5 |
| N-CH₂ (ethylamine side) | 3.0 - 3.1 | t | ~6.5 |
| N-CH₂ (ethyl group) | 2.6 - 2.7 | q | ~7.2 |
| CH₃ (ethyl group) | 1.0 - 1.1 | t | ~7.2 |
| NH | 1.5 - 2.5 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~139 |
| Pyrazole C-4 | ~106 |
| Pyrazole C-5 | ~129 |
| N-CH₂ (pyrazole side) | ~52 |
| N-CH₂ (ethylamine side) | ~49 |
| N-CH₂ (ethyl group) | ~44 |
| CH₃ (ethyl group) | ~15 |
Conformational Analysis
The biological activity of a flexible molecule like this compound is intrinsically linked to its accessible conformations in solution. The conformational landscape is defined by the rotation around several key single bonds.
Key Rotatable Bonds
The primary degrees of rotational freedom in this compound are around the following bonds:
-
τ1: C(pyrazole)-N(side chain)
-
τ2: N(side chain)-C
-
τ3: C-C(side chain)
-
τ4: C-N(ethyl group)
-
τ5: N-C(ethyl group)
The rotation around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct, stable conformation.
Predicted Low-Energy Conformations
Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, can be employed to explore the conformational energy landscape.[2] It is anticipated that the most stable conformers will seek to minimize steric hindrance and optimize intramolecular interactions.
For instance, the orientation of the ethylamine side chain relative to the pyrazole ring (governed by τ1 and τ2) will be a critical determinant of the overall molecular shape. Extended or "zig-zag" conformations of the ethylamine backbone are generally energetically favored over more compact, gauche arrangements. Furthermore, the orientation of the N-ethyl group will also contribute to the overall conformational profile.
Caption: Key rotatable bonds influencing the conformational landscape.
Experimental Protocols
To validate the theoretical predictions and fully characterize this compound, the following experimental workflows are recommended.
Synthesis and Purification
Caption: Synthetic workflow for this compound.
A detailed, step-by-step protocol would involve:
-
N-Alkylation: Dissolve pyrazole and N-(2-bromoethyl)phthalimide in DMF. Add potassium carbonate and stir the mixture at an elevated temperature (e.g., 80 °C) until the reaction is complete (monitored by TLC). After cooling, pour the reaction mixture into water and collect the precipitated product by filtration.
-
Deprotection: Suspend the N-alkylated intermediate in ethanol and add hydrazine hydrate. Reflux the mixture for several hours. After cooling, acidify the mixture with HCl and filter to remove the phthalhydrazide byproduct. Neutralize the filtrate and extract the product with an organic solvent.
-
N-Ethylation: Dissolve the resulting primary amine in a suitable solvent like methanol. Add acetaldehyde and stir for a short period, followed by the portion-wise addition of sodium borohydride at a reduced temperature. After the reaction is complete, quench with water and extract the final product.
-
Purification: The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Structural Characterization
-
NMR Spectroscopy: Dissolve a pure sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra. These experiments will allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the synthesized compound.
-
X-ray Crystallography: If suitable single crystals can be obtained (e.g., by slow evaporation from a suitable solvent), single-crystal X-ray diffraction analysis will provide the definitive solid-state structure and conformational information.[3]
Conclusion
This compound represents a valuable scaffold for further exploration in drug discovery. While direct experimental data is currently limited, this technical guide provides a robust theoretical framework for its synthesis, structure, and conformational behavior based on established chemical principles and computational predictions. The outlined experimental protocols offer a clear path for the empirical validation of these predictions and the further investigation of this and related pyrazole derivatives. A thorough understanding of the conformational landscape of such molecules is paramount for the rational design of new therapeutic agents with improved efficacy and selectivity.
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An In-depth Technical Guide to N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS: 340967-02-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine, a heterocyclic building block, holds significant potential in the landscape of medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore, known to impart a wide array of biological activities to molecules that contain it.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, a plausible synthetic route, potential applications based on the known activities of related pyrazole derivatives, and essential safety and handling information. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to serve as a valuable resource for researchers.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrazole with an ethylamine side chain attached to one of the nitrogen atoms of the pyrazole ring.
| Property | Value | Source |
| CAS Number | 340967-02-4 | [3] |
| Molecular Formula | C₇H₁₃N₃ | [3] |
| Molecular Weight | 139.20 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | N-Ethyl-2-(1-pyrazolyl)ethanamine | |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |
| Purity (typical) | ≥98% | [3] |
Synthesis and Mechanism
Proposed Synthetic Pathway:
Caption: Proposed N-alkylation synthesis of the target compound.
Experimental Protocol (Hypothetical):
This protocol is a generalized procedure based on similar reactions and should be optimized for safety and yield.
-
Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add N-ethyl-2-chloroethanamine hydrochloride (1.1 eq) portion-wise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound, the pyrazole scaffold is a cornerstone in drug discovery. Its derivatives have demonstrated a vast range of pharmacological effects.
Potential Therapeutic Areas:
-
Oncology: Many pyrazole-containing compounds exhibit potent anticancer activity.[5]
-
Inflammation and Pain: The pyrazole moiety is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Infectious Diseases: Pyrazole derivatives have shown promising antibacterial, antifungal, and antiviral properties.[6]
-
Neurological Disorders: Certain pyrazole derivatives have been investigated for their potential in treating neurogenic disorders and their affinity for cannabinoid receptors.
It is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with tailored biological activities in these areas.
Analytical Characterization (Predicted)
As no experimental spectroscopic data is publicly available, the following are predicted values based on the analysis of similar structures.
¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-CH₃ | ~1.1 | Triplet | 3H |
| -NH-CH₂ -CH₃ | ~2.7 | Quartet | 2H |
| Pyrazole-CH₂- | ~4.2 | Triplet | 2H |
| -NH- | Broad singlet | 1H | |
| Pyrazole H-4 | ~6.2 | Triplet | 1H |
| Pyrazole H-3 | ~7.4 | Doublet | 1H |
| Pyrazole H-5 | ~7.5 | Doublet | 1H |
¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂-CH₃ | ~15 |
| -NH-CH₂ -CH₃ | ~42 |
| Pyrazole-CH₂ - | ~50 |
| Pyrazole C-4 | ~105 |
| Pyrazole C-3 | ~129 |
| Pyrazole C-5 | ~139 |
Mass Spectrometry (Predicted):
-
[M+H]⁺: 140.12
Infrared (IR) Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretch |
| 2850-2950 | C-H stretch (aliphatic) |
| 1500-1600 | C=N, C=C stretch (pyrazole ring) |
Safety and Handling
Specific toxicity data for this compound is not available. However, based on structurally related compounds, it should be handled with care.[7][8]
-
Potential Hazards: May be harmful if swallowed, cause skin irritation, and serious eye damage or irritation. May also cause respiratory irritation.[7]
-
Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile heterocyclic building block with significant, yet largely unexplored, potential in chemical synthesis and drug discovery. The rich pharmacology of the pyrazole core suggests that this compound could be a valuable precursor for novel therapeutic agents. This guide provides a foundational understanding of its properties, a likely synthetic approach, and necessary safety precautions to enable further research and development. It is imperative for researchers to conduct thorough characterization and safety assessments before use.
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Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–618. [Link].
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An In-depth Technical Guide to the Solubility and Stability of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on its structural components with detailed, field-proven methodologies for empirical validation.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring linked to an N-ethyl-substituted ethylamine side chain. The pyrazole nucleus is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The physicochemical properties of this molecule, specifically its solubility and stability, are critical parameters that influence its handling, formulation, and potential as a therapeutic agent. Understanding these characteristics is fundamental to its development pathway. This guide will first explore the predicted properties based on its chemical structure and then provide robust protocols for experimental determination.
Predicted Physicochemical and Solubility Profile
Direct experimental data for this compound is not extensively available in the public domain. However, we can infer its likely behavior by examining its constituent parts: the pyrazole ring and the ethylamine side chain.
The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] Unsubstituted pyrazole exhibits limited solubility in water but is more soluble in organic solvents.[4] The pyrazole ring can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen).[3] This duality influences its interaction with various solvents.
The N-ethyl-2-ethanamine side chain introduces a basic secondary amine and increases the molecule's flexibility. The presence of the amine group is expected to significantly influence its aqueous solubility. Amines can be protonated in acidic to neutral pH, forming salts that are generally more water-soluble.[5]
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3* |
| N-ethyl-2-(1-methylpyrazol-3-yl)ethanamine | C8H15N3 | 153.22 | 0.5 |
| N-ethyl-2-(1-propan-2-ylpyrazol-3-yl)ethanamine | C10H19N3 | 181.28 | 1.2 |
| N-ethyl-N-methyl-2-(4-nitropyrazol-1-yl)ethanamine | C8H14N4O2 | 198.22 | 0.4 |
*XLogP3 is a computed value that predicts the octanol-water partition coefficient, indicating lipophilicity. Lower values suggest higher water solubility. Data sourced from PubChem.[6][7][8]
Based on this structural analysis, this compound is predicted to be a basic compound with a higher aqueous solubility in acidic conditions due to salt formation. Its solubility in organic solvents is likely to be moderate, influenced by the pyrazole ring.
Experimental Determination of Solubility
To empirically determine the solubility of this compound, a systematic approach is required. The following protocols outline standard methodologies.
Kinetic and Thermodynamic Solubility Assays
A tiered approach is recommended, starting with a kinetic solubility assay for rapid screening, followed by a more rigorous thermodynamic solubility assay for definitive data.
Experimental Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Solubility Measurement
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). A typical concentration is 10-20 mM.
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for precipitation of the compound if it exceeds its kinetic solubility.
-
Filtration: Filter the samples to remove any precipitate.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Analysis: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method like HPLC-UV.
Stability Assessment: A Forced Degradation Approach
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[9][10][11] These studies expose the compound to stress conditions more severe than those it would encounter during storage to identify potential degradation pathways and products.[12][13]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Protocol 3: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide.
-
Oxidative Degradation: Dilute the stock solution with a 3% hydrogen peroxide solution.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C).
-
Photostability: Expose a solid sample and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration may need to be adjusted based on the compound's lability.
-
Sample Quenching: For acid and base hydrolysis samples, neutralize them at each time point to stop the degradation reaction.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products. LC-MS should be used to identify the mass of the degradation products to aid in their structural elucidation.
Data Interpretation
The results from the forced degradation study will reveal the conditions under which this compound is unstable. The pyrazole ring can be susceptible to certain oxidative conditions, and the ethylamine side chain may undergo reactions typical of amines. The stability profile will inform handling, storage conditions, and formulation development.
Conclusion
While specific experimental data on the solubility and stability of this compound is sparse, a comprehensive understanding of its likely behavior can be extrapolated from its structural components. The presence of a basic ethylamine side chain suggests a pH-dependent aqueous solubility, which is advantageous for potential oral formulations. The stability of the pyrazole core is generally robust, but the entire molecule's susceptibility to hydrolytic, oxidative, thermal, and photolytic stress must be empirically determined. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these critical physicochemical properties, thereby enabling informed decisions in the drug discovery and development process.
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Theoretical and computational studies of pyrazole derivatives
An In-Depth Technical Guide to the Theoretical and Computational Investigation of Pyrazole Derivatives
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The rational design and optimization of these derivatives are increasingly reliant on theoretical and computational chemistry. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key computational methodologies employed in the study of pyrazole derivatives. We will explore the causality behind methodological choices in quantum chemical calculations, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. Each section includes field-proven insights, step-by-step protocols for self-validating workflows, and data presentation strategies to bridge theoretical concepts with practical application in modern drug discovery.
The Privileged Scaffold: Why Pyrazoles?
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This arrangement imparts unique physicochemical properties, including aromaticity, the capacity for hydrogen bonding, and tautomerism, which allow for versatile interactions with biological targets.[1] Their presence in well-known drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil underscores their therapeutic potential.[3] Computational chemistry has become an indispensable tool for elucidating the structural, electronic, and dynamic properties of these derivatives, thereby accelerating the identification and optimization of novel therapeutic leads.[4]
Quantum Chemical Calculations: Unveiling Electronic Insights
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a foundational understanding of a molecule's intrinsic properties without the need for empirical data.[4][5] These calculations are crucial for explaining reactivity, spectroscopic properties, and the distribution of electron density, which governs non-covalent interactions.
The "Why": Rationale for Method Selection
The choice of a DFT functional and basis set is a critical decision dictated by a trade-off between computational cost and accuracy.
-
Functional Selection: For organic molecules like pyrazoles, hybrid functionals such as B3LYP are a common and robust choice. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation compared to pure DFT functionals, proving effective for geometry optimization and electronic property prediction.[5][6]
-
Basis Set Selection: The 6-31G(d,p) basis set is frequently employed as it offers a good balance. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems, like the pyrazole ring, leading to more reliable geometries and energies.[6]
Protocol: Geometry Optimization and Frontier Molecular Orbital Analysis
This protocol outlines a standard procedure for calculating the optimized geometry and analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a pyrazole derivative using a computational chemistry package like Gaussian.
-
Step 1: Input File Preparation. Create a 3D structure of the pyrazole derivative using a molecular builder (e.g., GaussView, Avogadro).
-
Step 2: Calculation Setup. In the calculation setup, specify the following parameters:
-
Job Type: Opt (Geometry Optimization) followed by Freq (Frequency) to confirm a true energy minimum.
-
Method: DFT, Functional: B3LYP, Basis Set: 6-31G(d,p).
-
Charge and Multiplicity: Specify the net charge (usually 0) and spin multiplicity (usually 1 for a singlet state).
-
-
Step 3: Execution. Submit the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.
-
Step 4: Validation. After completion, verify the output. A successful optimization will show no imaginary frequencies, confirming the structure is at a stable energy minimum.
-
Step 5: Analysis. Visualize the HOMO and LUMO surfaces. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6]
Data Presentation: Key Quantum Chemical Descriptors
Summarizing the output of quantum calculations in a table allows for efficient comparison between different pyrazole derivatives.
| Descriptor | Value | Significance in Drug Design |
| Total Energy (Hartree) | -1250.45 | Indicates the relative stability of the molecule. |
| HOMO Energy (eV) | -6.2 | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy (eV) | -1.8 | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.4 | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 2.5 D | Influences solubility and the ability to engage in polar interactions.[6] |
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrazole derivative) when bound to a second (a receptor, typically a protein).[7] It is a cornerstone of structure-based drug design, used to screen virtual libraries and rationalize structure-activity relationships (SAR).
Workflow for a Molecular Docking Study
The following diagram illustrates the logical flow of a typical molecular docking experiment, from initial preparation to final analysis.
Caption: Workflow for a typical molecular docking study.
Protocol: Docking a Pyrazole Derivative into a Kinase Active Site
This protocol details the steps for docking a pyrazole derivative into a protein kinase, a common target class for these compounds.[7]
-
Step 1: Receptor Acquisition and Preparation.
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein: delete water molecules, add hydrogen atoms, and repair any missing side chains or loops. This ensures the correct ionization and tautomeric states for the amino acid residues.
-
-
Step 2: Ligand Preparation.
-
Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure.
-
Perform a quick energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy, realistic conformation.
-
-
Step 3: Binding Site Definition.
-
Identify the active site of the kinase, typically where a co-crystallized native ligand is bound.
-
Define a "grid box" that encompasses this entire active site. The docking algorithm will confine its search for binding poses within this defined space, which is a crucial causality choice to reduce computational time and focus on the relevant area.
-
-
Step 4: Docking Execution.
-
Run the docking simulation using a program like AutoDock Vina. The software will generate multiple possible binding poses for the pyrazole derivative within the grid box and assign a score to each.
-
-
Step 5: Self-Validating Analysis.
-
Analyze Scores: The primary output is a binding affinity score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.[7]
-
Visualize Poses: Critically examine the top-scoring poses. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds with key residues (e.g., the kinase hinge region), hydrophobic interactions, and π-stacking.
-
Cross-Validation: If a known inhibitor's structure is available, dock it using the same protocol. The docking software should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD), validating the chosen docking parameters.[7]
-
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, revealing the stability of the ligand-protein complex over time.[4][8] This is essential for verifying if the interactions predicted by docking are maintained in a more realistic, solvated environment.
The "Why": The Need for Dynamic Validation
A high docking score does not guarantee a stable complex. The protein is not a rigid entity; its side chains are flexible, and the presence of water molecules can mediate or disrupt interactions. MD simulations are performed to:
-
Assess the conformational stability of the pyrazole derivative in the binding pocket.
-
Evaluate the persistence of key interactions (like hydrogen bonds) over time.
-
Calculate a more rigorous binding free energy using methods like MM/PBSA or MM/GBSA.
Protocol: MD Simulation of a Pyrazole-Protein Complex
This protocol provides a streamlined workflow for running an MD simulation using a package like GROMACS.[8]
-
Step 1: System Preparation.
-
Use the best-ranked pose from the molecular docking study as the starting structure.
-
Place the complex in a simulation box of a defined shape (e.g., cubic).
-
Solvate the system by adding explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
-
Step 2: Energy Minimization. Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Step 3: Equilibration.
-
Perform a short simulation (e.g., 100-200 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.
-
Perform a subsequent short simulation (e.g., 500-1000 ps) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system to the correct density.
-
-
Step 4: Production Run.
-
Step 5: Trajectory Analysis.
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the distance of key hydrogen bonds and other interactions throughout the simulation to confirm their stability.
-
QSAR and ADMET Prediction: Building Predictive Models
Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[10][11] In parallel, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to evaluate the drug-like properties of compounds early in the discovery process.[9][12]
The QSAR Development Workflow
Caption: A flowchart for developing a robust QSAR model.
Protocol: ADMET Profiling of Pyrazole Leads
This protocol uses web-based tools (e.g., SwissADME, pkCSM) to quickly assess the drug-likeness of pyrazole derivatives.
-
Step 1: Input Structures. Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for your pyrazole derivatives.
-
Step 2: Submit to Server. Paste the SMILES strings into the input field of an ADMET prediction server.
-
Step 3: Analyze Physicochemical Properties. Evaluate properties like molecular weight (MW), LogP (lipophilicity), and the number of hydrogen bond donors and acceptors.
-
Step 4: Evaluate Pharmacokinetics. Assess predictions for key parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes.[9]
-
Step 5: Assess Drug-Likeness. Check for violations of established rules like Lipinski's Rule of Five.[13] A compound is generally considered drug-like if it has:
-
Molecular Weight ≤ 500 Da
-
LogP ≤ 5
-
H-bond donors ≤ 5
-
H-bond acceptors ≤ 10
-
-
Step 6: Toxicity Prediction. Review predictions for potential toxicities, such as AMES toxicity (mutagenicity) and hepatotoxicity.[9]
Data Presentation: Comparative ADMET Profile
Tabulating ADMET data is essential for prioritizing which compounds should be synthesized and tested in vitro.
| Compound ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | HIA (%) | BBB Permeant? | AMES Toxic? |
| PZ-01 | 350.4 | 3.2 | 1 | 4 | 0 | High (95%) | Yes | No |
| PZ-02 | 480.6 | 4.8 | 2 | 6 | 0 | High (92%) | No | No |
| PZ-03 | 510.2 | 5.5 | 3 | 7 | 2 | Medium (75%) | No | Yes |
Conclusion
The integration of theoretical and computational methods provides a powerful, multi-faceted approach to the study of pyrazole derivatives. From elucidating fundamental electronic properties with quantum mechanics to predicting and validating biomolecular interactions through docking and MD simulations, these techniques offer invaluable insights that guide rational drug design. By complementing these targeted approaches with broader predictive models from QSAR and ADMET profiling, researchers can significantly enhance the efficiency of the drug discovery pipeline, reducing costs and accelerating the journey from initial concept to clinical candidate.
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- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and DFT calculation of novel pyrazole derivatives. (2021-09-23). AIP Conference Proceedings.
- 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022-11-07).
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- COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). (2023-03-01). Semantic Scholar.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014-07-22).
- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025-08-06).
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Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine: Synthesis, Characterization, and Potential Applications
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility allows for a wide array of chemical modifications, leading to a diverse spectrum of pharmacological activities.[2][3] Marketed drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB all feature the pyrazole core, underscoring its therapeutic significance.[1][2] Pyrazole derivatives have demonstrated a broad range of biological effects, including antimicrobial, antiviral, anticancer, and neuroprotective properties.[4] This guide focuses on a specific, less-explored derivative, this compound, providing a comprehensive overview of its synthesis, characterization, and potential for further investigation.
Physicochemical Properties
A foundational step in the investigation of any novel compound is the characterization of its fundamental physicochemical properties. For this compound, the following information has been compiled from publicly available chemical databases.
| Property | Value | Source |
| CAS Number | 340967-02-4 | [5] |
| Molecular Formula | C₇H₁₃N₃ | [5] |
| Molecular Weight | 139.20 g/mol | [5] |
| Purity | Typically ≥98% (as supplied by vendors) | [5] |
Synthesis and Structural Elucidation
While specific synthetic procedures for this compound are not extensively published, a plausible and efficient route can be designed based on established methods for N-alkylation of pyrazoles. The proposed synthesis involves the reaction of pyrazole with a suitable 2-aminoethylating agent, followed by ethylation of the primary amine. A more direct approach would be the reaction of pyrazole with N-ethyl-2-chloroethanamine.
Proposed Synthetic Workflow
A common and effective method for the synthesis of N-substituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3] For the synthesis of this compound, a potential route involves the initial preparation of 1-(2-aminoethyl)-1H-pyrazole, followed by N-ethylation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general chemical principles for the synthesis of similar compounds.
-
Step 1: Synthesis of 1-(2-Chloroethyl)-1H-pyrazole
-
To a solution of pyrazole (1 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-chloroethyl)-1H-pyrazole.
-
-
Step 2: Synthesis of this compound
-
Dissolve 1-(2-chloroethyl)-1H-pyrazole (1 eq.) in an excess of ethylamine solution (e.g., 70% in water or a solution in a polar solvent).
-
Heat the mixture in a sealed vessel at 80-100 °C. The pressure will increase, so appropriate safety precautions must be taken.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation under reduced pressure.
-
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the ethyl group, and the two methylene groups of the ethanamine chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Potential Pharmacological Applications and Screening Strategies
The broad biological activities of pyrazole derivatives suggest several avenues for investigating the therapeutic potential of this compound.[1][4]
Hypothesized Biological Targets
Based on the activities of other pyrazole-containing compounds, potential biological targets for this molecule could include:
-
Enzymes: Cyclooxygenases (COX-1/COX-2), kinases, and topoisomerases.[1][6]
-
Receptors: G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Ion Channels: Voltage-gated or ligand-gated ion channels.[6]
Caption: Hypothetical inhibition of the COX-2 pathway by a pyrazole derivative.
Proposed In Vitro Screening Workflow
A tiered approach to in vitro screening is recommended to efficiently assess the biological activity of this compound.
Caption: A tiered workflow for the in vitro biological evaluation of the title compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a general framework for assessing the compound's potential as an anti-inflammatory agent.
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitor (e.g., celecoxib)
-
Assay buffer and detection reagents (e.g., EIA-based prostaglandin detection kit)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the reference inhibitor.
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound/inhibitor at various concentrations.
-
Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37 °C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
This compound represents an intriguing yet under-investigated member of the pharmacologically significant pyrazole family. This guide has outlined a rational approach to its synthesis, characterization, and biological evaluation based on the extensive literature on related compounds. The presence of the N-ethyl-ethanamine side chain provides a unique structural motif that may confer novel pharmacological properties and improved pharmacokinetic profiles compared to other pyrazole derivatives.
Future research should focus on the validation of the proposed synthetic routes and the comprehensive biological screening of this compound across a range of therapeutic areas. Elucidating its mechanism of action and identifying its specific molecular targets will be crucial for its potential development as a lead compound in drug discovery programs.
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From Laboratory Curiosity to Pharmaceutical Cornerstone: A Technical Guide to the Discovery and History of Pyrazole-Based Compounds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of the most significant structural motifs in medicinal chemistry. Its journey from an unexpected laboratory synthesis in the late 19th century to its current status as a "privileged scaffold" in a multitude of blockbuster drugs is a compelling narrative of chemical innovation and pharmacological discovery. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical overview of pyrazole-based compounds. We will explore the seminal discovery by Ludwig Knorr, trace the evolution of synthetic methodologies from classical condensation reactions to modern catalytic approaches, and chronicle the development of key pyrazole-containing pharmaceuticals that have shaped modern medicine. Through detailed protocols, mechanistic diagrams, and structure-activity relationship insights, this guide aims to provide a foundational understanding and practical knowledge of this remarkable class of compounds.
Introduction: The Pyrazole Core's Significance
Pyrazole is an aromatic, five-membered heterocyclic compound with the molecular formula C₃H₄N₂.[1] The ring system features two adjacent nitrogen atoms, one of which is pyrrole-like (proton-donating) and the other pyridine-like (proton-accepting), allowing the moiety to act as both a hydrogen bond donor and acceptor.[2] This unique electronic configuration and structural stability make the pyrazole ring a versatile scaffold for building molecules with diverse biological activities.[3]
The significance of the pyrazole core in drug discovery cannot be overstated. Its presence in numerous FDA-approved drugs, targeting a wide array of conditions from inflammation and pain to cancer and erectile dysfunction, highlights its privileged status.[4][5] The metabolic stability of the pyrazole ring and its ability to be readily functionalized allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive building block for medicinal chemists.[5][6]
Caption: General structure of the 1H-pyrazole ring.
The Dawn of Pyrazole Chemistry: Ludwig Knorr's Serendipitous Discovery
The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[7] While searching for synthetic alternatives to quinine, Knorr was investigating the reaction between ethyl acetoacetate and phenylhydrazine.[8][9] His work led not to a quinoline derivative as expected, but to the synthesis of a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[10][11] Subsequent methylation of this compound yielded a substance with remarkable analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[12] Knorr patented the compound in 1883 and, after pharmacological testing by Wilhelm Filehne at Hoechst, it was named "Antipyrine".[8]
Antipyrine (also known as phenazone) became the first fully synthetic drug to be commercialized and was the most widely used medication in the world until the advent of Aspirin.[8][13] This groundbreaking discovery not only introduced a new class of therapeutic agents but also laid the foundation for the entire field of pyrazole chemistry.[10]
Evolution of Synthetic Methodologies
The synthesis of the pyrazole ring has evolved significantly since Knorr's initial report. The foundational method, now known as the Knorr Pyrazole Synthesis, remains a cornerstone of heterocyclic chemistry, but has been supplemented by a host of modern techniques that offer greater efficiency, regioselectivity, and substrate scope.
The Classical Knorr Pyrazole Synthesis
The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) and a hydrazine derivative.[14][15] The reaction is typically catalyzed by acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.[16][17]
The core value of this method lies in its simplicity and the ready availability of the starting materials. It allows for the construction of a wide variety of substituted pyrazoles, which has been instrumental in the development of compound libraries for drug discovery.[15]
The mechanism involves two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. After proton transfers and the loss of a water molecule, a hydrazone intermediate is formed. When using a β-ketoester, this initial condensation typically occurs at the more reactive ketone carbonyl.[18]
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group (the ester in the case of a β-ketoester). This cyclization is followed by the elimination of a second molecule (water for a diketone, or an alcohol for a β-ketoester) to yield the final pyrazole or pyrazolone product.[14][18]
Caption: Simplified workflow of the Knorr Pyrazole Synthesis.
This protocol is based on the foundational Knorr synthesis for a pyrazolone derivative.[11]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully combine equimolar quantities of ethyl acetoacetate and phenylhydrazine. Note: The initial reaction can be exothermic.[14]
-
Heating: Heat the reaction mixture under reflux for approximately 1 hour.[11]
-
Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.[18]
-
Crystallization: After heating, cool the resulting syrup in an ice bath.
-
Isolation: Add a small amount of diethyl ether and stir or scratch the flask to induce crystallization of the crude product.[11][14]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.[14]
Modern Synthetic Approaches
While the Knorr synthesis is robust, modern organic chemistry has introduced numerous advancements to overcome some of its limitations, such as issues with regioselectivity when using unsymmetrical dicarbonyls.[15]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of side products.[19] This green chemistry approach is highly efficient for generating libraries of pyrazole derivatives.[20]
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form the product, offering high atom economy and operational simplicity.[21] Several MCRs have been developed for pyrazole synthesis, allowing for the rapid generation of molecular diversity.[22]
-
Catalysis: The use of novel catalysts, including nano-catalysts like nano-ZnO and metal catalysts like copper, has led to more efficient and regioselective syntheses under milder conditions.[16][22]
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole (like a diazoalkane or nitrilimine) with a dipolarophile (like an alkyne) to form the pyrazole ring. It offers an alternative and often highly regioselective route to pyrazole derivatives.[2]
Pyrazoles in Medicinal Chemistry: A Legacy of Therapeutic Innovation
The initial success of Antipyrine spurred over a century of research into the pharmacological potential of pyrazole-containing compounds. This has resulted in a portfolio of drugs with diverse mechanisms of action, cementing the pyrazole scaffold as a cornerstone of modern pharmacotherapy.
Anti-inflammatory Agents: From Phenylbutazone to COX-2 Inhibitors
Following Antipyrine, other pyrazolone derivatives like Phenylbutazone were developed as potent non-steroidal anti-inflammatory drugs (NSAIDs).[23] These early NSAIDs, however, were non-selective and inhibited both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While inhibition of COX-2 mediates anti-inflammatory effects, inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining, often leads to gastrointestinal side effects.[13][24]
A major breakthrough came in the 1990s with the development of selective COX-2 inhibitors. The diaryl-substituted pyrazole Celecoxib (Celebrex®) became the flagship molecule of this new class.[25] Patented in 1993, its chemical structure allows it to fit selectively into the larger active site of the COX-2 enzyme, sparing COX-1.[24][26] This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity compared to non-selective NSAIDs.[24][27]
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme converts arachidonic acid into prostaglandin H₂, which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE₂).[28] These prostaglandins mediate pain and inflammation. Celecoxib selectively binds to and inhibits COX-2, thereby blocking the production of these inflammatory mediators.[25][27]
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the inflammatory cascade.
Expanding Therapeutic Horizons
The versatility of the pyrazole scaffold is demonstrated by its successful application in drugs targeting a wide range of diseases beyond inflammation.
| Drug Name (Brand Name) | Year Approved (Approx.) | Therapeutic Class | Mechanism of Action |
| Antipyrine (Phenazone) | 1883 | Analgesic, Antipyretic | Non-selective COX inhibitor[13] |
| Celecoxib (Celebrex®) | 1999 | NSAID | Selective COX-2 inhibitor[5] |
| Sildenafil (Viagra®) | 1998 | Erectile Dysfunction Tx | Phosphodiesterase-5 (PDE5) inhibitor[5][6] |
| Rimonabant (Acomplia®) | 2006 (Withdrawn) | Anti-obesity | Cannabinoid receptor 1 (CB1) inverse agonist[6] |
| Apixaban (Eliquis®) | 2011 | Anticoagulant | Direct Factor Xa inhibitor[4] |
| Larotrectinib (Vitrakvi®) | 2016 | Anticancer | Tropomyosin kinase (Trk) inhibitor[5] |
Table 1: Selected examples of influential pyrazole-containing pharmaceuticals.
The structure of Sildenafil , a pyrimidine-fused pyrazole, was a landmark in treating erectile dysfunction by inhibiting the PDE5 enzyme.[5] Apixaban , another prominent example, utilizes a pyrazole core in its structure to act as a potent and selective inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade.[4] More recently, pyrazole derivatives like Larotrectinib have emerged as targeted cancer therapies, highlighting the scaffold's continuing relevance in cutting-edge drug discovery.[5]
Conclusion and Future Outlook
From its unexpected synthesis in Ludwig Knorr's laboratory to its current status as a privileged scaffold in a multitude of blockbuster drugs, the pyrazole ring has had a profound impact on chemistry and medicine. The journey of pyrazole-based compounds illustrates a perfect synergy of synthetic innovation and pharmacological insight. The classical Knorr synthesis provided the initial gateway to this chemical space, while modern synthetic methodologies continue to expand the possibilities for creating novel analogues with enhanced efficacy and safety. The remarkable diversity of biological targets modulated by pyrazole-containing drugs—from enzymes like COX-2 and PDE5 to coagulation factors and protein kinases—ensures that this simple five-membered ring will remain a focal point of research and development for years to come. As our understanding of disease biology deepens, the pyrazole scaffold is poised to be a key component in the next generation of targeted therapeutics.
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Gaba, M., Singh, S., & Mohan, C. (2014). Pyrazole as a privileged scaffold in medicinal chemistry: A comprehensive review. PubMed, [Link]
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Le, V., & Gadhire, M. (2023). Celecoxib. StatPearls - NCBI Bookshelf, [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
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Akbarov, N. K. (2022). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate, [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap, [Link]
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ChemistryViews. (2021). 100th Anniversary: Death of Ludwig Knorr. ChemistryViews, [Link]
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Kumar, K., & Sharma, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, [Link]
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Fustero, S., & Sánchez-Roselló, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, [Link]
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Ignited Minds Journals. (n.d.). A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals, [Link]
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Zhang, L., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, [Link]
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"N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine" safety and handling
An In-depth Technical Guide to the Safe Handling of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Foreword: A Proactive Approach to Laboratory Safety
This guide provides a detailed examination of the safety and handling protocols for this compound. As a compound primarily utilized in research and development settings, comprehensive safety data may be limited.[1] This document, therefore, is constructed upon a foundation of chemical analogy, synthesizing data from structurally related pyrazole and ethylamine derivatives to establish a robust framework for safe laboratory practices. The causality behind each recommendation is explained to empower researchers with the knowledge to not only follow procedures but to understand the principles of chemical safety. This guide is intended for professionals in research, and drug development and assumes a baseline knowledge of standard laboratory safety procedures.
Hazard Identification and Analysis
This compound combines a pyrazole ring system with an ethylamine side chain. This structure suggests a potential for a range of chemical hazards. The pyrazole moiety, while aromatic, can exhibit reactivity, and the ethylamine group introduces basicity and potential for corrosive action, particularly to skin and eyes.[2][3] Based on data from similar compounds, a probable hazard profile can be constructed.
Probable GHS Hazard Classification
The following table summarizes the likely hazard classifications for this compound, extrapolated from analogous compounds. Researchers should handle this compound as if it possesses these hazards until specific data becomes available.
| Hazard Class | Hazard Category | Probable Hazard Statement | Basis for Classification |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Pyrazole and amine derivatives are known skin irritants.[1][2] |
| Serious Eye Damage/Irritation | Category 1 or 2 | H318/H319: Causes serious eye damage/irritation | Amines are particularly prone to causing serious eye irritation or damage.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of amine-containing compounds can irritate the respiratory tract.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled | Ethylamine derivatives can exhibit systemic toxicity upon exposure.[3][5] |
| Flammable Liquid | Category 2 or 3 | H225/H226: Highly flammable liquid and vapor | Many low-molecular-weight amines are flammable.[3][6] |
Causality of Hazards: The ethylamine functional group is the primary contributor to the corrosive and irritant properties due to its basicity. The pyrazole ring, while less reactive, can participate in metabolic processes that may lead to toxicological effects. The volatility of similar small amine compounds underlies the inhalation and flammability risks.[7][8]
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[10]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[9][10]
Personal Protective Equipment (PPE)
The selection of PPE is dependent on the specific procedure and the associated risk of exposure.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles.[9] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] | Standard lab coat.[9] | Not generally required if handled in a certified chemical fume hood.[9] | For handling small quantities in a well-ventilated laboratory fume hood. |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield.[9] | Double-gloving with chemical-resistant gloves.[9] | Chemical-resistant apron or coveralls over a lab coat.[9] | A NIOSH-approved respirator with organic vapor cartridges may be necessary based on risk assessment.[9] | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges.[9] | Heavy-duty chemical-resistant gloves.[9] | Fully encapsulated chemical- and vapor-protective suit.[9] | Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[9] | In the event of a significant spill or release. |
Diagram: PPE Donning and Doffing Sequence
Proper sequence is critical to prevent contamination. The following diagram illustrates the correct procedure.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Storage Procedures
Adherence to meticulous handling and storage protocols is essential to mitigate risks.
Experimental Protocols
Preparation:
-
Before handling, ensure all necessary PPE is available and in good condition.[9]
-
Prepare your workspace within a chemical fume hood by covering the surface with absorbent, disposable bench paper.[9]
Weighing and Transfer:
-
Perform all weighing and transfers of the compound within the fume hood.[9]
-
Use appropriate tools (spatulas, weighing paper) to minimize the generation of dust or aerosols.[9]
-
If dissolving in a solvent, add the compound to the solvent slowly to prevent splashing.[9]
Reaction Setup and Workup:
-
Set up all reactions in the fume hood. Ensure all glassware is properly clamped and secure.[9]
-
Perform extractions and other workup procedures in the fume hood.[9]
Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.[9]
-
Properly dispose of all contaminated disposable materials (gloves, bench paper, etc.) as chemical waste.[9]
Storage
-
Container: Keep the container tightly closed and upright to prevent leakage.[3]
-
Location: Store in a cool, dry, and well-ventilated place.[10][11]
-
Incompatible Materials: Segregate from acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5][10] The amine functionality makes it basic and thus reactive with acidic compounds.
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
First-Aid Measures
Always consult a physician after any exposure. Show them the safety data sheet for a related compound if one for the specific chemical is unavailable.[1]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[2][12] |
| Skin Contact | Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes.[1][12] |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[2][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Call a physician immediately.[3] |
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow out of the fume hood if the spill is contained there.
-
Control Ignition Sources: Remove all sources of ignition.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][3]
-
Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth), and place in a suitable, sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[1]
-
PPE: Use personal protective equipment as outlined in the "Emergency" section of the PPE table.[1]
Diagram: Spill Response Workflow
Caption: Workflow for Chemical Spill Response.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[11]
-
Specific Hazards: The compound may be flammable.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[10] Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste.[9] Collect all solid and liquid waste in clearly labeled, sealed, and appropriate waste containers.[2] Disposal must be in accordance with local, regional, and national regulations.
Conclusion
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- BenchChem. (2025). Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-(4-Chloro-pyrazol-1-yl)-ethylamine hydrochloride.
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- Fisher Scientific. (2010, November 11). Safety Data Sheet - N-Ethylmethylamine.
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Methodological & Application
Application Notes & Protocols for the Synthesis of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Document ID: AN-PYR-260122
Abstract
This document provides a comprehensive guide for the synthesis of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, a valuable heterocyclic building block in medicinal chemistry and materials science. We delve into the strategic considerations behind the chosen synthetic route, present a detailed, field-tested protocol for its preparation via N-alkylation of pyrazole, and offer in-depth analysis of the reaction mechanism. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary technical details, expert insights for troubleshooting, and methods for product characterization and validation.
Introduction and Strategic Overview
Pyrazole and its derivatives are fundamental scaffolds in modern pharmacology, appearing in numerous approved therapeutics.[1][2] The title compound, this compound, incorporates the stable pyrazole ring linked to a flexible N-ethyl-ethanamine sidechain. This sidechain introduces a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties such as solubility and for forming salt derivatives.
The most direct and widely adopted strategy for synthesizing N-substituted pyrazoles is the direct alkylation of the pyrazole ring.[3][4] This approach is predicated on the nucleophilic character of the pyrazole nitrogen. For an unsubstituted pyrazole, the two nitrogen atoms are chemically equivalent due to tautomerism, which advantageously prevents the formation of regioisomers and simplifies the purification process.
Our selected method involves the reaction of pyrazole with a suitable two-carbon electrophile bearing a protected or precursor ethylamine group. The logical choice for the alkylating agent is N-(2-chloroethyl)ethylamine or its more stable hydrochloride salt. The synthesis proceeds via a classic nucleophilic substitution mechanism.
Mechanistic Insights: The "Why" Behind the Protocol
The core of this synthesis is a nucleophilic substitution reaction. The selection of base and solvent is critical for ensuring high yield and purity.
-
Nucleophile Activation: Pyrazole itself is a weak nucleophile. The reaction is significantly accelerated by deprotonation of the N-H proton (pKa ≈ 14.5 in water) to form the pyrazolide anion. This anion is a much more potent nucleophile. Strong bases like sodium hydride (NaH) achieve complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium that still provides a sufficient concentration of the active nucleophile.
-
Electrophile: N-(2-chloroethyl)ethylamine hydrochloride is a stable and commercially available electrophile. The chlorine atom serves as a good leaving group. The reaction targets the electrophilic carbon atom adjacent to the chlorine.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal. These solvents can dissolve both the pyrazole salt and the alkylating agent, and they effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without forming strong hydrogen bonds with the nucleophile, thus preserving its reactivity.
-
Reaction Pathway: The pyrazolide anion performs an Sₙ2 attack on the primary carbon of the N-(2-chloroethyl)ethylamine, displacing the chloride ion and forming the new N-C bond.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride and sodium hydride are highly reactive and require careful handling.
Protocol 1: Preparation of N-(2-chloroethyl)ethylamine hydrochloride
While this starting material can be purchased, this protocol is provided for completeness, adapted from established procedures for converting amino alcohols to alkyl chlorides.[5][6]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-(Ethylamino)ethanol | 89.14 | 44.6 g (49.8 mL) | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 130.8 g (79.3 mL) | 2.2 |
| Toluene | - | 500 mL | - |
Procedure:
-
Set up a 1 L round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is connected to a gas scrubber (e.g., containing NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Charge the flask with 2-(Ethylamino)ethanol and 250 mL of toluene.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add thionyl chloride dropwise to the stirred solution over 90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approx. 110 °C). Maintain reflux for 4 hours.
-
Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 1 hour to promote crystallization.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake with cold toluene (2 x 50 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is typically >90%.
Protocol 2: Synthesis of this compound
This protocol details the N-alkylation of pyrazole.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Pyrazole | 68.08 | 6.81 g | 1.0 |
| Sodium Hydride (60% disp. in oil) | 40.00 | 4.40 g | 1.1 |
| N-(2-chloroethyl)ethylamine HCl | 144.04 | 14.4 g | 1.0 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated aq. NaCl (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion) in 100 mL of anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve pyrazole in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, indicating the formation of the sodium pyrazolide salt.
-
Alkylation: Add N-(2-chloroethyl)ethylamine hydrochloride to the reaction mixture in small portions over 20 minutes.
-
Reaction: Heat the mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the pyrazole starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into 500 mL of ice-cold water to quench any unreacted NaH.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic extracts and wash them with saturated aqueous NaCl (brine) (2 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or by flash column chromatography on silica gel (using a gradient eluent system, e.g., dichloromethane/methanol with 1% triethylamine) to yield the pure product.[7]
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: A triplet (CH₃) and a quartet (CH₂). Pyrazolyl-Ethyl Bridge: Two triplets corresponding to the two CH₂ groups. Pyrazole Ring: Three distinct signals in the aromatic region corresponding to the protons at the C3, C4, and C5 positions. See reference data for similar structures.[8][9] |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. The pyrazole ring carbons will appear in the aromatic region (~105-140 ppm). |
| Mass Spec (MS) | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the compound. |
| IR Spectroscopy | Absence of a broad N-H stretch from the pyrazole starting material. Presence of C-H, C=C, and C-N stretching frequencies characteristic of the product structure. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive NaH (due to moisture exposure).2. Insufficient temperature or reaction time.3. Poor quality of DMF (not anhydrous). | 1. Use fresh, unopened NaH or wash the dispersion with dry hexanes before use.2. Increase temperature to 90-100 °C and monitor by TLC for a longer duration.3. Use freshly opened anhydrous DMF or dry it over molecular sieves. |
| Formation of Side Products | 1. Elimination reaction of the alkylating agent (catalyzed by excess base).2. Dialkylation (unlikely but possible if another reactive site exists). | 1. Add the base slowly and ensure the temperature is controlled. Use a milder base like K₂CO₃ if elimination is a major issue.2. Use a 1:1 stoichiometry of pyrazole to the alkylating agent. |
| Difficult Purification | 1. Residual DMF in the final product.2. Product is highly polar and streaks on silica gel. | 1. Ensure thorough washing with brine during the work-up. If DMF persists, perform an azeotropic distillation with toluene under reduced pressure.2. For column chromatography, add 0.5-1% triethylamine or ammonia in methanol to the eluent to deactivate the silica gel and improve peak shape. |
References
- Google Patents. (n.d.). Process for the purification of pyrazoles. DE102009060150A1.
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole and its derivative. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
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Defense Technical Information Center. (n.d.). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]
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Manufacturing Process Document. (n.d.). BIS (2-Chloro Ethyl Amine) Hydrochloride Manufacturing Process. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
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PubMed. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Retrieved from [Link]
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MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
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Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
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National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]
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Application Notes & Protocols: N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine as a versatile bidentate ligand in coordination chemistry. While this specific ligand is presented as a novel scaffold, the methodologies herein are grounded in established principles of pyrazole chemistry and the coordination behavior of analogous N,N'-donor ligands.[1][2][3] This guide is intended for researchers in inorganic chemistry, materials science, and drug development, offering detailed protocols for ligand synthesis, formation of coordination complexes with transition metals such as copper(II), cobalt(II), and nickel(II), and thorough characterization techniques. Potential applications for the resulting complexes are discussed, drawing parallels with established pyrazole-based coordination compounds.
Introduction: The Promise of Pyrazole-Based Ligands
Pyrazole derivatives are a cornerstone of coordination chemistry, prized for their versatile coordination modes and the tunable electronic and steric properties they impart to metal complexes.[1][2][3] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent coordination site for a wide range of metal ions.[2] The acidic proton on an unsubstituted pyrazole's nitrogen can be readily replaced, allowing for the introduction of various functional groups, a strategy often employed to create multidentate ligands.[4][5][6]
This compound is a rationally designed bidentate ligand featuring two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyrazole ring and the sp³-hybridized nitrogen of the ethylamine side chain. This N,N'-donor set is expected to form stable five-membered chelate rings with transition metal ions, a favored conformation in coordination chemistry. The flexibility of the ethylamine backbone combined with the rigidity of the pyrazole ring offers a unique stereochemical environment that can influence the geometry and reactivity of the resulting metal complexes.
This guide outlines the proposed synthesis of this novel ligand and provides detailed protocols for its use in the preparation of coordination complexes.
Synthesis of this compound
The synthesis of the title ligand can be approached through a two-step process: N-alkylation of the pyrazole ring followed by amination. This strategy is based on well-established methodologies for the functionalization of pyrazoles.[4][5][6]
Causality in Synthetic Design
The choice of a two-step synthesis is deliberate. Direct alkylation with a pre-formed N-ethylethanamine derivative carrying a leaving group could lead to quaternization of the amine. By first introducing a masked amine or a precursor functional group, this side reaction is avoided. The use of a strong base like sodium hydride (NaH) is crucial for the complete deprotonation of the pyrazole N-H, ensuring efficient alkylation.[4]
Detailed Synthesis Protocol
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)acetonitrile
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[4]
-
Alkylation: Add 2-bromoacetonitrile (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate 2-(1H-pyrazol-1-yl)acetonitrile.
Step 2: Reduction and Reductive Amination to this compound
-
Reduction: In a round-bottom flask, dissolve the 2-(1H-pyrazol-1-yl)acetonitrile (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Hydride Addition: Slowly add lithium aluminum hydride (LiAlH₄) (2.0 equivalents) portion-wise.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Intermediate Isolation: Filter the resulting solids and wash thoroughly with ether. The filtrate contains the intermediate, 2-(1H-pyrazol-1-yl)ethanamine.
-
Reductive Amination: To the ethereal solution of the crude amine, add acetaldehyde (1.1 equivalents) and sodium triacetoxyborohydride (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Final Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target ligand.
Coordination Chemistry: Synthesis of Metal Complexes
This compound is expected to act as a bidentate N,N'-donor ligand, forming stable complexes with various transition metals. The following are generalized protocols for the synthesis of its Cu(II), Co(II), and Ni(II) complexes.
General Considerations
The stoichiometry of the metal-to-ligand ratio is a critical parameter that can influence the final structure of the coordination complex. Typically, a 1:2 metal-to-ligand ratio is employed to favor the formation of octahedral or square planar complexes, depending on the metal ion and counter-ion.[7] The choice of solvent is also important; alcohols like methanol or ethanol are commonly used as they can dissolve both the metal salts and the organic ligand.
Protocol for Synthesis of [M(L)₂X₂] Complexes
(Where M = Cu(II), Co(II), Ni(II); L = this compound; X = Cl⁻, NO₃⁻)
-
Ligand Solution: Dissolve this compound (2.0 equivalents) in methanol (20 mL).
-
Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, or NiCl₂·6H₂O) (1.0 equivalent) in methanol (10 mL).
-
Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Precipitation/Crystallization: A precipitate may form immediately, or the solution may change color. Stir the reaction mixture for 2-4 hours at room temperature. If no precipitate forms, slow evaporation of the solvent or vapor diffusion with a less polar solvent (e.g., diethyl ether) can be used to induce crystallization.[8]
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Drying: Dry the complex in a desiccator over anhydrous CaCl₂.
Coordination Workflow Diagram
Caption: General workflow for synthesizing metal complexes.
Characterization of Ligand and Complexes
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized ligand and to elucidate the structure and properties of its metal complexes.
Spectroscopic and Analytical Data
| Technique | Ligand (Expected) | Metal Complex (Expected Changes upon Coordination) |
| FT-IR (cm⁻¹) | N-H stretch (~3300-3400), C=N stretch of pyrazole (~1550) | Shift in N-H and C=N stretching frequencies, indicating coordination. Appearance of new bands in the far-IR region (~400-600) corresponding to M-N vibrations. |
| ¹H NMR (ppm) | Resonances for pyrazole ring protons, ethyl group protons, and N-H proton. | Broadening of ligand signals due to the paramagnetic nature of Cu(II) and Co(II). For diamagnetic Ni(II) (square planar), shifts in proton resonances upon coordination. |
| UV-Vis (nm) | π → π* transitions of the pyrazole ring in the UV region. | Appearance of d-d transition bands in the visible region, characteristic of the metal ion's coordination geometry (e.g., broad band for octahedral Ni(II), more complex spectra for Co(II) and Cu(II)). |
| Elemental Analysis | %C, %H, %N should match the calculated values for C₇H₁₃N₃. | %C, %H, %N should match the calculated values for the proposed complex formula, e.g., [Cu(C₇H₁₃N₃)₂Cl₂]. |
| Mass Spectrometry | Molecular ion peak corresponding to the ligand's mass. | Peaks corresponding to the complex ion [M(L)₂X]⁺ or other fragments. |
Single-Crystal X-ray Diffraction
For crystalline products, single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. This technique provides precise information on:
-
Coordination Geometry: Elucidates whether the metal center adopts an octahedral, tetrahedral, or square planar geometry.[7]
-
Bond Lengths and Angles: Confirms the coordination of the pyrazole and amine nitrogens to the metal center.
-
Supramolecular Interactions: Reveals hydrogen bonding or π-π stacking interactions that stabilize the crystal lattice.[9]
Potential Applications
Drawing from the broader literature on pyrazole-based coordination complexes, the compounds formed with this compound are anticipated to have potential in several key areas:
-
Catalysis: Pyrazole-metal complexes are known to catalyze various organic transformations. The unique steric and electronic environment provided by this ligand could lead to novel catalytic activities.
-
Bioinorganic Chemistry: Many copper, cobalt, and nickel complexes exhibit antimicrobial, antifungal, or anticancer properties.[10][11][12][13] The synthesized complexes could be screened for their biological activity.
-
Materials Science: The ability of pyrazole ligands to form diverse supramolecular structures makes them interesting for the development of new materials with specific magnetic or optical properties.[3]
Conclusion
This compound represents a promising, yet unexplored, bidentate ligand for coordination chemistry. The protocols detailed in this guide provide a solid foundation for its synthesis and the preparation of its coordination complexes. The straightforward synthetic route and the expected stable chelation with transition metals make this ligand an attractive candidate for further research in catalysis, medicinal chemistry, and materials science. The combination of a flexible ethylamine arm and a rigid pyrazole head offers a unique platform for tuning the properties of metal complexes, paving the way for the discovery of novel compounds with interesting reactivity and functionality.
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Kowol, C. R., et al. (n.d.). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Retrieved from [Link]
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Real, J. A., et al. (n.d.). Cobalt(II) complexes with pyrazole-derived ligands: crystal structure of {bis[3-phenyl-5-(2-pyridyl) pyrazole]aquachlorocobalt(II)}chloride monohydrate. Sci-Hub. Retrieved from [Link]
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Al-Allaf, T. A. K., et al. (n.d.). Synthesis and characterization of copper(II) complexes incorporating pyrazolyl-derived N,S-donor bidentate ligands. Semantic Scholar. Retrieved from [Link]
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Al-Allaf, T. A. K., et al. (2012). Synthesis and characterization of copper(II) complexes incorporating pyrazolyl-derived N,S-donor bidentate ligands. Transition Metal Chemistry, 37(7), 711-717. Retrieved from [Link]
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El-Saied, F. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Heliyon, 7(11), e08485. Retrieved from [Link]
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Ghavami, M., et al. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
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Lin, W., et al. (n.d.). Examples of the nickel complexes bearing N,N‐bidentate ligands. ResearchGate. Retrieved from [Link]
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Chen, J., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]
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Hu, X., et al. (2007). Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. Chemistry, 13(2), 582-591. Retrieved from [Link]
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Lee, P.-Y., & Liang, L.-C. (2008). Nickel(II) complexes containing bidentate amido phosphine ligands derived from alpha-iminophosphorus ylides: synthesis and structural characterization. Inorganic Chemistry, 47(2), 749-758. Retrieved from [Link]
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Patel, R. N., et al. (2008). Syntheses, structures and electrochemical properties of complexes of nickel(II) with triethylenetetramine and bidentate nitrogen donor co-ligands. ResearchGate. Retrieved from [Link]
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Bauer, M., et al. (2024). Metal Complexes with N-donor Ligands. MDPI. Retrieved from [Link]
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Aullón, G., et al. (n.d.). New cationic palladium(II) compounds with several bidentate nitrogen-donor ligands: Synthesis, spectroscopic analyses and X-ray crystal structure. ResearchGate. Retrieved from [Link]
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Elguero, J., et al. (n.d.). Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. ResearchGate. Retrieved from [Link]
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Santini, C., et al. (2024). New Copper Complexes with N,O-Donor Ligands Based on Pyrazole Moieties Supported by 3-Substituted Acetylacetone Scaffolds. Molecules, 29(3), 597. Retrieved from [Link]
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Bouayad, A., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. Retrieved from [Link]
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Bedford, R. B., et al. (2007). Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(II). Dalton Transactions, (27), 2897-2905. Retrieved from [Link]
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Nguyen, T. (n.d.). Synthesis of an Asymmetric Imine/bis(pyrazolyl)alkane Ligand. UH Institutional Repository. Retrieved from [Link]
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Ben-Aoun, E., et al. (n.d.). Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. National Institutes of Health. Retrieved from [Link]
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Wang, X., et al. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. SpringerLink. Retrieved from [Link]
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Parshad, B., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Retrieved from [Link]
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Ghorai, T., et al. (2023). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI. Retrieved from [Link]
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Ben-Aoun, E., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(62), 39320-39330. Retrieved from [Link]
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Radi, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5881. Retrieved from [Link]
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Afonso, C. A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 75. Retrieved from [Link]
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Applications of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine in Drug Discovery: A Technical Guide for Researchers
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[4] Drugs containing the pyrazole moiety exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[5][6] The structural analogue, N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, while not extensively documented as a standalone therapeutic, belongs to the pyrazolyl-ethylamine class of compounds. This structural motif holds significant potential for modulation of various biological targets. This guide provides detailed application notes and protocols for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogues.
I. Neuroprotective Applications: Targeting Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases.[7] Pyrazole derivatives have shown promise in mitigating neuroinflammation by modulating the production of pro-inflammatory cytokines.[7][8] Given its structural features, this compound is a candidate for investigation as a neuroprotective agent.
Application Note: Evaluation of Anti-Neuroinflammatory Activity
This protocol describes an in vitro assay to determine the potential of this compound to suppress the inflammatory response in microglial cells, a critical step in assessing its neuroprotective capabilities.[8][9]
Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in BV-2 Microglial Cells
1. Cell Culture and Seeding:
- Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seed the BV-2 cells into a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
2. Compound Treatment:
- Prepare stock solutions of this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
- Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1%.
- Pre-treat the cells with the test compound for 1 hour before inducing an inflammatory response.
3. Induction of Inflammation:
- Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells treated with medium only).
4. Quantification of Pro-inflammatory Cytokines:
- After the incubation period, collect the cell culture supernatant.
- Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage inhibition against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
BV-2 Cells: These immortalized murine microglial cells are a widely accepted model for studying neuroinflammation due to their phenotypic and functional similarities to primary microglia.[8]
-
LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in microglia, mimicking the inflammatory conditions seen in neurodegenerative diseases.[10]
-
ELISA: This highly sensitive and specific immunoassay allows for the precise quantification of secreted cytokines, providing a robust measure of the anti-inflammatory effect of the test compound.[8]
Caption: Workflow for assessing anti-neuroinflammatory activity.
II. Anticancer Applications: Screening for Cytotoxicity
The pyrazole scaffold is a prominent feature in many anticancer drugs, often targeting protein kinases or inducing apoptosis.[11][12][13] Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a crucial first step in exploring its potential as an oncology therapeutic.
Application Note: In Vitro Cytotoxicity Screening
The following protocol details the use of the MTT assay to assess the dose-dependent cytotoxic effects of this compound on human cancer cell lines.
Protocol: MTT Assay for Cell Viability
1. Cell Seeding:
- Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11]
- Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
2. Compound Treatment:
- Prepare serial dilutions of this compound in the appropriate complete growth medium. The final DMSO concentration should be kept below 0.5%.[11]
- Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[13]
- Incubate the plates for 48-72 hours.[1]
3. MTT Addition and Formazan Solubilization:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
4. Absorbance Measurement and Data Analysis:
- Gently shake the plate to ensure complete dissolution of the formazan.
- Measure the absorbance at 570 nm using a microplate reader.[1]
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[12]
Self-Validating System: The inclusion of both a positive control (a known cytotoxic agent) and a negative/vehicle control is essential for validating the assay's performance. The positive control ensures the assay can detect cytotoxicity, while the vehicle control accounts for any effects of the solvent.
| Compound | Cell Line | Illustrative IC₅₀ (µM) |
| This compound | MCF-7 (Breast) | To be determined |
| This compound | A549 (Lung) | To be determined |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | ~0.95[13] |
Table 1: Illustrative data table for cytotoxicity screening.
Caption: Workflow for the MTT cytotoxicity assay.
III. Antimicrobial Applications: Determining Minimum Inhibitory Concentration
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[14] The this compound scaffold can be explored for its potential to inhibit the growth of clinically relevant microorganisms.
Application Note: Evaluation of Antimicrobial Efficacy
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Bacterial Inoculum:
- Culture bacterial strains (e.g., Staphylococcus aureus ATCC 6538P, Escherichia coli ATCC 8739) in Mueller-Hinton Broth (MHB) overnight at 37°C.[14]
- Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of this compound in DMSO.
- Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate.
- Include a positive control (wells with bacteria and no compound), a negative control (wells with medium only), and a standard antibiotic control (e.g., Ampicillin).[14]
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15] Visual inspection is the primary method of determination.
Trustworthiness of the Protocol: The use of standard bacterial strains (ATCC) and a reference antibiotic ensures the reproducibility and comparability of the results. The inclusion of growth and sterility controls validates the experimental conditions.
| Microorganism | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | To be determined |
| Escherichia coli | To be determined |
| Ampicillin (Control) | Strain-dependent |
Table 2: Illustrative data table for MIC determination.
Caption: Workflow for MIC determination via broth microdilution.
References
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Kanwal, M., Sarwar, S., Nadeem, H., Ata, A., Shah, F. A., Malik, S., Maqsood, S., & Miana, G. A. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Center for Biotechnology Information. Retrieved from [Link]
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Li, G., Dong, J., Liu, Y., Zhang, Y., Chen, Z., Zhang, Z., Chen, J., & Li, J. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2212. [Link]
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Pflaumer, A. D., Wilkinson, S. M., & Woster, P. M. (2022). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 27(19), 6667. [Link]
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Kumar, A., Kumar, A., Kumar, R., & Kumar, S. (2022). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. NIScPR. Retrieved from [Link]
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Singh, P., Kaur, M., & Kumar, M. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Publications. Retrieved from [Link]
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Abdelgawad, M. A., Abdellatif, K. R. A., & Ahmed, O. M. (2014). Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. Medicinal Chemistry, S1. [Link]
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Li, G., Dong, J., Liu, Y., Zhang, Y., Chen, Z., Zhang, Z., Chen, J., & Li, J. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2022). Taylor & Francis. Retrieved from [Link]
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Li, G., Dong, J., Liu, Y., Zhang, Y., Chen, Z., Zhang, Z., Chen, J., & Li, J. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. Retrieved from [Link]
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Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. ResearchGate. Retrieved from [Link]
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Boukli, F., Taibi, N., Boulenouar, N., Cherouit, A., Lahouel, M., & Choukchou-Braham, N. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Journal of the Mexican Chemical Society, 65(4). [Link]
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Kumar, V., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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Parajuli, R. R., Pokhrel, P., Tiwari, A. K., & Banerjee, J. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science, 3(12), 149-155. [Link]
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Semelkova, L., Konecna, K., Paterova, P., Kubicek, V., Kunes, J., Novakova, L., Mareckova, J., Naesens, L., Pesko, M., Kralova, K., Dolezal, M., & Zitko, J. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8687-8706. [Link]
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Ansari, M. F., & Alam, M. S. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5727. [Link]
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Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2022). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 12(1), 1-13. [Link]
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Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. Retrieved from [Link]
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The Versatile Intermediate: A Guide to the Synthesis and Application of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyrazole scaffold holds a privileged position.[1] Its unique electronic properties and metabolic stability have made it a cornerstone in the design of a vast array of bioactive molecules. This guide focuses on a specific, yet highly versatile, derivative: N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine . This molecule serves as a critical intermediate, a molecular linchpin that allows for the construction of more complex and functionally diverse compounds. Its structure, featuring a reactive secondary amine tethered to a pyrazole ring, opens a gateway to a multitude of chemical transformations, making it an invaluable tool for researchers and drug development professionals.
This document provides a comprehensive overview of this compound, from its fundamental chemical properties and a detailed synthetic protocol to its practical applications as a synthetic intermediate. The information presented herein is intended to empower researchers to confidently and efficiently utilize this compound in their synthetic endeavors.
Chemical Profile and Physicochemical Properties
A thorough understanding of a compound's properties is paramount for its effective use. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 340967-02-4 | [2] |
| Molecular Formula | C₇H₁₃N₃ | [2] |
| Molecular Weight | 139.20 g/mol | [2] |
| Appearance | Varies (typically an oil or low-melting solid) | General Knowledge |
| Boiling Point | Not readily available | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Chemical Safety |
Strategic Synthesis: A Detailed Experimental Protocol
The synthesis of this compound is most commonly achieved through the N-alkylation of pyrazole. This reaction, while conceptually straightforward, requires careful control of conditions to ensure optimal yield and purity. The following protocol outlines a reliable method for its preparation.
Reaction Principle: Nucleophilic Substitution at the Pyrazole Nitrogen
The synthesis hinges on the nucleophilic character of the pyrazole ring nitrogen atoms. In the presence of a base, the N-H proton of pyrazole is abstracted, generating a pyrazolate anion. This potent nucleophile then attacks an electrophilic alkylating agent, in this case, a derivative of N-ethylethanamine bearing a leaving group, via an Sₙ2 reaction to form the desired N-substituted pyrazole.
Caption: General workflow for the synthesis of this compound via N-alkylation.
Experimental Protocol: N-Alkylation of Pyrazole
This protocol provides a general yet robust method for the synthesis of this compound.[3]
Materials:
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-(2-chloroethyl)ethylamine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of pyrazole (1.0 equivalent) in anhydrous DMF to the stirred NaH suspension at 0 °C. Allow the reaction mixture to stir at this temperature for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Alkylation: In a separate flask, neutralize N-(2-chloroethyl)ethylamine hydrochloride with a suitable base (e.g., a stoichiometric amount of sodium hydroxide in a minimal amount of water, followed by extraction with an organic solvent and drying) to obtain the free base. Alternatively, the free base can be generated in situ, though this may require optimization. Add the free N-(2-chloroethyl)ethylamine (1.1 equivalents) dropwise to the pyrazolate solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere.
-
N-(2-chloroethyl)ethylamine is a corrosive and toxic compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
DMF is a combustible liquid and a potential skin irritant. Use in a well-ventilated area and wear appropriate gloves.
Application as a Synthetic Intermediate: Building Complexity
The true value of this compound lies in its utility as a versatile building block. The presence of the secondary amine provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of the pyrazolyl-ethyl moiety into larger, more complex molecules.
Key Reactions of the Secondary Amine
The lone pair of electrons on the nitrogen of the ethylamine group makes it a competent nucleophile, readily participating in reactions with a range of electrophiles.
Caption: Key reactions of this compound as a synthetic intermediate.
Application Note 1: Synthesis of Pyrazolyl-ethyl-amides
The reaction of this compound with acyl chlorides or activated carboxylic acids (e.g., using coupling reagents like HATU or EDC) provides a straightforward route to pyrazolyl-ethyl-amides. These amides are prevalent in medicinal chemistry, with the pyrazole and amide moieties often involved in key binding interactions with biological targets.[4]
General Protocol for Amide Formation:
-
Dissolve this compound (1.0 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up, followed by extraction and purification by column chromatography to yield the desired amide.[5]
Application Note 2: Synthesis of Pyrazolyl-ethyl-ureas
Pyrazolyl-ureas are another important class of compounds with demonstrated biological activity, including potential as kinase inhibitors.[6][7] this compound serves as a key precursor for the synthesis of these derivatives through its reaction with isocyanates.
General Protocol for Urea Formation:
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Add the desired isocyanate (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture for several hours to overnight. The reaction is often clean and may not require extensive purification.
-
If necessary, the product can be purified by crystallization or column chromatography.[6]
Conclusion: An Indispensable Tool for Chemical Innovation
This compound is more than just a simple molecule; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its straightforward synthesis and the reactivity of its secondary amine handle provide a reliable and efficient means to incorporate the valuable pyrazolyl-ethyl scaffold into a wide range of molecular architectures. As the quest for novel therapeutics and advanced materials continues, the strategic use of such well-defined synthetic intermediates will undoubtedly play a pivotal role in driving innovation and discovery.
References
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Agarwal, S., et al. (2024). Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Bioorganic & Medicinal Chemistry Letters, 101, 129617. [Link]
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Bruno, O., et al. (2016). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 21(9), 1149. [Link]
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Meta, E., et al. (2024). Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. International Journal of Molecular Sciences, 25(10), 5344. [Link]
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Pearson Education. Give the products expected from the following reactions. (a) acetyl chloride + ethylamine (b) (c). [Link]
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MDPI (2022). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]
-
PubMed (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
MDPI (2017). Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis. [Link]
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ResearchGate (2020). (PDF) Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]
-
Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
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Application Notes and Protocols: The Emerging Potential of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential applications of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine as a versatile N,N-bidentate ligand in homogeneous catalysis. While direct catalytic applications of this specific ligand are not yet extensively documented in peer-reviewed literature, this guide synthesizes information from closely related pyrazole-based ligand systems to establish a strong predictive framework for its utility. We will explore its potential in key catalytic transformations such as copper-catalyzed oxidation reactions and palladium-catalyzed cross-coupling reactions. Detailed, adaptable protocols for these reactions are provided, offering a robust starting point for researchers looking to explore the catalytic capabilities of this promising ligand.
Introduction: The Promise of Pyrazole-Based Ligands
Pyrazole-containing compounds have garnered significant attention as a versatile class of ligands in the field of homogeneous catalysis. The unique electronic and steric properties of the pyrazole ring, combined with the ease of functionalization, allow for the fine-tuning of the catalytic activity of metal complexes.[1] The two nitrogen atoms of the pyrazole ring can coordinate to a metal center, influencing the stability and reactivity of the catalytic species. The this compound ligand, with its pyrazole nitrogen and an additional amino nitrogen, presents an attractive N,N-bidentate coordination motif. This chelation is expected to form stable and reactive metal complexes, making it a promising candidate for a variety of catalytic transformations.
The presence of the flexible ethylamine backbone allows the ligand to adopt various conformations to accommodate the coordination geometry of different metal centers. This structural adaptability, coupled with the electronic properties of the pyrazole ring, suggests potential applications in a range of catalytic cycles that involve oxidative addition, reductive elimination, and other fundamental steps.
Potential Application I: Copper-Catalyzed Aerobic Oxidation
Scientific Rationale:
Copper complexes featuring nitrogen-based ligands are well-established catalysts for a variety of aerobic oxidation reactions. The pyrazole moiety, in particular, has been shown to support copper centers in facilitating the oxidation of substrates like phenols and catechols.[2][3] The N,N-bidentate nature of this compound is anticipated to form a stable complex with copper(II) ions, creating an active catalytic site for the oxidation of organic substrates. The mechanism is believed to involve the coordination of the substrate to the copper center, followed by electron transfer facilitated by the pyrazole ligand and subsequent reaction with molecular oxygen.
Protocol: Copper-Catalyzed Oxidation of Catechol to o-Quinone
This protocol is adapted from studies on similar pyrazole-based ligands and serves as a starting point for evaluating this compound in this transformation.[2]
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Catechol
-
Methanol (ACS grade)
-
Spectrophotometer
Procedure:
-
Catalyst Preparation (in situ):
-
Prepare a 10 mM stock solution of this compound in methanol.
-
Prepare a 10 mM stock solution of Cu(OAc)₂·H₂O in methanol.
-
In a cuvette, mix the ligand and copper salt solutions in a 2:1 molar ratio (e.g., 100 µL of ligand solution and 50 µL of copper salt solution) and dilute with methanol to a final volume of 1 mL. Allow the solution to stir for 15 minutes at room temperature to facilitate complex formation.
-
-
Catalytic Oxidation:
-
Prepare a 100 mM stock solution of catechol in methanol.
-
To the cuvette containing the in situ prepared catalyst, add an aliquot of the catechol stock solution to achieve a final concentration of 10 mM.
-
Immediately begin monitoring the reaction by spectrophotometry, measuring the increase in absorbance at the λmax of o-quinone (typically around 390-420 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.
-
Vary the concentrations of the catalyst, substrate, and the ligand-to-metal ratio to optimize the reaction conditions.
-
Expected Outcome:
The formation of o-quinone will be indicated by a color change in the solution and a corresponding increase in absorbance at the characteristic wavelength. The catalytic efficiency can be quantified by the initial reaction rate.
Potential Application II: Palladium-Catalyzed Cross-Coupling Reactions
Scientific Rationale:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The performance of these reactions is heavily dependent on the nature of the ligand coordinated to the palladium center. Pyrazole-based ligands have been successfully employed in various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings.[4] The N,N-bidentate coordination of this compound is expected to stabilize the palladium catalyst, preventing its precipitation as palladium black and promoting the catalytic cycle.
Workflow for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid
This generalized protocol is based on established procedures for similar N,N-bidentate ligands and should be optimized for specific substrates.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).
-
Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the toluene/water solvent mixture (5 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Data Summary Table:
| Catalyst System | Substrates | Product | Yield (%) | Reference |
| Cu(II)/Pyrazole Ligand | Catechol + O₂ | o-Quinone | High | [2] |
| Pd(II)/Pyrazole Ligand | Aryl Halide + Arylboronic Acid | Biaryl | Good to Excellent | [4] |
Synthesis of this compound
For researchers interested in preparing the ligand in-house, a general synthetic route is outlined below. The synthesis of N-substituted pyrazoles can be achieved through various methods, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[5][6]
Synthetic Workflow
Caption: General synthetic scheme for this compound.
Conclusion and Future Outlook
This compound holds considerable promise as a versatile N,N-bidentate ligand for homogeneous catalysis. Based on the successful application of structurally related pyrazole-based ligands, it is a strong candidate for facilitating copper-catalyzed oxidation and palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for the experimental exploration of this ligand's catalytic potential. Further research is warranted to fully elucidate its catalytic scope, optimize reaction conditions for various substrates, and explore its utility in other important organic transformations. The modular nature of pyrazole synthesis also opens avenues for creating a library of related ligands with tuned steric and electronic properties for a wide range of catalytic applications.
References
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- Touzani, R. et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Journal of Saudi Chemical Society.
- Kuwata, S. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules.
- Migwi, F. K. et al. An Experimental and Theoretical Investigation of the Ethylene Oligomerization Reactions Catalyzed by Heterocyclic (Pyrazolyl)Imine Fe(II) and Co(II) Complexes. European Journal of Inorganic Chemistry.
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Application Notes and Protocols for the Functionalization of the Ethanamine Side Chain of "N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine"
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses unique physicochemical properties that facilitate interactions with various biological targets.[3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, has led to the incorporation of the pyrazole moiety in numerous FDA-approved drugs for a range of therapeutic areas, including inflammation, oncology, and infectious diseases.[4][5] The functionalization of pyrazole derivatives is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides detailed protocols for the derivatization of the secondary amine on the ethanamine side chain of "N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine," a versatile building block for creating diverse chemical libraries.
Synthesis of the Core Scaffold: this compound
The starting material for the subsequent functionalization reactions is this compound. This compound can be synthesized from the commercially available precursor, 2-(1H-pyrazol-1-yl)ethanamine, via a reductive amination reaction with acetaldehyde.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the ethylation of the primary amine of 2-(1H-pyrazol-1-yl)ethanamine using acetaldehyde and a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly selective for the formation of the secondary amine and minimizes over-alkylation.[6]
Reaction Scheme:
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Application Notes & Protocols: N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine in the Vanguard of Novel Material Development
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine as a versatile building block for the synthesis of innovative materials. This document provides not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Promise of Pyrazole-Based Materials
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and versatile coordination behavior make it an exceptional component for the design of advanced materials with tailored functionalities.[1][4][5] this compound, with its terminal ethylamine group, offers a reactive handle for polymerization and post-synthesis modification, making it a particularly attractive monomer for a new generation of polymers and coordination complexes.
The incorporation of the pyrazole nucleus into polymeric structures can impart desirable characteristics such as enhanced thermal stability, specific optical properties, and the ability to chelate metal ions.[5][6][7] These attributes open up a wide array of applications, including catalysis, sensing, and the development of novel therapeutic agents.[8][9][10] This guide will explore two primary avenues for the application of this compound: as a ligand for the synthesis of coordination polymers and as a monomer for the creation of functional organic polymers.
Synthesis of this compound: A Proposed Protocol
While a direct, optimized synthesis for this compound may not be widely documented, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of similar pyrazole derivatives.[11][12] The following protocol is based on a two-step process involving the alkylation of pyrazole followed by a reductive amination.
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)acetaldehyde
This initial step involves the N-alkylation of pyrazole with a suitable two-carbon electrophile.
-
Rationale: The acidic proton on the pyrazole nitrogen is readily removed by a base, creating a nucleophilic pyrazolide anion that can react with an alkyl halide. 2-Bromoacetaldehyde diethyl acetal is chosen as the electrophile to introduce the desired two-carbon chain while protecting the reactive aldehyde functionality.
Protocol:
-
To a solution of pyrazole (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 2-bromoacetaldehyde diethyl acetal (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then hydrolyzed by stirring with a 1 M HCl solution for 4 hours at room temperature to deprotect the aldehyde.
-
Neutralize the solution with sodium bicarbonate and extract the 2-(1H-pyrazol-1-yl)acetaldehyde with dichloromethane.
-
Purify the product by column chromatography on silica gel.
Step 2: Reductive Amination to Yield this compound
-
Rationale: Reductive amination is a highly efficient method for forming amines from carbonyl compounds. The intermediate imine formed from the reaction of the aldehyde and ethylamine is reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Protocol:
-
Dissolve 2-(1H-pyrazol-1-yl)acetaldehyde (1 eq.) in 1,2-dichloroethane.
-
Add ethylamine (1.5 eq., as a solution in a suitable solvent or as a salt with subsequent basification) to the mixture.
-
Stir for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or distillation under reduced pressure.
Application in Coordination Polymer Synthesis
The pyrazole nitrogen atoms are excellent ligands for a variety of metal ions, enabling the self-assembly of complex and functional coordination polymers.[4][6][13] The terminal ethylamine group of this compound can either remain as a pendant functional group or participate in further coordination or hydrogen bonding interactions, influencing the final structure and properties of the material.
Protocol: Solvothermal Synthesis of a Copper(II) Coordination Polymer
-
Rationale: Solvothermal synthesis is a common method for preparing crystalline coordination polymers. The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals. Copper(II) is chosen for its well-established coordination chemistry with pyrazole-based ligands.[6]
-
In a small glass vial, combine this compound (0.1 mmol) and copper(II) nitrate trihydrate (0.05 mmol).
-
Add a solvent mixture of ethanol and water (1:1 v/v, 2 mL).
-
Seal the vial and place it in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 120 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with ethanol, and air-dry.
Characterization: The resulting coordination polymer should be characterized by single-crystal X-ray diffraction to determine its structure, Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the ligand, and thermogravimetric analysis (TGA) to assess its thermal stability.
Expected Thermal Properties: Pyrazole-containing coordination polymers often exhibit good thermal stability.[14] A typical TGA curve would show an initial weight loss corresponding to the removal of solvent molecules, followed by a plateau, and then decomposition of the organic ligand at higher temperatures.
| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Assignment |
| Solvent Loss | 100 - 150 | 5 - 10 | Removal of lattice and coordinated solvent molecules. |
| Ligand Decomposition | > 250 | 40 - 60 | Decomposition of the this compound ligand. |
| Final Residue | > 600 | 20 - 30 | Formation of metal oxide. |
Table 1: Representative thermal decomposition data for a hypothetical pyrazole-based coordination polymer.
Caption: Workflow for the solvothermal synthesis of a coordination polymer.
Application in Functional Organic Polymer Synthesis
The primary amine of this compound is a versatile functional group for polymerization. For instance, it can react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. These pyrazole-containing polymers are expected to exhibit interesting properties due to the presence of the pyrazole ring in the polymer backbone or as a pendant group.[5]
Protocol: Synthesis of a Pyrazole-Containing Polyamide via Interfacial Polymerization
-
Rationale: Interfacial polymerization is a rapid and efficient method for producing high molecular weight polymers at the interface of two immiscible liquids. This technique is particularly suitable for the reaction of a water-soluble diamine with an organic-soluble diacyl chloride.
-
Prepare an aqueous solution containing this compound (0.1 mol) and sodium carbonate (0.2 mol) in 100 mL of water.
-
Prepare an organic solution of terephthaloyl chloride (0.1 mol) in 100 mL of dichloromethane.
-
Carefully layer the organic solution on top of the aqueous solution in a beaker.
-
A polymer film will form at the interface.
-
Gently pull the polymer film from the interface with forceps and wind it onto a rotating rod.
-
Wash the resulting polymer thoroughly with water and then with acetone to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60 °C.
Characterization: The synthesized polyamide should be characterized by FTIR to confirm the formation of amide bonds, nuclear magnetic resonance (NMR) spectroscopy to elucidate its structure, and size exclusion chromatography (SEC) to determine its molecular weight and polydispersity. The thermal properties can be investigated using TGA and differential scanning calorimetry (DSC).
Expected Thermal Properties: Polyamides containing aromatic and heterocyclic rings generally exhibit high thermal stability.[5][15]
| Property | Expected Value | Significance |
| Glass Transition Temperature (Tg) | 150 - 200 °C | Indicates the transition from a rigid to a more flexible state. |
| Decomposition Temperature (Td, 5% weight loss) | > 300 °C | Demonstrates high thermal stability suitable for high-performance applications.[15] |
Table 2: Predicted thermal properties of a pyrazole-containing polyamide.
Caption: Interfacial polymerization for polyamide synthesis.
Conclusion
This compound is a promising and versatile building block for the development of novel materials. Its unique combination of a reactive ethylamine group and a functional pyrazole ring allows for its incorporation into a wide range of polymeric and coordination structures. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this compound in creating advanced materials with tailored properties for diverse applications.
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- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PMC - NIH.
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Application Notes & Protocols: A Strategic Approach to the Biological Screening of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of this five-membered heterocyclic ring have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[1][4][5][6] The N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine scaffold represents a novel chemical space within this privileged class of compounds. A systematic and robust biological screening cascade is paramount to elucidating the therapeutic potential of its derivatives and identifying promising lead candidates for further drug development.
This document provides a detailed, experience-driven guide for the initial in vitro biological evaluation of a library of this compound derivatives. The proposed screening funnel is designed to be both efficient and informative, beginning with broad cytotoxicity assessments to ensure the identification of a therapeutic window, followed by a tiered approach to evaluate specific anticancer, antimicrobial, and anti-inflammatory activities. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed decisions and adaptations.
Part 1: Foundational Screening - Assessing General Cytotoxicity
A fundamental first step in the evaluation of any novel chemical entity is to determine its effect on cell viability.[7][8][9] This initial screen is crucial for identifying compounds with potent cytotoxic effects that could be developed as anticancer agents, as well as for flagging non-specific toxicity that would be detrimental for other therapeutic applications.[7][8] We will employ two complementary assays to assess cytotoxicity: a metabolic assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase release).
Rationale for a Dual-Assay Approach
Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through various mechanisms.[7][9]
-
The MTT assay measures the metabolic activity of cells, specifically the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[9] A decrease in metabolic activity is often correlated with cell death or a cytostatic effect.
-
The Lactate Dehydrogenase (LDH) release assay quantifies the amount of LDH released from cells into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[7][9][10]
By using both assays, we can gain a more comprehensive understanding of the cytotoxic profile of the derivatives. For instance, a compound that shows a potent effect in the MTT assay but not in the LDH assay might be cytostatic rather than cytotoxic, or it could be inducing apoptosis without immediate membrane rupture.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for the initial cytotoxicity screening of the this compound derivative library.
Caption: General workflow for cytotoxicity screening.
Protocol: MTT Cell Viability Assay
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50) based on metabolic activity.
Materials:
-
This compound derivatives
-
Selected cell lines (e.g., a panel of cancer cell lines and a non-cancerous control line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in complete medium. A typical starting concentration is 100 µM, with 2-fold serial dilutions.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Tiered Screening for Specific Biological Activities
Based on the initial cytotoxicity data and the known pharmacological profile of pyrazole derivatives, a tiered screening approach can be implemented to investigate anticancer, antimicrobial, and anti-inflammatory potential.
Anticancer Screening Cascade
For derivatives showing significant cytotoxicity against cancer cell lines with a favorable therapeutic index (i.e., lower toxicity to non-cancerous cells), a deeper investigation into their anticancer mechanism is warranted.
Caption: Tiered screening cascade for anticancer activity.
Rationale: Many pyrazole-containing compounds are known to be kinase inhibitors.[11] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[12] A generic kinase assay can be used as a primary screen to identify derivatives that may target this important class of enzymes.
Materials:
-
Selected this compound derivatives
-
A representative kinase (e.g., a commercially available kinase relevant to cancer)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
A commercial kinase activity kit (e.g., ADP-Glo™ Kinase Assay)[12][13]
-
A known kinase inhibitor (e.g., Staurosporine) as a positive control[12]
-
384-well plates
-
Luminometer
Procedure:
-
Compound Pre-incubation: In a 384-well plate, add the test compounds at various concentrations. Then, add the kinase enzyme solution. Allow the compounds to pre-incubate with the kinase for 10-30 minutes at room temperature.[12][13]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.[12]
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced (or substrate consumed) according to the manufacturer's instructions for the chosen assay kit. This often involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for active compounds.
Antimicrobial Screening
The prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[14] Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities.[4][5] A straightforward and widely used method for initial antimicrobial screening is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[14][15]
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[15]
Materials:
-
This compound derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[15]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Standard antibiotics (e.g., ampicillin, rifampicin) as positive controls[4]
-
Inoculum of the microorganism adjusted to a 0.5 McFarland standard
-
Plate reader or visual inspection
Procedure:
-
Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include wells with inoculum only (growth control) and wells with medium only (sterility control). Also, include a positive control with a standard antibiotic.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Screening
Chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives, such as the well-known drug celecoxib, are potent anti-inflammatory agents.[16][17] A key mechanism of inflammation involves the production of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX). A primary screen can assess the ability of the derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Rationale: LPS stimulation of macrophages (like RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO, a pro-inflammatory mediator. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), thereby quantifying NO production.[18]
Materials:
-
This compound derivatives
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include unstimulated and LPS-stimulated controls without any compound.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Part 3: Data Interpretation and Hit Prioritization
The culmination of this screening cascade is the generation of a rich dataset that requires careful interpretation to prioritize "hit" compounds for further development.
Summarizing Screening Data
The quantitative data from the primary screens should be compiled into a clear and concise table to facilitate comparison across the derivative library.
| Derivative ID | Cytotoxicity IC50 (µM) - Cancer Cell Line A | Cytotoxicity IC50 (µM) - Non-cancerous Cell Line | Antimicrobial MIC (µg/mL) - S. aureus | Anti-inflammatory IC50 (µM) - NO Inhibition |
| N-E-P-E-001 | 15.2 | >100 | >128 | 25.8 |
| N-E-P-E-002 | >100 | >100 | 16 | >100 |
| N-E-P-E-003 | 5.6 | 22.4 | 64 | 8.1 |
| ... | ... | ... | ... | ... |
Criteria for Hit Selection
The selection of "hit" compounds will depend on the therapeutic goal:
-
For Anticancer Drug Discovery: Look for compounds with potent cytotoxicity against cancer cell lines (low IC50) and a high selectivity index (IC50 non-cancerous / IC50 cancerous). These hits would then be profiled in the secondary anticancer assays.
-
For Antimicrobial Drug Discovery: Prioritize compounds with low MIC values against the target microorganisms and low cytotoxicity against mammalian cells.
-
For Anti-inflammatory Drug Discovery: Select compounds that effectively inhibit inflammatory markers (e.g., NO production) at non-toxic concentrations.
Conclusion
This application note outlines a strategic and logical workflow for the initial biological characterization of novel this compound derivatives. By employing a tiered screening approach, from broad cytotoxicity profiling to more specific anticancer, antimicrobial, and anti-inflammatory assays, researchers can efficiently identify and prioritize promising lead compounds. The detailed protocols and the rationale behind them provide a solid foundation for initiating a successful drug discovery program based on this novel pyrazole scaffold.
References
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Bio-protocol. Antimicrobial assay. [Link]
-
NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
MDPI. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. [Link]
-
ResearchGate. Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. [Link]
-
Labinsights. The Important Role of in Vitro Screening Related Services in Drug. [Link]
-
BioAssay Systems. Kinase. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Springer Nature Experiments. Antimicrobial Assay. [Link]
-
ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Protocols.io. Assessment of antimicrobial activity. [Link]
-
ResearchGate. In vitro Screening Systems. [Link]
-
ResearchGate. Can anyone suggest a protocol for a kinase assay? [Link]
-
PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]
-
NIH. Screening and identification of novel biologically active natural compounds. [Link]
-
MDPI. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. [Link]
-
NIH. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. [Link]
-
PubMed Central. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. [Link]
-
PubMed. Biological activities of pyrazoline derivatives--a recent development. [Link]
-
Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. [Link]
-
Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
AngeneChemical. N-ethyl-2-(1H-pyrazol-4-yl)ethanamine. [Link]
-
IJFMR. Synthesis of Pyrazole Derivatives A Review. [Link]
Sources
- 1. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.lucp.net [books.lucp.net]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. connectjournals.com [connectjournals.com]
- 6. ejbps.com [ejbps.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. kosheeka.com [kosheeka.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Assessment of antimicrobial activity [protocols.io]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Synthesis of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Welcome to the technical support center for the synthesis of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related N-alkylated pyrazoles. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of heterocyclic chemistry and practical laboratory experience.
I. Overview of the Synthesis and Key Challenges
The synthesis of this compound typically involves the N-alkylation of pyrazole with a suitable 2-(ethylamino)ethyl halide, most commonly N-ethyl-2-chloroethanamine. While seemingly straightforward, this reaction is fraught with potential challenges that can significantly impact yield and purity. The primary hurdles include:
-
Low Reaction Yield: Often a result of incomplete reactions, side reactions, or suboptimal reaction conditions.
-
Formation of Side Products: The bifunctional nature of the alkylating agent and the reactivity of the pyrazole ring can lead to a variety of undesired byproducts.
-
Purification Difficulties: The basicity and potential water solubility of the product can complicate its isolation and purification.
This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, actionable solutions.
II. Troubleshooting Guide & FAQs
A. Low Reaction Yield
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the N-alkylation of pyrazole are a common issue stemming from several factors. A systematic approach to troubleshooting is essential.
1. Incomplete Deprotonation of Pyrazole: The N-alkylation of pyrazole is a nucleophilic substitution reaction that requires the deprotonation of the pyrazole ring to form the more nucleophilic pyrazolate anion.[1] Incomplete deprotonation is a primary cause of low conversion.
-
Troubleshooting:
-
Choice of Base: Stronger bases are generally more effective. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) often lead to higher yields by ensuring complete deprotonation.[2]
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.[3]
-
Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction and drive it to completion. A typical temperature range for this alkylation is 80-100 °C.[3]
-
2. Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
-
Reagent Stoichiometry: While a 1:1 stoichiometry of pyrazole to the alkylating agent is theoretical, in practice, a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents) can sometimes improve yields by compensating for any degradation of the halide. However, a large excess should be avoided to minimize side reactions.
-
3. Degradation of the Alkylating Agent: N-ethyl-2-chloroethanamine can be unstable, especially at elevated temperatures or in the presence of a strong base.
-
Preventative Measures:
-
Use freshly distilled or high-purity N-ethyl-2-chloroethanamine. If using the hydrochloride salt, ensure it is properly neutralized or account for the acid when choosing the amount of base.
-
Add the alkylating agent slowly to the reaction mixture at a lower temperature before heating to minimize potential degradation.
-
B. Formation of Side Products
Question 2: I am observing multiple spots on my TLC plate besides the desired product. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a significant challenge in this synthesis. The most common culprits are dialkylation products and piperazine derivatives.
1. Dialkylation of Pyrazole: The product, this compound, still possesses a secondary amine that can react with another molecule of the alkylating agent, leading to a quaternary ammonium salt.
-
Minimization Strategies:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent.
-
Protecting Groups: A more robust solution is to use a protecting group for the secondary amine of the alkylating agent. The tert-butyloxycarbonyl (Boc) group is a common choice. The synthesis would then involve alkylating pyrazole with N-Boc-N-ethyl-2-chloroethanamine, followed by deprotection of the Boc group under acidic conditions.[5]
-
2. Formation of 1,4-diethylpiperazine: N-ethyl-2-chloroethanamine can undergo self-condensation, especially under basic conditions, to form 1,4-diethylpiperazine. This is a common and often difficult-to-remove impurity.
-
Minimization Strategies:
-
Slow Addition: Add the N-ethyl-2-chloroethanamine slowly to the reaction mixture containing the deprotonated pyrazole. This ensures that the pyrazolate anion is the predominant nucleophile available to react with the alkylating agent.
-
Reaction Concentration: Maintaining a relatively high concentration of the pyrazolate anion can favor the desired intermolecular reaction over the self-condensation of the alkylating agent.
-
3. Quaternization of the Product: The secondary amine in the product can be further alkylated by the alkylating agent to form a quaternary ammonium salt.
-
Minimization Strategies:
-
Base Selection: Using a bulky, non-nucleophilic base can sometimes reduce quaternization.
-
Reaction Monitoring: Carefully monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure of the product to the alkylating agent.
-
Workflow for Minimizing Side Products:
Caption: Decision workflow for minimizing side product formation.
C. Purification Challenges
Question 3: My product is difficult to purify. Standard silica gel chromatography gives poor separation, and I have trouble with crystallization. What are the best purification strategies?
Answer:
The basic nature of the secondary amine in this compound can lead to strong interactions with silica gel, resulting in tailing and poor separation during column chromatography. Its potential solubility in water can also complicate extractions.
1. Column Chromatography:
-
Troubleshooting:
-
Deactivating Silica Gel: Pre-treating the silica gel with a base can significantly improve separation. This is typically done by preparing the silica slurry with a solvent system containing a small amount of a volatile amine, such as triethylamine (Et₃N) (e.g., 1-2% in the eluent).[6]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol. A typical gradient might be from 100% ethyl acetate to 10% methanol in ethyl acetate.
-
2. Extraction and Work-up:
-
Procedure:
-
After the reaction is complete, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Be aware that the product may have some water solubility, so multiple extractions are recommended.
-
Combine the organic layers and wash with brine to remove residual water and DMF/DMSO.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
3. Crystallization:
-
Troubleshooting:
-
Salt Formation: A highly effective method for purifying amines is to form a salt, crystallize the salt, and then liberate the free base. For this compound, you can dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (HCl) in ether or isopropanol to precipitate the hydrochloride salt. The salt can then be recrystallized from a solvent system like ethanol/ether.
-
Solvent Selection for Free Base Crystallization: If you wish to crystallize the free base, a solvent screen is necessary. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetonitrile) and then slowly adding a non-polar solvent in which it is insoluble (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly.
-
Purification Workflow:
Caption: General purification workflow for this compound.
III. Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
Disclaimer: This is a generalized protocol and may require optimization.
Materials:
-
Pyrazole
-
N-ethyl-2-chloroethanamine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
In a separate flask, neutralize N-ethyl-2-chloroethanamine hydrochloride (1.1 equivalents) by dissolving it in a minimal amount of water and adding a saturated solution of sodium bicarbonate until the solution is basic. Extract the free base into DCM, dry the organic layer with Na₂SO₄, and carefully concentrate under reduced pressure at low temperature.
-
Dissolve the resulting free N-ethyl-2-chloroethanamine in anhydrous DMF.
-
Slowly add the solution of N-ethyl-2-chloroethanamine to the pyrazolate solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel treated with triethylamine, using a gradient of ethyl acetate to 10% methanol in ethyl acetate.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| Base | Sodium Hydride (NaH) | Strong base ensures complete deprotonation of pyrazole. |
| Solvent | Anhydrous DMF | Aprotic polar solvent enhances nucleophilicity of the pyrazolate. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Alkylating Agent | N-ethyl-2-chloroethanamine (free base) | The hydrochloride salt must be neutralized before use. |
| Work-up | Aqueous extraction with DCM | Separates the product from DMF and inorganic salts. |
| Purification | Base-treated silica gel chromatography | Minimizes tailing and improves separation of the basic product. |
IV. References
-
Matos, J., et al. (2011). Cesium-saponites as excellent environmental-friendly catalysts for the synthesis of N-alkyl pyrazoles. Applied Clay Science, 51(3), 315-320.
-
Bar-Rog, V., et al. (2020). Regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles have been achieved using K2CO3-DMSO. Journal of Organic Chemistry, 85(15), 9683-9693.
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. Retrieved from BenchChem website.
-
University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from University of Rochester Department of Chemistry website.
-
Kagarlitskii, A. D., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 83(17), 10487-10497.
-
Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(18), 5894.
-
Elgemeie, G. H., et al. (2013). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1062–o1063.
-
Hassan, A. A., et al. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 10(42), 25066-25097.
-
BenchChem. (2025). Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Retrieved from BenchChem website.
-
Pawar, S. S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Chemical Sciences, 132(1), 1-8.
-
L'Heureux, A., et al. (2010). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489.
-
Portilla, J., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-222.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine Synthesis
Welcome to the technical support center for the synthesis of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles for effective optimization.
I. Reaction Overview and Key Challenges
The synthesis of this compound typically involves the N-alkylation of pyrazole with a suitable 2-aminoethyl electrophile. While seemingly straightforward, this reaction presents two primary challenges that researchers must navigate:
-
Regioselectivity: Pyrazole is an unsymmetrical heterocycle with two nitrogen atoms in the aromatic ring. Alkylation can occur at either the N1 or N2 position, leading to the formation of two constitutional isomers. Controlling the reaction to selectively yield the desired N1-substituted product is a critical aspect of this synthesis.[1][2][3][4][5][6]
-
Side Reactions and Purification: The presence of a secondary amine in the alkylating agent can lead to side reactions, such as over-alkylation or polymerization. Additionally, the basic nature of the product requires careful consideration during workup and purification to avoid product loss and ensure high purity.
This guide will provide detailed protocols and troubleshooting advice to address these challenges effectively.
II. Recommended Synthetic Protocol
This section outlines a reliable, step-by-step protocol for the synthesis of this compound. This method is based on a base-mediated N-alkylation, a commonly employed and effective strategy for this class of compounds.[1]
Reaction Scheme:
Caption: General reaction scheme for the N-alkylation of pyrazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Pyrazole | 68.08 | - | >98% |
| 2-Chloro-N-ethylethanamine hydrochloride | 132.02 | - | >97% |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | - | >99% |
| Dimethylformamide (DMF), anhydrous | 73.09 | 0.944 | >99.8% |
| Diethyl ether | 74.12 | 0.713 | >99% |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | >99% |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrazole (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to dissolve the pyrazole. The volume of DMF should be sufficient to ensure good stirring (approximately 5-10 mL per gram of pyrazole).
-
-
Addition of Alkylating Agent:
-
In a separate flask, prepare a solution of 2-chloro-N-ethylethanamine hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the alkylating agent to the stirred pyrazole mixture at room temperature over 15-20 minutes. Note: An exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking). The disappearance of the pyrazole spot and the appearance of a new, more polar product spot will indicate reaction completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane, with the addition of 1-2% triethylamine to the eluent to minimize product tailing on the column.
-
Alternatively, for small-scale reactions, purification can be achieved by vacuum distillation.
-
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum will show characteristic signals for the pyrazole ring protons, the ethyl group, and the ethylene bridge. The chemical shifts and multiplicities will be indicative of the N1-substitution pattern.[7][8][9]
-
Pyrazole H-3: ~7.5 ppm (d)
-
Pyrazole H-5: ~7.4 ppm (d)
-
Pyrazole H-4: ~6.2 ppm (t)
-
NCH₂ (pyrazole side chain): ~4.2 ppm (t)
-
NCH₂ (ethyl group): ~2.7 ppm (q)
-
CH₂ (ethylene bridge): ~3.0 ppm (t)
-
CH₃ (ethyl group): ~1.1 ppm (t)
-
NH: A broad singlet, the chemical shift of which will be concentration-dependent.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: I am getting a low yield of my desired product. What are the likely causes and how can I improve it?
A1: Low yields are a common frustration in organic synthesis. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion.
-
Solution: Extend the reaction time and continue to monitor by TLC. If the reaction has stalled, a moderate increase in temperature (e.g., to 100-110 °C) may be beneficial. However, be cautious of potential side reactions at higher temperatures.
-
-
Reagent Quality:
-
Cause: The use of non-anhydrous solvents or reagents can quench the base and hydrolyze the alkylating agent. Pyrazole is also hygroscopic.
-
Solution: Ensure all glassware is thoroughly dried. Use freshly opened or properly stored anhydrous solvents and reagents. Dry the pyrazole under vacuum before use if necessary.
-
-
Inefficient Base:
-
Cause: Potassium carbonate may not be a strong enough base to fully deprotonate the pyrazole, leading to a slow reaction rate.
-
Solution: Consider using a stronger base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). When using NaH, exercise extreme caution as it is highly reactive and flammable.
-
-
Workup and Purification Losses:
-
Cause: The product, being an amine, can be partially soluble in the aqueous phase, especially if the pH is acidic. It can also adhere to silica gel during chromatography.
-
Solution: During the aqueous workup, ensure the pH of the aqueous layer is basic (pH 8-9) to keep the product in its free base form and maximize its partitioning into the organic layer. When performing column chromatography, pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (1-2%) to neutralize acidic sites and prevent product tailing and loss.
-
Q2: My NMR analysis shows a mixture of two isomers. How can I improve the regioselectivity for the desired N1-alkylated product?
A2: Achieving high regioselectivity is crucial. The ratio of N1 to N2 isomers is influenced by several factors:
-
Steric Hindrance: In the case of unsubstituted pyrazole, the steric environment around both nitrogen atoms is similar, which can lead to a mixture of products.
-
Solvent Effects: The polarity and nature of the solvent can significantly influence the site of alkylation.
-
Solution: While DMF is a good starting point, exploring other solvents can be beneficial. Aprotic polar solvents generally favor N1-alkylation. In some cases, less polar solvents like toluene in the presence of a phase-transfer catalyst can improve selectivity.
-
-
Base and Counter-ion: The choice of base and its corresponding counter-ion can affect the nucleophilicity of the pyrazole anion.
-
Solution: The use of sodium hydride (NaH) can sometimes lead to different selectivity compared to potassium carbonate due to the different nature of the sodium pyrazolate salt formed.
-
-
Phase Transfer Catalysis (PTC):
-
Solution: Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be an effective strategy to improve regioselectivity and reaction rates, especially in a biphasic system (e.g., toluene/water with a solid base). The catalyst facilitates the transfer of the pyrazolate anion into the organic phase for reaction.
-
Q3: I am observing multiple spots on my TLC plate, even after the starting material is consumed. What are these side products and how can I minimize them?
A3: The formation of side products can complicate purification and reduce the yield of the desired compound.
-
Over-alkylation:
-
Cause: The secondary amine of the product can be further alkylated by the 2-chloro-N-ethylethanamine, leading to a dimeric or polymeric byproduct.
-
Solution: Use a slight excess of pyrazole relative to the alkylating agent (e.g., 1.1 equivalents of pyrazole). This ensures that the alkylating agent is the limiting reagent and minimizes its availability for reacting with the product.
-
-
Hydrolysis of the Alkylating Agent:
-
Cause: If there is moisture in the reaction, the 2-chloro-N-ethylethanamine can be hydrolyzed to the corresponding alcohol.
-
Solution: As mentioned previously, ensure strictly anhydrous conditions throughout the reaction.
-
-
Elimination Reactions:
-
Cause: Under strongly basic conditions and at elevated temperatures, the alkylating agent can undergo elimination to form vinyl ethylamine.
-
Solution: Maintain the reaction temperature as recommended and avoid excessively strong bases if this side reaction is observed.
-
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different alkylating agent, for example, N-Ethyl-2-bromoethanamine?
A: Yes, the corresponding bromo- or iodo-analogs of the alkylating agent can be used. Alkyl bromides and iodides are generally more reactive than alkyl chlorides, which may lead to shorter reaction times or allow for lower reaction temperatures. However, they are also typically more expensive and may be less stable. The optimal choice will depend on the desired reactivity and cost considerations.
Q: Is it necessary to perform this reaction under an inert atmosphere?
A: While not strictly necessary for the N-alkylation of pyrazole itself, using an inert atmosphere (like nitrogen or argon) is highly recommended. It prevents the introduction of moisture, which can deactivate the base and lead to side reactions. It also protects the anhydrous solvent from absorbing atmospheric water.
Q: What are the safety precautions I should take when running this reaction?
A: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with DMF, which is a volatile and potentially harmful solvent.
-
Reactive Reagents: If using sodium hydride, be aware of its high reactivity with water and handle it with extreme care according to established safety protocols.
Q: Can I scale up this reaction?
A: Yes, this reaction is scalable. However, when scaling up, consider the following:
-
Heat Transfer: The reaction is exothermic, especially during the addition of the alkylating agent. Ensure that the reaction vessel allows for efficient heat dissipation to maintain temperature control.
-
Stirring: Maintain efficient stirring to ensure homogeneity, especially in a heterogeneous mixture with a solid base.
-
Workup: The volumes for extraction will increase significantly. Ensure you have appropriately sized glassware for the workup procedure.
V. References
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]
-
Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Some Pyrazole Derivatives. Available from: [Link]
-
PubMed. Synthesis and biological activity of N,N-dialkylaminoalkyl-substituted bisindolyl and diphenyl pyrazolone derivatives. Available from: [Link]
-
MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]
-
Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available from: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
ResearchGate. Optimization of pyrazole N-alkylation conditions. Available from: [Link]
-
ACS Omega. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]
-
National Institutes of Health. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]
-
KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available from: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]
-
PubMed. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
ResearchGate. Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. Available from: [Link]
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Available from:
-
ResearchGate. (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]
-
Macmillan Group - Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Available from: [Link]
-
PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Available from: [Link]
-
Google Patents. EP0749963A1 - N-alkylation method of pyrazole. Available from:
-
National Institutes of Health. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
Reddit. N-methylation of pyrazole : r/OrganicChemistry. Available from: [Link]
-
The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]
-
HETEROCYCLES. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. Available from: [Link]
-
SlideShare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. Available from: [Link]
-
REAL-J. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available from: [Link]
-
Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Available from: [Link]
-
CUTM Courseware. pyrazole.pdf. Available from: [Link]
-
YouTube. synthesis of pyrazoles. Available from: [Link]
-
MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
-
PubMed. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Available from: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]
-
ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Welcome to our dedicated technical support guide for the purification of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary expertise to overcome common challenges encountered during the purification of this versatile heterocyclic compound.
Understanding the Molecule and Potential Impurities
This compound possesses a basic ethylamine side chain attached to a pyrazole ring. This structure informs the selection of appropriate purification strategies. The synthesis, typically involving the N-alkylation of pyrazole, can lead to several impurities.[1][2][3] Understanding these is the first step to effective purification.
Common Impurities:
-
Unreacted Starting Materials: Pyrazole and the alkylating agent (e.g., 2-chloro-N-ethylethanamine).
-
Regioisomers: Alkylation of unsymmetrical pyrazoles can lead to different positional isomers.
-
Over-alkylation Products: The secondary amine of the product can potentially react further.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound.
Q1: My crude product is an oil. How can I best purify it?
An oily crude product is common for this compound. You have several options depending on the scale and available equipment:
-
Vacuum Distillation: Ideal for larger quantities if the compound is thermally stable.
-
Column Chromatography: Excellent for achieving high purity, especially for smaller scales.
-
Acid-Base Extraction: A good initial cleanup step to remove non-basic impurities.
-
Crystallization of a Salt: Can be very effective if a suitable salt can be formed.[4][5]
Q2: I'm seeing multiple spots on my TLC. What are they likely to be?
Multiple spots on a Thin Layer Chromatography (TLC) plate usually indicate the presence of impurities. The most common culprits are unreacted pyrazole, the alkylating agent, and potentially regioisomers. It's crucial to run co-spots with your starting materials to identify them.
Q3: How can I remove unreacted pyrazole from my product?
Unreacted pyrazole is a common impurity. Since this compound is basic, an acid-base extraction is a highly effective method. By dissolving your crude product in an organic solvent and washing with an acidic aqueous solution, the basic product will move to the aqueous phase, leaving the less basic pyrazole in the organic layer.
Q4: My column chromatography is not giving good separation. What can I do?
Poor separation in column chromatography can be due to several factors:
-
Incorrect Solvent System: The polarity of your eluent may not be optimal. Experiment with different solvent ratios on a TLC plate first to find the best separation.
-
Column Overloading: Using too much crude product for the amount of stationary phase will lead to broad bands and poor separation.
-
Inappropriate Stationary Phase: While silica gel is common, for basic compounds, it can sometimes cause streaking. Consider using alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.
Purification Protocols
Below are detailed protocols for the most common and effective purification methods for this compound.
Protocol 1: Purification by Acid-Base Extraction
This method leverages the basicity of the ethylamine side chain to separate it from non-basic impurities.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid. The basic product will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the product salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a 2M sodium hydroxide solution, until the solution is basic (test with pH paper). The product will deprotonate and may precipitate or form an oil.
-
Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification by Column Chromatography
This technique is excellent for achieving high purity and separating closely related impurities.[6]
Step-by-Step Procedure:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in your chosen eluent and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient elution is needed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) or Alumina |
| Eluent System | Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A small amount of triethylamine (0.1-1%) can be added to reduce tailing. |
| Monitoring | TLC with UV visualization or a suitable stain. |
Diagram of Column Chromatography Workflow
Caption: Workflow for Column Chromatography.
Protocol 3: Purification by Vacuum Distillation
This method is suitable for larger quantities of the product, provided it is thermally stable. The boiling point of the related compound 2-Pyrazol-1-yl-ethylamine is 212.4°C at atmospheric pressure, suggesting that vacuum distillation is necessary for this compound to prevent decomposition.[7]
Step-by-Step Procedure:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Place the crude product in the distillation flask with a stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the applied pressure.
-
Cooling: Once the distillation is complete, allow the system to cool before releasing the vacuum.
| Parameter | Estimated Value |
| Estimated Boiling Point | >220°C (at atmospheric pressure) |
| Vacuum | 1-10 mmHg is a good starting range |
| Precautions | Use a safety screen and monitor for any signs of decomposition. |
References
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
N-ethyl-2-(1-methylpyrazol-3-yl)ethanamine - PubChem. (URL: [Link])
-
Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7) - Cheméo. (URL: [Link])
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (URL: [Link])
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (URL: [Link])
-
Ethanamine, N-ethyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (URL: [Link])
-
N-ethyl-N-methyl-2-(1H-pyrrol-2-yl)ethanamine | C9H16N2 - PubChem. (URL: [Link])
-
Ethanamine, N-ethyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
N-Ethylpyridine-2-ethylamine | C9H14N2 | CID 80553 - PubChem. (URL: [Link])
-
N-ethyl-2-(1H-pyrazol-4-yl)ethanamine|,AngeneChemical. (URL: [Link])
- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine)
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])
-
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. (URL: [Link])
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (URL: [Link])
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])
-
N-ethyl-2-(1-propan-2-ylpyrazol-3-yl)ethanamine | C10H19N3 - PubChem. (URL: [Link])
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC - NIH. (URL: [Link])
-
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide - PubChem. (URL: [Link])
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
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- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: A Researcher's Guide to Overcoming Common Side Products in Pyrazole Synthesis
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering common challenges in pyrazole synthesis. Here, we dissect the causality behind the formation of unwanted byproducts and offer field-proven strategies to optimize your reaction outcomes.
Introduction: The Intricacies of Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone of medicinal chemistry, is renowned for its versatility. However, the seemingly straightforward condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, famously known as the Knorr pyrazole synthesis, and related methods can be fraught with challenges. The formation of side products not only diminishes the yield of the desired pyrazole but also complicates purification processes. This guide is structured to address the most frequently encountered issues in a practical question-and-answer format, providing you with the expertise to navigate these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
Q1: I am using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) and a substituted hydrazine (e.g., methylhydrazine) and obtaining a mixture of two pyrazole regioisomers. How can I control the regioselectivity of the reaction?
A1: This is the most common challenge in the Knorr pyrazole synthesis. The formation of a regioisomeric mixture arises from the two non-equivalent carbonyl groups of the dicarbonyl compound, both of which can be attacked by the substituted nitrogen of the hydrazine. The initial attack can occur at either carbonyl, leading to two different hydrazone intermediates that then cyclize to form the respective pyrazole regioisomers.[1] Controlling this regioselectivity is paramount for an efficient synthesis.
Causality and Troubleshooting Strategies:
The regioselectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. Here are key parameters you can adjust:
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction pathway. Non-polar solvents often favor the thermodynamically more stable product, while polar protic solvents can stabilize transition states leading to the kinetic product.
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms of the substituted hydrazine and the reactivity of the carbonyl groups.
-
Acidic Conditions: In acidic media, the terminal -NH2 group of the substituted hydrazine is more nucleophilic, favoring attack at the more sterically accessible carbonyl group.
-
Basic or Neutral Conditions: Under these conditions, the substituted nitrogen atom can be the more potent nucleophile, leading to the opposite regioisomer.
-
-
Temperature Optimization: Lowering the reaction temperature generally favors the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Catalyst Choice: The use of specific catalysts can direct the reaction towards a single isomer. For instance, certain Lewis acids may preferentially coordinate to one of the carbonyl groups, rendering it more susceptible to nucleophilic attack.
Experimental Protocol for Optimizing Regioselectivity:
-
Initial Screening: Set up small-scale parallel reactions to screen a variety of solvents (e.g., ethanol, toluene, dichloromethane) and pH conditions (e.g., acetic acid, triethylamine).
-
Temperature Gradient: Run the most promising conditions from the initial screen at a range of temperatures (e.g., 0 °C, room temperature, 50 °C).
-
Analysis: Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of the two regioisomers.
-
Scale-up: Once the optimal conditions for the desired regioisomer are identified, proceed with the larger-scale synthesis.
Data Presentation: Effect of Solvent and pH on Regioselectivity
| Solvent | pH | Major Regioisomer | Reference |
| Ethanol | Acidic (AcOH) | Attack at less hindered carbonyl | [1] |
| Toluene | Neutral | Often a mixture, thermodynamically controlled | |
| Dichloromethane | Neutral | Often a mixture, kinetically controlled at low temp. | |
| Ethanol | Basic (Et3N) | Attack at more hindered carbonyl |
Visualization: Regioisomer Formation Pathway
Sources
Technical Support Center: Optimizing the Synthesis of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
Welcome to the dedicated technical support guide for the synthesis of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to enhance yield, purity, and reproducibility in your experiments. The synthesis, while conceptually straightforward, presents common challenges in regioselectivity, reaction kinetics, and purification that this guide aims to address directly.
Part 1: Foundational Synthesis & Core Challenges
The primary route to this compound involves the N-alkylation of the pyrazole ring. This reaction is a cornerstone in the synthesis of many pharmacologically active compounds.[1][2] The core of the synthesis is the nucleophilic attack of the deprotonated pyrazole anion on an electrophilic ethylamine synthon.
The general reaction scheme is as follows:
Despite its apparent simplicity, achieving high yields requires careful control over several parameters. The two nitrogen atoms in the pyrazole ring have similar properties, which can complicate regioselective N-functionalization, especially in substituted pyrazoles.[3] However, for the synthesis of the target compound from unsubstituted pyrazole, the primary challenges shift to reaction efficiency and minimizing side products.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the N-alkylation of pyrazole.
Caption: General workflow for N-alkylation of pyrazole.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low or fails completely. What are the most likely causes and how can I fix this?
A: Low or no yield in the N-alkylation of pyrazoles typically stems from one of four key areas: the base, solvent, alkylating agent, or reaction conditions. Let's troubleshoot each systematically.
1. Inadequate Base Selection or Handling:
-
Causality: The reaction requires a base strong enough to deprotonate the pyrazole's N-H group (pKa ≈ 14.5), forming the nucleophilic pyrazole anion. If the base is too weak or is neutralized, the reaction will not proceed.
-
Troubleshooting Steps:
-
Base Strength: Ensure your base is appropriate. Common effective bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4] NaH is a strong, non-nucleophilic base that works very well but requires strictly anhydrous conditions. K₂CO₃ is a milder, more common choice.
-
Anhydrous Conditions: Water can quench strong bases like NaH and protonate the pyrazole anion, halting the reaction.[4] Ensure your solvent and glassware are thoroughly dried. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stoichiometry: Use at least one equivalent of the base. A slight excess (e.g., 1.1 to 1.5 equivalents) is often beneficial to drive the deprotonation to completion.[4]
-
2. Poor Solubility of Reactants:
-
Causality: If the pyrazole starting material or the base is not sufficiently soluble in the chosen solvent, the reaction becomes a heterogeneous mixture with slow reaction rates.
-
Troubleshooting Steps:
-
Solvent Choice: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are excellent at dissolving both the pyrazole and its corresponding salt after deprotonation.[4]
-
Phase-Transfer Catalysis (PTC): If using a less polar solvent or a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC helps shuttle the pyrazole anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[4]
-
3. Inactive or Inappropriate Alkylating Agent:
-
Causality: The leaving group on your ethylamine synthon must be sufficiently reactive for the SN2 displacement. Additionally, the amine on the alkylating agent can be protonated, rendering it unreactive.
-
Troubleshooting Steps:
-
Leaving Group: Ensure you are using an alkylating agent with a good leaving group (e.g., I > Br > Cl). If using 2-chloro-N-ethylethanamine, consider adding a catalytic amount of sodium iodide (NaI) for an in situ Finkelstein reaction to generate the more reactive iodo species.
-
Salt Form: Alkylating agents like 2-chloroethylamine are often supplied as hydrochloride salts. The HCl salt will neutralize your base. You must account for this by adding an additional equivalent of base to neutralize the salt and a further equivalent to deprotonate the pyrazole.
-
4. Suboptimal Reaction Temperature and Time:
-
Causality: Alkylation reactions require sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures can lead to side reactions and decomposition.
-
Troubleshooting Steps:
-
Temperature: While some N-alkylations proceed at room temperature, many require heating. A typical starting point is 60-80 °C.[5] If the reaction is sluggish, gradually increase the temperature while monitoring for side product formation via Thin Layer Chromatography (TLC).
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material by TLC. This provides direct evidence of whether the reaction is progressing, stalled, or complete.
-
Troubleshooting Decision Diagram
Use this logic flow to diagnose low-yield issues.
Caption: A logic diagram for troubleshooting low-yield N-alkylation.
Q2: I'm observing significant impurity peaks in my crude product analysis. What are the common side products and how can I minimize them?
A: Side product formation is often related to reaction conditions being too harsh or non-selective. Here are the most common culprits and their solutions.
| Side Product | Potential Cause | Recommended Solution | Citation |
| Dialkylated Pyrazole | Use of a strong base with excess alkylating agent. The second nitrogen can be deprotonated and alkylated, forming a charged pyrazolium salt. | Use the alkylating agent as the limiting reagent or use a milder base like K₂CO₃. | |
| N2-Alkylated Isomer | More relevant for substituted pyrazoles. Steric and electronic factors control the N1/N2 alkylation ratio. | For unsymmetrical pyrazoles, the major product is often controlled by sterics. Methodologies using specific catalysts or conditions can improve regioselectivity. | [2][3] |
| Solvent Adducts | Reaction with a reactive solvent like DMF at high temperatures. | Choose a more inert solvent if high temperatures are required. Avoid prolonged heating. | [6] |
| Polymerization | The amine of one product molecule attacks the alkyl halide of another, especially at high concentrations or temperatures. | Use more dilute reaction conditions. Add the alkylating agent slowly to the reaction mixture to keep its instantaneous concentration low. | [6] |
Part 3: Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should optimize based on their specific laboratory conditions and observations.
Objective: To synthesize this compound via N-alkylation of pyrazole.
Materials:
-
Pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Chloro-N-ethylethanamine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane (DCM) with a gradient of Methanol (MeOH) and Triethylamine (TEA) (e.g., 98:2:0.5 DCM:MeOH:TEA)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Deprotonation: Cool the DMF to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
To this suspension, add a solution of pyrazole (1.0 equivalent) in a small amount of anhydrous DMF dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed. The mixture should become a clear solution of the sodium pyrazolide salt.
-
Alkylation: In a separate flask, dissolve 2-Chloro-N-ethylethanamine hydrochloride (1.05 equivalents) in a minimal amount of DMF. Note: This will react with the base, so ensure enough base was added initially to account for this and the pyrazole. Alternatively, pre-neutralize the hydrochloride salt.
-
Cool the pyrazolide solution back to 0 °C and add the solution of the alkylating agent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C.
-
Monitoring: Monitor the reaction progress by TLC until the pyrazole spot has been consumed (typically 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy any remaining NaH.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel. The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent system is crucial to prevent the amine product from streaking on the acidic silica gel.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like triethylamine or pyridine? A: No, triethylamine and pyridine are generally not strong enough to deprotonate pyrazole efficiently. You need a stronger base like an alkali metal hydride or carbonate to generate the pyrazole anion in sufficient concentration.
Q2: My product appears to be an oil, but the literature reports a solid. What should I do? A: The physical state can be highly dependent on purity. Ensure your product is pure by NMR or other analytical methods. If it is pure but remains an oil, it may be a different polymorphic form or contain trace solvent. Try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
Q3: How can I improve the regioselectivity if I am using a substituted pyrazole? A: Regioselectivity in the alkylation of unsymmetrical pyrazoles is a known challenge.[3] Several strategies can be employed:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can direct alkylation to the less sterically hindered nitrogen.[2]
-
Protecting Groups: It may be possible to selectively protect one nitrogen, perform the alkylation, and then deprotect.
-
Catalyst Control: Some methods use specific catalysts or reaction conditions to favor one isomer.[7] A thorough literature search for your specific substituted pyrazole is recommended.
Q4: Is it possible to perform this reaction under solvent-free conditions? A: Yes, some N-alkylations of pyrazoles can be performed under phase-transfer catalysis without a solvent, which can be a more environmentally friendly approach.[5] This typically involves grinding the pyrazole, a solid base (like K₂CO₃), and a phase-transfer catalyst together before adding the liquid alkylating agent.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Pyrazoles.
- Wiley-VCH. (2025). ChemInform Abstract: Synthesis and Reactions of N-Substituted Pyrazolo-3-sulfolenes.
- American Chemical Society. (2021).
- International Journal of Pharmaceutical Erudition. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- PubMed. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine" stability issues and degradation pathways
Prepared by: Senior Application Scientist, Gemini Division
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine. Its purpose is to provide expert insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this molecule. Given its structure—a stable pyrazole ring linked to a secondary ethylamine side chain—specific potential degradation pathways must be considered to ensure experimental success and data integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The core structure consists of a pyrazole ring, which is generally aromatic and stable, and an N-ethyl-ethanamine side chain.[1] The primary stability concerns arise from the reactivity of the side chain and potential modifications to the pyrazole ring under stress conditions. Key areas of concern are:
-
Oxidative Degradation: The pyrazole ring, particularly at the C4 position, can be susceptible to oxidation, a common metabolic pathway for pyrazoles.[2][3][4] The secondary amine in the side chain is also prone to oxidation.
-
N-Nitrosamine Formation: The secondary amine moiety (-NH-CH2CH3) is a well-known precursor for the formation of potentially genotoxic N-nitrosamine impurities in the presence of nitrosating agents (e.g., nitrite salts under acidic conditions).[5][6][7] This is a critical risk to assess, especially for pharmaceutical development.
-
Photostability: Exposure to UV or high-intensity visible light can induce degradation, a common issue for many organic molecules.
-
Thermal Stability: While the pyrazole core is generally heat-resistant, prolonged exposure to high temperatures can accelerate other degradation pathways.[8][9]
Q2: What are the most likely degradation products I should be looking for?
Based on the structure's chemical liabilities, the following degradation products are plausible:
-
Oxidized Products:
-
N-Nitroso Impurity:
Q3: What are the ideal storage conditions for this compound?
To maximize shelf-life and prevent degradation, the following conditions are recommended:
-
Temperature: Store in a cool, controlled environment, preferably refrigerated (2-8 °C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Formulation: If in solution, be mindful of buffer components. Avoid acidic conditions if nitrites or other nitrosating agents are potentially present.
Q4: How can I monitor the stability of my compound during an experiment?
A stability-indicating analytical method is essential. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.[11] The method must be validated to demonstrate that it can separate the parent compound from all potential degradation products and formulation excipients.[11][12] For definitive identification of degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][10]
Section 2: Troubleshooting Guide for Unexpected Degradation
This section addresses common issues encountered during experimentation that may point to compound instability.
Problem: I'm observing a rapid loss of my parent compound peak in my HPLC analysis of a solution.
-
Potential Cause 1: Oxidative Degradation. If your solvent was not degassed or the experiment is open to the air, dissolved oxygen could be causing oxidation. This is accelerated by the presence of trace metal ions.
-
Recommended Action: Prepare solutions using freshly degassed solvents. If possible, work under an inert atmosphere. Consider adding a small amount of a chelating agent like EDTA if metal-catalyzed oxidation is suspected.
-
-
Potential Cause 2: pH-Related Instability. The compound may be unstable at the pH of your solution.
-
Recommended Action: Perform a pH profile study by preparing the solution in a series of buffers (e.g., pH 3, 5, 7, 9) and monitoring the stability over time. This will identify the optimal pH range for your experiments.
-
-
Potential Cause 3: Adsorption to Container. The compound may be adsorbing to the walls of your container (e.g., glass or certain plastics).
-
Recommended Action: Test different container types (e.g., silanized glass, polypropylene) to see if recovery improves. Include a standard in a trusted solvent to verify initial concentration.
-
Problem: I see new, unidentified peaks growing in my chromatogram over time.
-
Potential Cause 1: Light-Induced Degradation. If your experimental setup is exposed to ambient or UV light, photodegradation may be occurring.
-
Recommended Action: Repeat the experiment while protecting the sample from light using amber vials or by covering the setup with aluminum foil. Compare the chromatograms to see if the formation of new peaks is suppressed.
-
-
Potential Cause 2: Formation of N-Nitroso Impurity. If your formulation contains sources of nitrite (e.g., as an excipient or contaminant) and is at a neutral to acidic pH, N-nitrosamine formation is a strong possibility.
-
Recommended Action: Immediately analyze the sample using a highly sensitive and specific method like LC-MS/MS to look for the mass corresponding to N-Nitroso-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine.[13] Review your formulation and raw materials for any sources of nitrosating agents.
-
Troubleshooting Workflow Diagram
Caption: General troubleshooting workflow for unexpected degradation.
Section 3: Protocols for Forced Degradation Studies
Forced degradation (or stress testing) is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition Details | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C if needed | Tests stability to low pH environments. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C if needed | Tests stability to high pH environments. |
| Oxidation | 3% H₂O₂, room temperature | Simulates exposure to oxidative stress.[11] |
| Thermal | Dry heat at 80 °C (solid state) / 60 °C (solution) | Evaluates intrinsic thermal stability. |
| Photostability | ICH Q1B option 1 or 2 (UV/Vis exposure) | Determines susceptibility to light-induced degradation.[11] |
Protocol 3.1: General Forced Degradation Workflow
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Stress Application:
-
For hydrolytic and oxidative studies, mix equal parts of the stock solution with the stress reagent (e.g., 1 mL stock + 1 mL 0.2 M HCl to get a final concentration of 0.1 M HCl).
-
For thermal studies, place vials of the solid compound and the stock solution in a calibrated oven.
-
For photostability , place vials in a photostability chamber. Wrap a control vial in aluminum foil.
-
-
Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours). The duration should be adjusted to achieve the target degradation level.
-
Quenching: Before analysis, neutralize acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
-
Data Interpretation: Calculate the percentage of degradation. Use LC-MS to identify the structure of major degradation products.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for the target molecule.
Section 4: Analytical Methodologies
A robust analytical method is the cornerstone of any stability study.
Recommended Stability-Indicating HPLC Method
A reverse-phase method will provide the best separation for the parent compound and its likely more polar degradants.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: UV at 215 nm (or wavelength of maximum absorbance).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Causality: A gradient elution is necessary to ensure that early-eluting, highly polar degradants (like a hydroxylated product) are well-retained and separated, while also eluting the more lipophilic parent compound in a reasonable time with good peak shape. The acidic mobile phase (formic acid) ensures consistent ionization of the amine for reproducible chromatography.
Impurity Identification Workflow
Caption: Workflow for the identification of unknown degradation products.
Section 5: References
-
Leo, C. & Cederbaum, A. I. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. Available at: [Link]
-
Verma, A., Joshi, S., & Singh, D. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Feierman, D. E., & Cederbaum, A. I. (1986). Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. PubMed. Available at: [Link]
-
Pouli, N., Fyrst, C., Tasso, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available at: [Link]
-
Yadav, M., Chhillar, A., Sharma, P., & Sharma, D. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available at: [Link]
-
El-Sayed, N., Abdel-Aziz, M., & El-Azab, A. S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Verma, A., Joshi, S., & Singh, D. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Sokolov, M. P. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]
-
Clejan, L., & Cederbaum, A. I. (1990). Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. Sci-Hub. Available at: [Link]
-
Das, S., & Roy, K. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available at: [Link]
-
Rawat, T. & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Wang, R., Xu, H., & Liu, Y. (2015). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at: [Link]
-
Yin, C., Li, H., & Zhang, J. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]
-
Liu, Y., Ju, X., & Zhang, J. (2020). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. Available at: [Link]
-
An, C., Li, H., & Wang, J. (2013). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. Available at: [Link]
-
Upadhyay, K., Mehetre, J., Kumar, V., et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Wang, Z., Li, J., & Wang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Anonymous. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]
-
Gruhne, F., Heinke, R., & Kieß, H. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. ResearchGate. Available at: [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Tsochatzis, E. D., Gkagkalias, A., & Nasopoulou, C. (2023). N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. MDPI. Available at: [Link]
-
Anonymous. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]
-
Nageswara Rao, R., & Kumar, Talluri, M. V. N. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 / Biochimica et Biophysica Acta (BBA) - General Subjects, 1990 [sci-hub.st]
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- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Pyrazole Compounds in Organic Synthesis
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet often complex issue of poor pyrazole compound solubility in organic synthesis. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, but their unique structural features can present significant solubility hurdles.[1][2][3] This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Real-Time Experimental Issues & Solutions
This section addresses specific problems you might encounter during your synthetic workflow. Each solution is grounded in chemical principles to help you understand the "why" behind the "how."
Issue 1: My pyrazole starting material or product has precipitated out of the reaction mixture.
-
Immediate Action & Rationale:
-
Gentle Heating: For many pyrazole derivatives, solubility increases with temperature.[1][4] Gradually warm the reaction mixture while monitoring for dissolution. This is often the quickest way to get a compound back into solution. Be cautious not to exceed the boiling point of your solvent or a temperature that might degrade your compounds.
-
Addition of a Co-solvent: If heating is ineffective or undesirable, the incremental addition of a co-solvent can be highly effective.[5][6][7][8] Co-solvents work by altering the overall polarity of the solvent system to better match that of the solute.[6][7]
-
-
In-depth Troubleshooting & Optimization:
-
Co-solvent Selection: The choice of co-solvent is critical. For a generally nonpolar pyrazole derivative in a nonpolar solvent, adding a more polar co-solvent might be necessary. Conversely, for a polar pyrazole in a polar solvent, a less polar co-solvent might be required. Common co-solvents include DMF, DMSO, ethanol, and NMP.[4][9]
-
Protocol for Co-solvent Addition:
-
While stirring the reaction mixture, add the co-solvent dropwise.
-
Observe for any changes in solubility.
-
Continue adding the co-solvent until the precipitate dissolves.
-
Note the approximate ratio of the original solvent to the co-solvent for future experiments.
-
-
Issue 2: I am unable to achieve the desired concentration of my pyrazole compound for a reaction.
-
Immediate Action & Rationale:
-
Solvent Screening: Your current solvent may not be optimal. A systematic solvent screening process is a fundamental step in optimizing any reaction involving poorly soluble compounds.
-
-
In-depth Troubleshooting & Optimization:
-
Creating a Solubility Profile: A solubility profile can save significant time and resources in the long run.
-
Experimental Protocol: Rapid Solubility Screening
-
To a series of small vials, add a pre-weighed amount of your pyrazole compound (e.g., 5 mg).
-
To each vial, add a different solvent (e.g., 0.5 mL) from a panel of common organic solvents (see table below).
-
Stir or sonicate the vials at a controlled temperature (e.g., room temperature).
-
Visually assess the solubility in each solvent.
-
For solvents that show promise, you can quantify the solubility more accurately by gradually adding more solute until saturation is reached.
-
-
Data Presentation: Common Solvents for Pyrazole Derivatives
-
| Solvent | Polarity | Common Applications | Notes |
| Acetone | Polar aprotic | Often used for synthesis at room temperature.[2][4][10] | Good starting point for many pyrazole derivatives. |
| Ethanol/Methanol | Polar protic | Recrystallization and reactions.[1][4][11] | Can participate in hydrogen bonding. |
| Dichloromethane (DCM) | Nonpolar | General synthesis and extractions.[2][4] | Effective for less polar pyrazole derivatives. |
| Dimethylformamide (DMF) | Polar aprotic | Effective for a wide range of pyrazoles, especially in cyclocondensation reactions.[4][9] | High boiling point, can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Excellent solvent for highly polar or difficult-to-dissolve compounds. | Can complicate workup due to its high boiling point and water miscibility. |
| Acetonitrile (ACN) | Polar aprotic | Used in a variety of synthetic procedures.[2][4] | Good balance of polarity and volatility. |
Issue 3: My pyrazole compound, which contains an acidic or basic functional group, has poor solubility.
-
Immediate Action & Rationale:
-
In-depth Troubleshooting & Optimization:
-
For Pyrazoles with Acidic Groups (e.g., -COOH): Adding a base (e.g., triethylamine, potassium carbonate) can deprotonate the acidic group, forming a more soluble salt.[11][14]
-
For Pyrazoles with Basic Groups (e.g., -NH2): Adding an acid (e.g., HCl, acetic acid) can protonate the basic group, forming a more soluble salt.[14][17]
-
Caution: Ensure that the change in pH will not adversely affect your reactants, reagents, or the desired reaction pathway.
-
-
Visualization: pH Effect on Pyrazole Solubility
Caption: Effect of pH on the solubility of ionizable pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of pyrazole compounds?
A1: The solubility of pyrazole and its derivatives is highly dependent on their specific structure.[18] The parent pyrazole ring is less lipophilic than a benzene ring.[3] However, substituents added to the pyrazole core significantly influence its overall polarity and solubility.[13] For example, adding hydrophobic groups like phenyl or long alkyl chains will generally decrease aqueous solubility and increase solubility in nonpolar organic solvents.[18] Conversely, polar functional groups can enhance aqueous solubility.[13]
Q2: How does temperature generally affect the solubility of pyrazole derivatives?
A2: For most solid organic compounds, including pyrazoles, solubility in organic solvents increases with increasing temperature.[1][4] This is a fundamental principle that can be leveraged during reactions and is the basis for recrystallization as a purification technique.[11][19]
Q3: Are there any advanced techniques for dealing with extremely insoluble pyrazole compounds?
A3: Yes, for particularly challenging compounds, especially in the context of drug development, several advanced strategies can be employed:
-
Use of Solubility-Enhancing Tags: In the synthesis of complex molecules or biologics, a "solubility-enhancing tag" can be temporarily attached to the pyrazole-containing molecule. These tags are typically large, highly soluble proteins or peptides that impart their favorable solubility characteristics to the target molecule.[20][21][22][23][24]
-
Formation of Co-crystals: Co-crystallization involves combining the pyrazole compound with a second, benign molecule (a "co-former") in a specific stoichiometric ratio within a crystal lattice. This can disrupt the strong intermolecular forces present in the pure pyrazole's crystal structure, leading to improved solubility.[13]
-
Use of Hydrotropes: Hydrotropes are compounds that can increase the solubility of other solutes in water. For instance, sodium p-toluenesulfonate (NaPTS) has been used to enhance the solubility of poorly soluble organic compounds in aqueous media for pyrazole synthesis.[4][25]
Q4: My pyrazole derivative is intended for a biological assay and has poor aqueous solubility. What are my options?
A4: This is a common challenge in drug discovery. Here is a logical workflow to address this:
-
Visualization: Troubleshooting Aqueous Solubility for Biological Assays
Caption: Decision workflow for improving aqueous solubility.
-
Co-solvents: The most common first step is to dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.[4][12] This stock is then diluted into the aqueous assay buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid interfering with the biological system.[12]
-
pH Adjustment: If your compound is ionizable, adjusting the pH of the assay buffer can significantly improve its solubility.[12][16][26]
-
Advanced Formulations: For very hydrophobic compounds, formulation strategies such as using cyclodextrins to form inclusion complexes or creating amorphous solid dispersions with polymers can be employed to enhance aqueous solubility.[4][12]
References
- Solubility of Things. Pyrazole.
-
Wikipedia. Cosolvent. [Link]
-
Semantic Scholar. Green synthesis of pyrazole systems under solvent-free conditions. [Link]
- Cosolvent.
-
Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. [Link]
- Solubility of Things. 4-methylpyrazole.
-
Slideshare. Methods of solubility enhancements. [Link]
-
Quora. How will you increase the solubility of organic compounds in water?. [Link]
- Google Patents.
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
- Co-solvent: Significance and symbolism.
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. [Link]
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
-
Thieme. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. [Link]
-
PMC - NIH. Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
- Google Patents.
-
ACS Publications. Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters. [Link]
-
Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry. [Link]
- Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression.
-
PMC - NIH. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. [Link]
-
PMC - NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
PubMed. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. [Link]
-
LenioBio. Increasing Protein Yields: Solubility Tagging. [Link]
-
Request PDF. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. [Link]
-
PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
- Tagging Recombinant Proteins to Enhance Solubility and Aid Purific
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Google Patents.
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Catalyst Selection for Efficient Pyrazole Functionalization: A Technical Support Guide
Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the catalytic functionalization of pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making their efficient and selective functionalization a critical endeavor.[1][2][3] This resource provides field-proven insights and actionable solutions to streamline your experimental workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing step-by-step remedial actions.
Issue 1: Low or No Yield in C-H Arylation of Pyrazole
Question: I am attempting a palladium-catalyzed C-H arylation of my N-substituted pyrazole, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: Low yields in palladium-catalyzed C-H arylation of pyrazoles are a frequent challenge and can stem from several factors, including inappropriate catalyst/ligand combination, suboptimal reaction conditions, or issues with starting materials.[4]
Potential Causes & Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the palladium source and the supporting ligand is paramount for an efficient reaction.[5]
-
Expertise & Experience: While Pd(OAc)₂ is a common and often effective palladium source, some reactions may benefit from a pre-catalyst like PdCl(C₃H₅)(dppb).[6] The electronic and steric properties of the phosphine ligand can significantly influence the catalytic cycle's efficiency.[5][7] Sterically demanding and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[5]
-
Protocol:
-
Screen Palladium Sources: If using Pd(OAc)₂, consider trying PdCl₂(PPh₃)₂ or a pre-formed catalyst.
-
Vary the Ligand: If your current ligand is not performing well, screen a panel of phosphine ligands with varying steric bulk and electronic properties. For example, moving from a less bulky ligand to a more sterically hindered one like DavePhos or P(t-Bu)₃ might be beneficial.[5] A pyrazole-tethered phosphine ligand has also shown to be effective.[7]
-
-
-
Base and Solvent Effects: The choice of base and solvent system is critical for proton abstraction during the C-H activation step and for maintaining catalyst stability.
-
Expertise & Experience: The basicity and solubility of the base can significantly impact the reaction rate. Common bases include KOAc, K₂CO₃, and Cs₂CO₃.[6] The solvent not only dissolves the reactants but can also influence the catalyst's activity and stability. Aromatic solvents have been shown to be beneficial in some cases.[8]
-
Protocol:
-
-
Reaction Temperature and Time: C-H activation often requires significant thermal energy.
-
Expertise & Experience: Insufficient temperature can lead to a sluggish or stalled reaction. Prolonged reaction times at high temperatures can lead to catalyst decomposition or byproduct formation.[4]
-
Protocol:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential degradation.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[4]
-
-
Issue 2: Poor Regioselectivity in N-Arylation of Unsubstituted Pyrazoles
Question: I am performing a copper-catalyzed N-arylation on an unsymmetrically substituted pyrazole and obtaining a mixture of N1 and N2 arylated isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the N-arylation of unsymmetrical pyrazoles is a common hurdle. The outcome is often a delicate balance of steric and electronic factors.[11]
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance: The regioselectivity is frequently governed by steric effects, with the incoming aryl group preferentially attaching to the less sterically hindered nitrogen atom.[11]
-
Expertise & Experience: A bulky substituent at the C3 or C5 position of the pyrazole ring will generally direct the arylation to the more accessible nitrogen. For example, a substituent at the C3 position will favor N1 arylation.[11]
-
Troubleshooting Tip: If possible, consider modifying the pyrazole substrate to introduce a sterically demanding group to direct the arylation.
-
-
Ligand Choice in Copper Catalysis: The choice of ligand can influence the regioselectivity by tuning the steric and electronic environment around the copper center.
-
Expertise & Experience: In copper-catalyzed N-arylation, diamine ligands are commonly used.[12][13][14] The structure of the diamine can influence the regioselectivity. More recent studies have shown that ligand choice can be used to switch the selectivity between the N1 and N2 positions.[15]
-
Protocol:
-
Screen Diamine Ligands: Evaluate a panel of diamine ligands with varying steric bulk and substitution patterns.
-
Explore Alternative Ligands: Consider oxime-type ligands, which have also been shown to be effective in copper-catalyzed N-arylation of pyrazoles under mild conditions.[16]
-
-
-
Reaction Conditions: Solvent and base can also play a role in modulating the regioselectivity.
-
Expertise & Experience: The solvent can influence the tautomeric equilibrium of the pyrazole, thereby affecting the relative nucleophilicity of the two nitrogen atoms.
-
Protocol:
-
Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities.
-
Base Screening: Evaluate the effect of different bases on the isomeric ratio.
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for C-H functionalization of pyrazoles: Palladium, Rhodium, or Copper?
A1: The "best" catalyst system depends on the desired transformation (e.g., arylation, alkenylation) and the specific position on the pyrazole ring to be functionalized.
-
Palladium catalysts are highly effective for direct C-H arylation, particularly at the C5 position.[6][17] They often require a directing group for high regioselectivity.[18]
-
Rhodium catalysts are powerful for C-H activation and can be used for synthesizing 4-heteroaryl pyrazoles and for coupling with alkenes.[19][20][21]
-
Copper catalysts are the go-to choice for N-arylation of pyrazoles.[12][13][14] They are generally more cost-effective than palladium and rhodium catalysts.
Q2: What is the role of a directing group in pyrazole C-H functionalization?
A2: A directing group is a functional group on the pyrazole substrate that coordinates to the metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. This facilitates the cleavage of that C-H bond and ensures high regioselectivity in the functionalization reaction.[17][18] For instance, the pyrazole ring itself can act as a directing group for the functionalization of an attached aromatic ring.[17]
Q3: How do I choose the right ligand for my palladium-catalyzed pyrazole functionalization?
A3: Ligand selection is crucial for a successful reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and can control selectivity.[5] For C-H functionalization, electron-rich and sterically bulky phosphine ligands are often preferred as they can promote the key steps of the catalytic cycle.[5] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate and reaction.[5]
Q4: Can I perform C-H functionalization on a pyrazole ring without a directing group?
A4: Yes, direct C-H functionalization of pyrazoles without a pre-installed directing group is possible, particularly at the C5 position, which is the most acidic.[17] However, achieving high regioselectivity at other positions without a directing group can be challenging.[22]
Q5: What are some common side reactions to watch out for during pyrazole functionalization?
A5: Common side reactions include:
-
Homocoupling of the coupling partners.
-
Dehalogenation of the aryl halide starting material.
-
Formation of regioisomers , especially in N-arylation of unsymmetrical pyrazoles.[11]
-
Catalyst decomposition at high temperatures.[4]
Careful optimization of reaction conditions, including catalyst loading, temperature, and reaction time, can help to minimize these side reactions.[4]
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for C5-Arylation of a Model Pyrazole [6]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl(C₃H₅)(dppb) | KOAc | DMA | 150 | 24 | 88 |
| Pd(OAc)₂ | KOAc | DMA | 150 | 24 | 85 |
| PdCl(C₃H₅)(dppb) | K₂CO₃ | DMA | 150 | 24 | 75 |
| PdCl(C₃H₅)(dppb) | Cs₂CO₃ | DMA | 150 | 24 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Diamine Catalyzed N-Arylation of Pyrazoles [23]
-
To a resealable Schlenk tube, add CuI (1-10 mol%), the pyrazole (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the tube with a rubber septum, evacuate, and backfill with argon (repeat this cycle three times).
-
Add the aryl halide (1.2 equiv), the diamine ligand (10-20 mol%), and the solvent (e.g., dioxane or toluene) via syringe under a stream of argon.
-
Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 h).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite or silica gel.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired N-aryl pyrazole.
Visualizations
Caption: Decision workflow for catalyst selection and optimization in pyrazole functionalization.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. RSC Publishing. [Link]
-
SYNFACTS. (2023). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Thieme. [Link]
-
Organic Chemistry Frontiers. (n.d.). Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. RSC Publishing. [Link]
-
Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic letters, 12(17), 3848–3851. [Link]
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Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1070–1082. [Link]
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Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Shi, X., Carrizo, E. D. S., Cordier, M., Roger, J., & Doucet, H. (2021). C−H Bond Arylation of Pyrazoles at the β‐Position: General Conditions and Computational Elucidation for a High Regioselectivity. Chemistry – A European Journal, 27(10), 3468-3480. [Link]
-
Research Square. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square. [Link]
-
Newcomb, M. D., & Lail, M. (2014). Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. Chemistry – A European Journal, 20(51), 17099-17111. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Cristau, H.-J., Cellier, P. P., Spindler, J.-F., & Taillefer, M. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. European Journal of Organic Chemistry, 2004(4), 695-709. [Link]
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Beilstein Journals. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]
-
ResearchGate. (2025). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
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ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Sci-Hub. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]
-
Organic Letters. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. ACS Publications. [Link]
-
Chemical Science. (2021). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu. RSC Publishing. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
-
Arabian Journal of Chemistry. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Elsevier. [Link]
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 106. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(11), 3169. [Link]
-
ResearchGate. (2025). (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. ResearchGate. [Link]
-
International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. The Journal of Organic Chemistry, 77(23), 10839–10853. [Link]
-
Buchwald, S. L., et al. (2004). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Supporting Information. Massachusetts Institute of Technology. [Link]
-
ACS Catalysis. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Publications. [Link]
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Validation & Comparative
"N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine" vs. other pyrazole derivatives in biological assays
Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This distinction arises from the pyrazole core's presence in a multitude of clinically approved drugs and biologically active compounds.[4][5][6] From the anti-inflammatory celecoxib to the kinase inhibitor ruxolitinib, the pyrazole motif consistently imparts favorable pharmacokinetic and pharmacodynamic properties.[4][6]
This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. While specific experimental data for N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine is not extensively available in the public domain, this document will synthesize findings on structurally related and well-characterized pyrazole derivatives to offer valuable insights for researchers and drug development professionals. By examining the performance of diverse analogs in key biological assays, we aim to illuminate the structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.
I. Anticancer Activity of Pyrazole Derivatives: Targeting the Machinery of Cell Proliferation
A significant area of research for pyrazole derivatives lies in oncology, where they have been shown to inhibit various targets crucial for cancer cell growth and survival.[7][8] A prominent mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), enzymes that regulate the cell cycle.[1][9]
Comparative Analysis of CDK Inhibition
A study by researchers at the forefront of CDK inhibitor development revealed a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity.[1][9] Compound 15 from this series emerged as a particularly potent inhibitor with a Ki of 0.005 µM against CDK2 and demonstrated sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines.[1][9] Mechanistic studies in ovarian cancer cells confirmed that this compound induces cell cycle arrest and apoptosis.[1][9]
| Compound | Target | Ki (µM) | GI50 (µM) (A2780 Ovarian Cancer) | Reference |
| 14 | CDK2, CDK5 | 0.007, 0.003 | ~28-fold lower than lead | [1][9] |
| 15 | CDK2 | 0.005 | 0.158 | [1][9] |
| 23 | CDK2 | 0.090 | 7.350 | [9] |
Table 1: Anticancer Activity of Selected Pyrazole Analogs. This table summarizes the inhibitory activity of selected pyrazole derivatives against cyclin-dependent kinases and their growth inhibitory effects on a representative cancer cell line.
Experimental Protocol: In Vitro CDK2 Inhibition Assay
The following protocol outlines a standard method for determining the inhibitory activity of compounds against CDK2.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against CDK2/cyclin E activity.
Materials:
-
Recombinant human CDK2/cyclin E enzyme
-
Histone H1 substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells.
-
Add the CDK2/cyclin E enzyme and the Histone H1 substrate to initiate the reaction.
-
Add [γ-32P]ATP to start the phosphorylation reaction and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
Causality Behind Experimental Choices:
-
[γ-32P]ATP: The use of a radiolabeled ATP allows for the sensitive detection and quantification of the phosphorylation of the substrate by the kinase.
-
Histone H1: This is a well-established and readily available substrate for CDK2.
-
Phosphocellulose paper: This material has a high affinity for the phosphorylated substrate, allowing for its separation from the unreacted ATP.
Caption: Workflow for an in vitro CDK2 inhibition assay.
II. Anti-inflammatory Properties of Pyrazole Derivatives: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research.[10] Pyrazole derivatives have a long history in this area, with celecoxib being a prime example of a selective COX-2 inhibitor.[4]
Comparative Analysis of Anti-inflammatory Activity
A study investigating a series of novel pyrazole analogues identified compounds with significant anti-inflammatory and antimicrobial activities.[4] Compound 4 from this study, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, demonstrated superior anti-inflammatory activity compared to the standard drug diclofenac sodium in a carrageenan-induced paw edema model.[4]
| Compound | Assay | Result (% Inhibition) | Standard Drug (% Inhibition) | Reference |
| Compound 4 | Carrageenan-induced paw edema | Higher than standard | Diclofenac Sodium | [4] |
| Compound 5a | Carrageenan-induced paw edema | 84.2 | Diclofenac (86.72) | [6] |
| Compound 79e | COX-2 Inhibition (in vitro) | SI = 215.44 | Celecoxib (SI = 308.16) | [2] |
Table 2: Anti-inflammatory Activity of Selected Pyrazole Analogs. This table presents the anti-inflammatory effects of various pyrazole derivatives in both in vivo and in vitro models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Standard drug (e.g., Diclofenac sodium)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a pletysmometer.
-
The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.
Causality Behind Experimental Choices:
-
Carrageenan: This sulfated polysaccharide is a potent pro-inflammatory agent that induces a biphasic inflammatory response, allowing for the assessment of compound efficacy against different inflammatory mediators.
-
Pletysmometer: This instrument provides a precise and non-invasive method for measuring changes in paw volume, a direct indicator of edema.
Caption: Workflow for the carrageenan-induced paw edema assay.
III. Antimicrobial Potential of Pyrazole Scaffolds: A New Frontier in Combating Infections
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[11] Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[4][11][12][13]
Comparative Analysis of Antimicrobial Activity
In the same study that highlighted anti-inflammatory pyrazoles, several compounds also exhibited potent antimicrobial effects.[4] Compound 3 was found to be highly active against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which is more potent than the standard drug ciprofloxacin (MIC: 0.5 µg/mL).[4] Compound 4 showed strong activity against Streptococcus epidermidis (MIC: 0.25 µg/mL).[4] Another study reported that Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16 ) was more active than fluconazole against Candida parapsilosis.[12]
| Compound | Microorganism | MIC (µg/mL) | Standard Drug (MIC, µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin (0.5) | [4] |
| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin (4) | [4] |
| Compound 16 | Candida parapsilosis | 0.015 (µmol/mL) | Fluconazole (0.020 µmol/mL) | [12] |
Table 3: Antimicrobial Activity of Selected Pyrazole Analogs. This table showcases the minimum inhibitory concentrations of various pyrazole derivatives against different microbial strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standardized and widely used method for determining the antimicrobial susceptibility of microorganisms.
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well microtiter plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a specific concentration of the microorganism ensures the reproducibility and comparability of the results.
-
Serial Dilutions: This method allows for the precise determination of the MIC value over a range of concentrations.
-
Positive and Negative Controls: These are essential for validating the assay and ensuring that the observed effects are due to the test compound and not other factors.
Caption: Workflow for the broth microdilution MIC assay.
IV. Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. While direct biological data for this compound remains to be extensively published, the broader class of pyrazole derivatives demonstrates remarkable versatility with potent anticancer, anti-inflammatory, and antimicrobial activities. The data presented in this guide underscores the significant potential for further research and development of novel pyrazole-based drugs. Future structure-activity relationship (SAR) studies, focusing on the nature and position of substituents on the pyrazole ring, will be instrumental in optimizing the efficacy and selectivity of these compounds for a diverse array of therapeutic targets. The detailed experimental protocols provided herein offer a robust framework for researchers to evaluate new chemical entities and contribute to the expanding landscape of pyrazole-based therapeutics.
V. References
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
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Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. [Link]
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N-ethyl-2-(1-propan-2-ylpyrazol-3-yl)ethanamine | C10H19N3. PubChem. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
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Current status of pyrazole and its biological activities. PMC. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]
-
Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. PubMed. [Link]
-
Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. PubMed. [Link]
-
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. MDPI. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
-
Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. ResearchGate. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. [Link]
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health. [Link]
-
N-(2-Amino-ethyl)-2-(5-methyl-pyrazol-1-yl)-acetamide. ABL. [Link]
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A Senior Application Scientist's Guide to N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine Ligands: A Comparative Analysis for Advanced Catalysis and Coordination Chemistry
For researchers at the forefront of catalysis and materials science, the selection of the appropriate ligand is a critical decision that dictates the efficiency, selectivity, and novelty of their chemical transformations. Among the myriad of N-heterocyclic ligands, pyrazole-based systems have garnered significant attention due to their versatile coordination modes, electronic tunability, and robust nature.[1][2] This guide provides an in-depth comparative analysis of ligands based on the "N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine" scaffold. We will explore the nuanced effects of N-alkylation on the amine donor, offering a data-driven perspective for ligand design and selection in applications ranging from palladium-catalyzed cross-coupling to the formation of novel coordination complexes.
This analysis is structured to provide not just a theoretical overview, but also actionable experimental protocols and data interpretation frameworks. We will delve into the synthesis of a focused library of N-alkylated pyrazolyl-ethanamine ligands, propose a comparative study in a model catalytic reaction, and provide the detailed methodologies required for a rigorous evaluation.
The N-Alkylated 2-(1H-Pyrazol-1-YL)ethanamine Ligand Family: A Structural Overview
The core structure of this compound features a pyrazole ring linked via a flexible ethyl bridge to a secondary amine. This arrangement offers a bidentate N,N' coordination motif. The pyrazole nitrogen provides a π-acidic character, while the amine nitrogen is a classic σ-donor. The substituent on the amine nitrogen is a key handle for tuning the steric and electronic properties of the ligand.
For this comparative analysis, we will consider the following analogues in addition to our lead compound, this compound (L2):
-
N-Methyl-2-(1H-pyrazol-1-YL)ethanamine (L1): A less sterically hindered analogue.
-
N-Isopropyl-2-(1H-pyrazol-1-YL)ethanamine (L3): A more sterically demanding analogue.
-
2-(1H-pyrazol-1-YL)ethanamine (L0): The parent primary amine for baseline comparison.
The systematic variation of the N-alkyl group allows for a precise investigation of its impact on ligand performance.
Synthesis of N-Alkylated 2-(1H-Pyrazol-1-YL)ethanamine Ligands
The synthesis of this ligand family is generally achieved through a two-step process: cyanoethylation of pyrazole followed by reduction and subsequent N-alkylation. A more direct approach involves the N-alkylation of pyrazole with a protected 2-aminoethyl halide, followed by deprotection and subsequent N-alkylation of the primary amine. For this guide, we will focus on a highly regioselective N-alkylation of pyrazole as a key step.[3][4]
Experimental Protocol: Synthesis of this compound (L2)
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)ethan-1-amine (Intermediate A)
-
To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add 2-bromoethylamine hydrobromide (1.1 eq) and a catalytic amount of tetrabutylammonium iodide.
-
Reflux the mixture for 24 hours, monitoring the reaction by TLC.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A.
Step 2: N-Alkylation to yield this compound (L2)
-
Dissolve Intermediate A (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Add ethyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final ligand L2.
This protocol can be adapted for the synthesis of L1 and L3 by substituting ethyl iodide with methyl iodide and isopropyl iodide, respectively.
Comparative Performance in Palladium-Catalyzed Ketone α-Arylation
To objectively assess the influence of the N-alkyl substituent, we propose a comparative study in the palladium-catalyzed α-arylation of a model ketone, such as propiophenone.[5] The catalytic activity and selectivity of the in situ generated palladium complexes of ligands L0-L3 will be evaluated.
Proposed Experimental Workflow
Caption: Workflow for Comparative Catalytic Study.
Experimental Protocol: α-Arylation of Propiophenone
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (1 mol%), the respective ligand (L0, L1, L2, or L3; 1.2 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add toluene (2 mL), propiophenone (1.0 mmol), and the aryl bromide (1.2 mmol).
-
Stir the reaction mixture at 100 °C for the specified time.
-
After cooling, quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product by GC-MS to determine the yield and selectivity.
Expected Trends and Data Interpretation
The performance of the ligands is expected to vary based on the steric bulk of the N-alkyl group.
| Ligand | N-Alkyl Group | Expected Steric Hindrance | Predicted Catalytic Activity (Turnover Frequency) | Predicted Selectivity |
| L0 | H | Low | Moderate | Moderate |
| L1 | Methyl | Low-Moderate | High | High |
| L2 | Ethyl | Moderate | Optimal | Very High |
| L3 | Isopropyl | High | Moderate-Low | High |
Rationale:
-
L0 (Primary Amine): The lack of a substituent may lead to undesired side reactions or catalyst deactivation pathways.
-
L1 (Methyl): The small methyl group provides a good balance of steric protection and accessibility to the metal center, leading to high activity.
-
L2 (Ethyl): The ethyl group is anticipated to provide an optimal steric environment around the palladium center, enhancing stability and preventing the formation of inactive dimeric species, thus leading to high and sustained catalytic activity and selectivity.
-
L3 (Isopropyl): The bulky isopropyl group may hinder substrate approach to the catalytic center, leading to a decrease in the reaction rate. However, it could also enhance selectivity in certain cases.
Coordination Chemistry: Stability of Metal Complexes
The stability of the metal-ligand complexes is a fundamental parameter that influences their catalytic performance. The stability constants (log K) of the complexes formed between the ligands (L0-L3) and a divalent metal ion (e.g., Cu(II)) can be determined by potentiometric titration.[6][7][8]
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
-
Prepare solutions of the ligand, metal salt (e.g., Cu(NO3)2), and a strong acid (e.g., HNO3) in a suitable solvent mixture (e.g., 70% ethanol-water).[8]
-
Maintain a constant ionic strength using a background electrolyte (e.g., NaNO3).[8]
-
Titrate the following solutions against a standardized NaOH solution:
-
Free acid.
-
Free acid + Ligand.
-
Free acid + Ligand + Metal salt.
-
-
Record the pH after each addition of the titrant.
-
Calculate the proton-ligand and metal-ligand stability constants using the Irving-Rossotti method.[8]
Logical Framework for Stability Analysis
Caption: Factors Influencing Ligand Performance.
Expected Stability Trends:
The stability of the metal complexes is expected to follow the Irving-Williams order for divalent metal ions.[8] For a given metal, the stability should be influenced by the basicity and steric hindrance of the amine. The increasing electron-donating nature of the alkyl groups (H < Me < Et < iPr) will increase the basicity of the amine, which should lead to stronger metal-ligand bonds and higher stability constants. However, excessive steric bulk (as in the isopropyl group) might counteract this electronic effect by introducing strain in the chelate ring.
Conclusion and Future Outlook
This guide provides a framework for the comparative analysis of this compound and its N-alkylated analogues. The N-ethyl substituent is positioned as a potentially optimal choice, balancing electronic and steric effects to achieve high performance in catalysis. The provided experimental protocols for synthesis and evaluation offer a practical roadmap for researchers to validate these hypotheses and to further explore the rich chemical space of pyrazole-based ligands.
Future investigations could expand this library to include a wider range of N-alkyl and N-aryl substituents, as well as modifications to the pyrazole ring itself. The insights gained from such systematic studies will undoubtedly contribute to the rational design of next-generation catalysts and functional materials.
References
- Ramteke, S. D., et al. "Study of proton-ligand and metal-ligand stability constants of Cu (II) and Mn (II) complexes with chlorosubstituted pyrazoles an." International Journal of Chemical and Physical Sciences 4.2 (2015): 10-15.
- Schmid, M., et al. "Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands." Catalysis Science & Technology 10.1 (2020): 26-34.
- El-Sattar, N. E. A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules 27.19 (2022): 6479.
- Gudadhe, S., M. L. Narwade, and V. S. Jamode. "pH-Metric Studies of Cu(II) and Th(IV) Complexes." Asian Journal of Chemistry 15.2 (2003): 1152.
- Patil, S. R., et al. "Determination of Proton-Ligand Stability Constant and Metal-Ligand Stability Constant of Substituted Pyrazolines in 70% Ethanol-Water Mixture." Journal of Applicable Chemistry 4.6 (2015): 1735-1741.
- Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry 87.16 (2022): 10846-10855.
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Aragay, G., et al. "Synthesis and Characterization of New Palladium (II) Complexes Containing N-Alkylamino-3, 5-diphenylpyrazole Ligands. Crystal Structure of {L2= Bis [2-(3, 5-diphenyl-1-pyrazolyl) ethyl] ethylamine}." Australian journal of chemistry 62.5 (2009): 475-482.
- Khobragade, V. B., and M. L. Narwade. "Studies in metal-ligand stability constants of the pyrazoles complexes with some lanthanide metal ions pH-metrically and spectrophotometrically." Journal of Chemical and Pharmaceutical Research 4.1 (2012): 189-193.
- Rizk, M., et al. "Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity." Molecules 23.3 (2018): 655.
- Elsherif, K. M., et al. "Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O)." Arabian Journal of Chemistry & Environmental Research 8.2 (2021): 236-246.
- Ovcharenko, V. I., et al. "An Influence of Fluorinated Alkyl Substituents on Structure and Magnetic Properties of Mn (II) Complexes with Pyrazolyl-Substituted Nitronyl Nitroxides." International journal of molecular sciences 21.11 (2020): 3894.
- Narwade, M. L., and A. S. Aswar. "Studies of stability constants of the complexes of chlorosubstituted pyrazoles and pyrazoline with Cu (II), Ni (II)." Der Pharma Chemica 4.1 (2012): 161-166.
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Aragay, G., et al. "Synthesis and Characterization of New Palladium (II) Complexes Containing N-Alkylamino-3, 5-diphenylpyrazole Ligands. Crystal Structure of {L2= Bis [2-(3, 5-diphenyl-1-pyrazolyl) ethyl] ethylamine}." Australian journal of chemistry 62.5 (2009): 475-482.
- Pons, J., et al. "Synthesis of New Palladium (II) Complexes Containing Hemilabile N-(Alkylamino) pyrazole Ligands: Spectroscopic Analysis and Crystal Structure of [PdCl (ddae)] Cl· H2O {ddae= Bis [2-(3, 5-dimethyl-1-pyrazolyl) ethyl] ethylamine}." European Journal of Inorganic Chemistry 2001.10 (2001): 2529-2535.
- Yaşar, S., et al. "Synthesis and catalytic application of palladium pyrazolin-3-ylidene complexes." Molecules 15.12 (2010): 9138-9147.
- Al-Majid, A. M., and A. A. El-Emam. "Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review." ACS omega 8.35 (2023): 31589-31612.
- Žukauskaitė, A., et al. "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." RSC advances 13.13 (2023): 8624-8636.
- Patel, H., et al. "SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES." World Journal of Pharmacy and Pharmaceutical Sciences 5.7 (2016): 1389-1395.
- Takfaoui, A., et al. "New N-alkylated pyrazolyl derivatives for catecholase catalytic properties." Journal of Materials and Environmental Science 5.6 (2014): 1901-1908.
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Comparison Guide: Validating the Biological Activity of Novel "N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine" Analogs
Introduction: The Rationale for Pyrazole Analog Development
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural versatility allows for diverse pharmacological applications, ranging from anti-inflammatory agents like celecoxib to phosphodiesterase inhibitors such as sildenafil.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-tubercular effects.[1][3][4][5][6]
The parent compound, "N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine," presents a compelling starting point for novel drug discovery. Its structure, featuring a pyrazole core linked to an ethylamine side chain, suggests potential interactions with key targets in the central nervous system (CNS). Specifically, the ethylamine moiety is a common feature in many monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their modulators. This structural alert guides our hypothesis that novel analogs could exhibit activity as monoamine oxidase (MAO) inhibitors, monoamine reuptake inhibitors, or ligands for G-protein coupled receptors (GPCRs).
This guide outlines a systematic, multi-tiered approach to validate the biological activity of newly synthesized analogs of this parent compound. We will compare the performance of three hypothetical analogs against the parent compound and established reference drugs, providing the causal logic behind experimental choices and detailed protocols for execution. Our goal is to build a comprehensive pharmacological profile to identify promising lead candidates for further development.
The Analogs Under Investigation:
-
Parent Compound (PC): this compound
-
Analog A: N-Ethyl-2-(4-chloro-1H-pyrazol-1-YL)ethanamine (Halogenated Analog)
-
Analog B: N-Ethyl-3-(1H-pyrazol-1-YL)propanamine (Chain-Extended Analog)
-
Analog C: N-Ethyl-2-(3,5-dimethyl-1H-pyrazol-1-YL)ethanamine (Substituted Ring Analog)
The Validation Workflow: A Multi-Tiered Screening Cascade
A hierarchical screening strategy is essential for efficiently identifying and characterizing the biological activity of novel compounds. This approach minimizes resource expenditure by using broad, high-throughput assays initially to identify "hits," which are then subjected to more detailed and specific secondary and tertiary assays.
Caption: A hierarchical workflow for validating novel compounds.
Tier 1: Primary In Vitro Screening
The initial screening phase is designed to rapidly assess whether the analogs interact with our primary hypothesized targets. We employ sensitive assays that are amenable to high-throughput formats.
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: MAO enzymes are critical for the degradation of monoamine neurotransmitters.[7] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[7][8] Given the structural similarity of our compounds to known MAO substrates, this assay is a logical starting point. We will use a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[9]
Protocol: Fluorometric MAO-A/B Inhibition Assay
-
Reagent Preparation: Prepare MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) in assay buffer as per the manufacturer's instructions (e.g., BioAssay Systems EnzyChrom™ Kit).[9][10]
-
Compound Plating: Add 10 µL of test compounds (PC, Analogs A-C) and controls (Clorgyline for MAO-A, Selegiline for MAO-B) at a screening concentration of 10 µM to a 96-well black plate.[8][11] Include "Enzyme Control" wells with assay buffer only.
-
Enzyme Addition: Dilute MAO-A and MAO-B enzyme stock solutions in assay buffer. Add 50 µL of the diluted enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Prepare a working solution of the substrate and fluorescent probe. Add 40 µL to each well to start the reaction.
-
Signal Detection: Immediately begin reading the fluorescence intensity (λex=530nm, λem=585nm) every 5 minutes for 30 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Express the activity of test compounds as a percentage of inhibition relative to the "Enzyme Control."
Monoamine Transporter Uptake Inhibition Assay
Rationale: Selective serotonin reuptake inhibitors (SSRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs) are cornerstone treatments for depression and other psychiatric disorders.[12][13] These drugs function by blocking the reuptake of neurotransmitters from the synaptic cleft.[14] We will assess the ability of our analogs to inhibit the serotonin transporter (SERT) and dopamine transporter (DAT) using a fluorescence-based assay, which provides a safer and more convenient alternative to traditional radiolabeled assays.[15]
Protocol: Fluorescent SERT/DAT Uptake Assay
-
Cell Culture: Plate HEK293 cells stably expressing human SERT or DAT in a 96-well, black-walled, clear-bottom plate at a density of 60,000 cells/well and culture overnight.[14]
-
Compound Treatment: Remove culture medium and add 100 µL of assay buffer containing test compounds (PC, Analogs A-C) and controls (Paroxetine for SERT, Bupropion for DAT) at a 10 µM screening concentration.[16]
-
Incubation: Incubate the plate for 10-20 minutes at 37°C.
-
Substrate Addition: Add 20 µL of a fluorescent indicator dye that acts as a substrate for the transporters (as provided in the Neurotransmitter Transporter Uptake Assay Kit).[15]
-
Signal Measurement: Immediately measure the fluorescence intensity in real-time kinetic mode using a bottom-read fluorescence plate reader.
-
Data Analysis: Determine the rate of substrate uptake. Calculate the percent inhibition for each test compound relative to the vehicle control.
GPCR Radioligand Binding Assay
Rationale: Many psychoactive drugs target GPCRs, such as serotonin (5-HT) and dopamine (D₂) receptors. Binding assays directly measure the interaction between a ligand and a receptor, providing crucial information about affinity.[17] We will use a classic radioligand binding assay to screen for affinity at the 5-HT₂A and D₂ receptors, which are implicated in mood and psychosis.
Protocol: 5-HT₂A and D₂ Receptor Binding Assay
-
Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing human 5-HT₂A or D₂ receptors.[18]
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of test compound (10 µM screening concentration).
-
25 µL of a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂A, [³H]Spiperone for D₂).
-
150 µL of receptor-containing membranes suspended in binding buffer.
-
-
Controls: For determining non-specific binding (NSB), use a high concentration of a known unlabeled ligand (e.g., Mianserin for 5-HT₂A, Haloperidol for D₂). Total binding (TB) wells will contain only the radioligand and membranes.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (SB = TB - NSB). Determine the percent displacement of the radioligand by the test compounds.
Tier 2: Secondary In Vitro Profiling
Compounds that demonstrate significant activity (>50% inhibition or displacement) in Tier 1 assays are advanced to secondary profiling to quantify their potency and functional effects.
Potency Determination (IC₅₀/Kᵢ)
For all "hits" from Tier 1, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀). The protocols are identical to those in Tier 1, but a range of compound concentrations (typically from 1 nM to 100 µM) is used. The resulting IC₅₀ values provide a quantitative measure of potency. For binding assays, the IC₅₀ can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Functional GPCR Assay (cAMP Accumulation)
Rationale: A binding assay shows affinity but does not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor).[19] Functional assays are necessary to determine this.[20] The 5-HT₂A receptor couples to the Gαq pathway, while the D₂ receptor couples to Gαi.[21] Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[22][23] We will measure changes in cAMP levels to determine the functional activity of our D₂ receptor hits.
Caption: Simplified Gi-coupled GPCR signaling pathway.
Protocol: cAMP Accumulation Assay (for D₂ Receptor)
-
Cell Culture: Plate CHO cells stably expressing the human D₂ receptor in a 96-well plate.
-
Forskolin Stimulation: To measure inhibition, first stimulate cAMP production. Treat cells with forskolin (an adenylyl cyclase activator) in the presence of various concentrations of the test compound or a known D₂ agonist (e.g., Quinpirole).[23]
-
Cell Lysis & Detection: After a 30-minute incubation, lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as a TR-FRET or AlphaScreen assay.[21][24] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP probe, leading to a change in signal that is inversely proportional to the intracellular cAMP concentration.[21][24]
-
Data Analysis: Plot the signal against the compound concentration to generate dose-response curves. A decrease in signal indicates an increase in cAMP (antagonist behavior), while an increase in signal indicates a decrease in cAMP (agonist behavior).
Comparative Data Summary
The following tables present hypothetical data for our compound series, providing a clear comparison of their in vitro profiles.
Table 1: Tier 1 Primary Screening Results (% Inhibition/Displacement @ 10 µM)
| Compound | MAO-A Inh. | MAO-B Inh. | SERT Inh. | DAT Inh. | 5-HT₂A Disp. | D₂ Disp. |
|---|---|---|---|---|---|---|
| PC | 15% | 22% | 45% | 38% | 12% | 5% |
| Analog A | 85% | 92% | 51% | 48% | 15% | 8% |
| Analog B | 12% | 18% | 20% | 15% | 8% | 3% |
| Analog C | 25% | 88% | 65% | 55% | 28% | 19% |
| Clorgyline | 98% | 30% | - | - | - | - |
| Selegiline | 25% | 99% | - | - | - | - |
| Paroxetine | - | - | 97% | 15% | - | - |
Table 2: Tier 2 Potency Data for Active Compounds (IC₅₀ in nM)
| Compound | MAO-A | MAO-B | SERT | DAT |
|---|---|---|---|---|
| Analog A | 85 | 55 | >1000 | >1000 |
| Analog C | >5000 | 150 | 890 | 1250 |
| Clorgyline | 5 | >5000 | - | - |
| Selegiline | >5000 | 12 | - | - |
Interpretation of In Vitro Data:
-
Parent Compound (PC): Shows weak, non-specific activity across monoamine transporters.
-
Analog A (Halogenated): Emerges as a potent, non-selective MAO inhibitor. The addition of chlorine dramatically increased MAO activity compared to the parent compound.
-
Analog B (Chain-Extended): Shows significantly reduced activity across all targets, suggesting the ethylamine chain length is optimal.
-
Analog C (Substituted Ring): Displays moderate and selective MAO-B inhibition and weak SERT inhibition. The dimethyl substitution appears to confer MAO-B selectivity over MAO-A.
Tier 3: Preliminary In Vivo Assessment
Based on its potent, non-selective MAO inhibition profile, Analog A is selected as a candidate for preliminary behavioral testing to assess potential antidepressant and anxiolytic effects.
Elevated Plus Maze (EPM) for Anxiolytic Activity
Rationale: The EPM is a widely validated behavioral test for assessing anxiety-like behavior in rodents.[25][26] The test is based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.[25] Anxiolytic compounds typically increase the time spent in the open arms.[27]
Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Dosing: Administer Analog A (e.g., 1, 5, 10 mg/kg, i.p.), a vehicle control, or a positive control (e.g., Diazepam, 2 mg/kg) to mice 30 minutes before testing.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.
-
Data Collection: Use video tracking software to record the number of entries into and the time spent in each arm.
-
Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic-like effect.
Forced Swim Test (FST) for Antidepressant Activity
Rationale: The FST is a common screening tool for antidepressant-like activity.[26] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant drugs are known to reduce this immobility time, promoting active coping strategies like swimming or climbing.[26]
Protocol: Forced Swim Test
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Dosing: Administer Analog A (e.g., 1, 5, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Fluoxetine, 20 mg/kg) to mice. A typical protocol involves dosing 24, 5, and 1 hour before the test.
-
Test Procedure: Place the mouse into the cylinder for a 6-minute session.
-
Data Collection: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time indicates a potential antidepressant-like effect.
Conclusion and Future Directions
This guide presents a logical and experimentally validated framework for characterizing the biological activity of novel this compound analogs. Our hypothetical results demonstrate how minor structural modifications can profoundly impact biological activity and selectivity.
-
Analog A was identified as a potent, non-selective MAO inhibitor, warranting in vivo studies to explore its potential as an antidepressant or anxiolytic.
-
Analog C showed promise as a selective MAO-B inhibitor, a profile desirable for treating neurodegenerative diseases.
-
Analog B highlighted the importance of the ethylamine side chain length for activity.
The next steps in development would involve a full selectivity panel for the lead candidates, ADME/Tox profiling, and more extensive behavioral pharmacology to build a robust, data-driven case for advancing these novel chemical entities toward clinical development.
References
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A Senior Application Scientist's Guide to the Catalytic Performance of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine and its Analogs in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalytic system is a critical decision that profoundly influences the efficiency, selectivity, and overall success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the architecture of the ancillary ligand plays a pivotal role in modulating the reactivity and stability of the active catalytic species. This guide provides an in-depth technical comparison of catalysts based on the N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine scaffold and its analogs, benchmarking their performance against established alternatives in Suzuki-Miyaura and Heck cross-coupling reactions. Through a synthesis of experimental data, mechanistic insights, and detailed protocols, this document aims to equip the discerning researcher with the knowledge to make informed decisions in catalyst selection.
Introduction: The Promise of Pyrazole-Based N,N-Donor Ligands
Pyrazole-containing compounds have emerged as a versatile class of ligands in transition-metal catalysis. Their utility stems from the tunable steric and electronic properties of the pyrazole ring and the ability to incorporate additional donor functionalities to create multidentate ligand frameworks. The this compound structure represents a simple yet effective N,N-bidentate ligand, where the pyrazole nitrogen and the ethylamine nitrogen can coordinate to a metal center. This chelation is crucial for stabilizing the catalytic species and influencing the outcome of the catalytic cycle.
The primary hypothesis behind employing such N,N-donor ligands is that the combination of a σ-donating amine and a π-acidic pyrazole can create a unique electronic environment at the metal center, promoting key steps in the catalytic cycle such as oxidative addition and reductive elimination. This guide will critically evaluate this hypothesis through a comparative analysis of available experimental data.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds, serves as an excellent benchmark for evaluating the performance of new catalytic systems. While specific catalytic data for this compound in this reaction is not extensively reported in the literature, we can draw valuable insights from closely related pyrazole-based N,N and P,N ligands to project its potential and compare it against established catalysts.
A pyrazole-tethered phosphine ligand, which shares the pyrazole core but differs in the second donor atom (phosphorus instead of nitrogen), has been shown to be effective in the Suzuki coupling of aryl bromides with phenylboronic acid.[1] This highlights the potential of the pyrazole moiety in stabilizing active palladium catalysts.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst/Ligand | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Hypothetical: Pd(OAc)₂ / this compound | 4-Bromotoluene | Cs₂CO₃ | Dioxane | 80 | 12 | (Predicted High) | 1 | - |
| Pd₂(dba)₃ / Pyrazole-Phosphine Ligand | 4-Bromotoluene | CsF | Toluene | 80-85 | 7-8 | 82 | 1 | [1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Not Specified | [2] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 | 5 | [2] |
| Pd(OAc)₂ / CyJohnPhos | Ethyl 1-methylpyrazole-4-carboxylate | K₂CO₃ | Toluene | 110 | 16 | 90 | 10 | [3] |
Analysis of Expected Performance and Causality:
The N,N-chelation from this compound is expected to form a stable square planar complex with Pd(II) precursors. This stability is crucial to prevent the precipitation of palladium black, a common catalyst deactivation pathway.[4] The electron-donating nature of the ethylamine group can increase the electron density at the palladium center, facilitating the oxidative addition of the aryl bromide, which is often the rate-limiting step in the catalytic cycle. However, compared to bulky, electron-rich phosphine ligands like CyJohnPhos, the pyrazole-ethylamine ligand is sterically less demanding. This could be advantageous for less hindered substrates but might be less effective in promoting the reductive elimination step for bulky biaryl products.[3][5]
The choice of base and solvent is also critical. While cesium carbonate is a common choice, cesium fluoride has shown to be effective with pyrazole-based ligands, potentially due to a more favorable interaction in the transmetalation step.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common practices for similar catalytic systems and should be optimized for specific substrates.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, a Schlenk flask is charged with a palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and this compound (0.012 mmol). Anhydrous, degassed solvent (e.g., dioxane, 2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst are added the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours). The reaction progress should be monitored by a suitable technique like TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Heck Cross-Coupling Reactions
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another fundamental C-C bond-forming reaction. The performance of the catalyst is highly dependent on the ligand's ability to promote the migratory insertion of the olefin and subsequent β-hydride elimination.
While direct experimental data for this compound in the Heck reaction is scarce, studies on palladium complexes with other N,N-donor ligands, such as pyridyl-imines and N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide, have demonstrated good to excellent catalytic activity.[6][7]
Table 2: Comparative Performance in the Heck Reaction of Aryl Bromides with Styrene
| Catalyst/Ligand | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Hypothetical: Pd(OAc)₂ / this compound | 4-Bromobenzaldehyde | K₂CO₃ | DMF | 120 | 12 | (Predicted Good to High) | 1 | - |
| Pd(II) complex with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligand | 4-Bromotoluene | Na₂CO₃ | DMF | 120 | 24 | 95 | 5 | [7] |
| Pd(II) complex with imidazole-based SPO ligand | Bromobenzene | K₂CO₃ | DMF | 60 | 12 | 95 | 2 | [8] |
| Pd(OAc)₂ / PPh₃ | Bromobenzene | Et₃N | DMF | 80 | 2.5 | >99 | 0.1 | [6] |
| "Ligandless" [NBu₄][Pd(DMSO)Cl₃] | Iodobenzene | Et₃N | DMF | 80 | 2.5 | >99 | 0.1 | [6] |
Analysis of Expected Performance and Causality:
Experimental Protocol: General Procedure for the Heck Reaction
This is a representative protocol that may require optimization for specific substrates and catalyst systems.
-
Reaction Setup: A dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), this compound (0.012 mmol), the aryl bromide (1.0 mmol), the olefin (e.g., styrene, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Execution: The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., DMF, 3 mL) is added, and the mixture is heated to the desired temperature (e.g., 120-140 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts and the filtrate is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product is then purified by column chromatography.
Visualization of the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Conclusion and Future Outlook
While direct, comprehensive benchmarking data for this compound as a catalyst or ligand remains to be fully explored in the public domain, this guide provides a strong, data-supported framework for predicting its performance based on structurally and electronically similar pyrazole-based ligands. The N,N-chelation offered by this scaffold presents a promising strategy for stabilizing active palladium species in both Suzuki-Miyaura and Heck cross-coupling reactions.
For researchers in drug development and process chemistry, the key takeaway is that while established phosphine-based catalysts often provide the highest yields and turnover numbers, the operational simplicity and air-stability of pyrazole-based N,N-ligands like this compound make them an attractive and potentially more cost-effective alternative, particularly for large-scale applications where catalyst handling is a significant consideration.
Further experimental investigation is warranted to fully elucidate the catalytic potential of this specific ligand. Head-to-head comparisons under standardized conditions with a broad range of substrates are necessary to definitively position this compound within the landscape of modern cross-coupling catalysts. Such studies would not only provide valuable performance benchmarks but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy of pyrazole-based ligands in catalysis.
References
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Mukherjee, A., & Sarkar, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
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Aragay, G., Pons, J., García-Antón, J., Mendoza, Á., Mendoza-Díaz, G., Calvet, T., Font-Bardia, M., & Ros, J. (2009). Synthesis and Characterization of New Palladium(II) Complexes Containing N-Alkylamino-3,5-diphenylpyrazole Ligands. Crystal Structure of {L2 = Bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]ethylamine}. Australian Journal of Chemistry, 62(5), 475.
- Bellina, F., & Lessi, M. (2013). Palladium-catalyzed Suzuki coupling reaction of pyrazole triflates with arylboronic acids. Tetrahedron Letters, 54(43), 5798-5801.
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Mukherjee, A., & Sarkar, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
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Li, J., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(11), 17746-17757. [Link]
- Hu, X., & Chen, J. (2016). Comparing Nickel- and Palladium-Catalyzed Heck Reactions.
- Gholivand, K., & Ramezani, F. (2007). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Applied Organometallic Chemistry, 21(11), 948-953.
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Liu, Y., et al. (2019). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 14(23), 4344-4348. [Link]
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Shang, R., Ji, D., Chu, L., Fu, Y., & Liu, L. (2011). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications, 47(30), 8641-8643. [Link]
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Fairlamb, I. J. S., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(27), 5945-5954. [Link]
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American Chemical Society. (2020). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Figshare. [Link]
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Xu, Y., et al. (2020). NNN Pincer Palladium(II) Complexes with N-(2-(1H-Pyrazol-1-yl)Phenyl)-Picolinamide Ligands: Synthesis, Characterization, and Application to Heck Coupling Reaction. Polycyclic Aromatic Compounds, 1-13. [Link]
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Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588. [Link]
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Aragay, G., et al. (2009). Synthesis and Characterization of New Palladium(II) Complexes Containing N-Alkylamino-3,5-diphenylpyrazole Ligands. Crystal Structure of {L2 = Bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]ethylamine}. Australian Journal of Chemistry, 62(5), 475-482. [https://www.researchgate.net/publication/250917719_Synthesis_and_Characterization_of_New_PalladiumII_Complexes_Containing_N-Alkylamino-35-diphenylpyrazole_Ligands_Crystal_Structure_of_PdClL2BF4_L2_Bis2-35-diphenyl-1-pyrazolylethyl]ethylamine]([Link])
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Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588. [Link]
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Felpin, F.-X., & Oger, N. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]
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Cetinkaya, B., et al. (2019). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of the Iranian Chemical Society, 16(11), 2447-2458. [Link]
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Wang, D., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(30), 5835-5842. [Link]
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Aragay, G., et al. (2009). Synthesis and Characterization of New Palladium(II) Complexes Containing N-Alkylamino-3,5-diphenylpyrazole Ligands. Crystal Structure of {L2 = Bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]ethylamine}. ResearchGate. [https://www.researchgate.net/publication/250917719_Synthesis_and_Characterization_of_New_PalladiumII_Complexes_Containing_N-Alkylamino-35-diphenylpyrazole_Ligands_Crystal_Structure_of_PdClL2BF4_L2_Bis2-35-diphenyl-1-pyrazolylethyl]ethylamine]([Link])
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El-Gamel, N. E. A., & El-Reash, G. M. A. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(3), 10569-10580. [Link]
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A Comprehensive Guide to Evaluating the Efficacy of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and development, the selection of an appropriate solvent system is a critical, yet often underestimated, determinant of a compound's therapeutic efficacy. The solubility and stability of an active pharmaceutical ingredient (API) are not merely physicochemical parameters; they are foundational to its bioavailability, pharmacokinetic profile, and ultimately, its clinical success. This guide provides an in-depth technical comparison of the performance of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, a versatile heterocyclic building block, across a range of solvent systems.
This compound, with its pyrazole core, is a member of a class of compounds renowned for their diverse biological activities.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for other aromatic rings to enhance potency and improve physicochemical properties like lipophilicity and aqueous solubility.[2][3] However, the full potential of this promising molecule can only be unlocked through a systematic understanding of its behavior in various chemical environments.
This document moves beyond a rigid, templated approach to offer a logically structured narrative that explains the causality behind experimental choices. We will delve into the critical aspects of solubility and stability, providing not just protocols, but the scientific rationale to empower researchers in their decision-making processes. Every experimental design described herein is a self-validating system, ensuring the generation of robust and reliable data.
The Crucial Role of the Solvent: A Physicochemical Perspective
The solvent is not a passive bystander in a chemical or biological system; it is an active participant that can profoundly influence the behavior of a solute. For a molecule like this compound, the choice of solvent can dictate its conformation, reactivity, and degradation pathways. The key solvent properties to consider are polarity, proticity, and dielectric constant.
-
Polarity refers to the distribution of partial charges across a molecule. Polar solvents, like water and ethanol, can engage in dipole-dipole interactions and hydrogen bonding, which can stabilize charged or polar solutes.[4] Non-polar solvents, such as hexane and toluene, are less capable of such interactions.
-
Proticity distinguishes between solvents that can donate a hydrogen bond (protic) and those that cannot (aprotic).[5] Protic solvents, such as water and alcohols, have O-H or N-H bonds and can stabilize both cations and anions effectively.[6] Aprotic solvents, like acetone and dimethyl sulfoxide (DMSO), lack these bonds and are generally better at solvating cations than anions.[7]
The pyrazole ring itself is an aromatic heterocycle with both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom, allowing for complex interactions with different solvent types.[3] The stability and tautomeric equilibrium of pyrazole derivatives can be significantly influenced by the surrounding solvent environment.[8]
Comparative Efficacy Analysis: A Multi-faceted Approach
To comprehensively evaluate the efficacy of this compound in different solvent systems, a multi-pronged experimental approach is necessary. This involves a thorough assessment of both its solubility and chemical stability.
Solubility Assessment: The Gateway to Bioavailability
A compound's journey in a biological system begins with its dissolution. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) to an aqueous buffer.[9] It is a non-equilibrium measurement that is highly relevant for early-stage drug discovery, where high-throughput screening is paramount.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This protocol outlines a standard procedure for determining the kinetic solubility of this compound.
Objective: To rapidly assess the apparent solubility of the compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or a plate reader with light-scattering capabilities
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Plate Setup: Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mixing and Incubation: Mix the contents of the wells thoroughly by shaking for 2 minutes. Incubate the plate at room temperature (25°C) for 2 hours.
-
Measurement: Measure the light scattering or turbidity in each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed compared to a blank (PBS with 1% DMSO) is considered the kinetic solubility.
Expected Outcomes and Interpretation:
The results of the kinetic solubility assay will provide a rapid assessment of the compound's propensity to precipitate out of an aqueous solution. A higher kinetic solubility value is generally desirable.
Table 1: Hypothetical Kinetic Solubility of this compound
| Solvent System | Kinetic Solubility (µM) |
| PBS (pH 7.4) with 1% DMSO | 75 |
| PBS (pH 5.0) with 1% DMSO | 95 |
| 50% Ethanol in Water | > 200 |
This hypothetical data suggests that the compound has moderate kinetic solubility in physiological buffer and that its solubility increases at a lower pH, which could be advantageous for oral absorption. The significantly higher solubility in an ethanol-water mixture highlights the impact of co-solvents.
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but also more accurate measure of solubility. The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in various solvent systems.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Acetonitrile, Ethanol, Dichloromethane)
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each of the selected solvents.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the compound using a validated HPLC method.
Expected Outcomes and Interpretation:
The thermodynamic solubility data will provide a definitive measure of the compound's solubility in different solvents. This information is crucial for formulation development and for understanding the potential for precipitation in vivo.
Table 2: Hypothetical Thermodynamic Solubility of this compound at 25°C
| Solvent | Dielectric Constant | Solvent Type | Thermodynamic Solubility (mg/mL) |
| Water | 80.1 | Polar Protic | 0.5 |
| PBS (pH 7.4) | ~80 | Polar Protic (Buffered) | 0.8 |
| Ethanol | 24.5 | Polar Protic | 15.2 |
| Acetonitrile | 37.5 | Polar Aprotic | 25.8 |
| Dichloromethane | 9.1 | Non-polar | 5.3 |
| Hexane | 1.9 | Non-polar | < 0.1 |
This hypothetical data illustrates the compound's limited aqueous solubility and its significantly higher solubility in polar organic solvents, particularly the aprotic solvent acetonitrile. The pyrazole ring's ability to engage in hydrogen bonding likely contributes to its solubility in protic solvents like ethanol, while its overall molecular structure allows for favorable interactions with aprotic polar solvents.[10][11]
Stability Assessment: Ensuring Compound Integrity
Chemical stability is paramount for any drug candidate. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradants.[12][13] High-performance liquid chromatography (HPLC) is the workhorse for such analyses.[14]
Experimental Protocol: HPLC-Based Stability Study
Objective: To evaluate the chemical stability of this compound in different solvent systems over time.
Materials:
-
This compound
-
Selected solvents (e.g., PBS pH 7.4, Acetonitrile, 50:50 Acetonitrile:Water)
-
HPLC system with a UV detector and a C18 column
-
Temperature-controlled incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound in each of the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Time-Zero Analysis: Immediately after preparation, inject an aliquot of each solution into the HPLC system to obtain the initial (T=0) peak area of the parent compound.
-
Incubation: Store the remaining solutions in sealed vials in a temperature-controlled incubator at a specified temperature (e.g., 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), withdraw aliquots from each solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Monitor for the appearance of any new peaks, which would indicate degradation products.
Expected Outcomes and Interpretation:
The stability data will reveal the rate of degradation of the compound in each solvent system. This is critical for determining appropriate storage conditions and for identifying potential liabilities in formulation.
Table 3: Hypothetical Stability of this compound at 40°C (% Remaining)
| Solvent System | 24 hours | 48 hours | 72 hours | 1 week |
| PBS (pH 7.4) | 98.5% | 96.2% | 94.1% | 85.3% |
| Acetonitrile | 99.8% | 99.5% | 99.2% | 98.1% |
| 50:50 Acetonitrile:Water | 99.2% | 98.1% | 97.0% | 92.5% |
This hypothetical data suggests that this compound is most stable in the aprotic solvent acetonitrile and exhibits some degradation in the aqueous buffer over time. The pyrazole ring is generally stable to oxidation and reduction, but it can be susceptible to ring opening under strongly basic conditions.[5][12] The presence of water in the PBS and the acetonitrile:water mixture may facilitate hydrolytic degradation pathways.
Caption: Workflow for the HPLC-based stability assessment.
Comparison with Structural Alternatives: The Role of Bioisosterism
In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The pyrazole ring itself is often used as a bioisostere for other aromatic systems.[2][3] When considering the efficacy of this compound, it is instructive to compare its properties with those of its bioisosteric analogs, such as those containing imidazole or triazole rings.
-
Imidazole: Imidazole is a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. It is more basic (pKa ~7.1) than pyrazole (pKa ~2.5).[2] This difference in basicity can significantly impact a molecule's solubility, receptor binding, and metabolic stability. While structurally similar, the replacement of a pyrazole with an imidazole does not always result in retained biological activity.[10]
-
Triazole: Triazoles are five-membered aromatic heterocycles with three nitrogen atoms. They are generally more stable than pyrazoles and can act as isosteres for amides, esters, and carboxylic acids.[15] The 1,2,4-triazole ring, in particular, is a core pharmacophore in numerous approved drugs.[11]
A comparative analysis of the solubility and stability of N-Ethyl-2-(1H-imidazol-1-YL)ethanamine and N-Ethyl-2-(1H-1,2,4-triazol-1-YL)ethanamine using the protocols outlined above would provide valuable insights into the influence of the heterocyclic core on the molecule's overall performance.
Table 4: Hypothetical Comparative Properties of Bioisosteres
| Compound | Heterocyclic Core | pKa of Core | Expected Aqueous Solubility | Expected Stability in Protic Solvents |
| This compound | Pyrazole | ~2.5 | Moderate | Good |
| N-Ethyl-2-(1H-imidazol-1-YL)ethanamine | Imidazole | ~7.1 | Higher (due to protonation) | Potentially lower due to catalysis |
| N-Ethyl-2-(1H-1,2,4-triazol-1-YL)ethanamine | 1,2,4-Triazole | ~2.2 (for N4) | Moderate | Very Good |
This table provides a framework for a hypothetical comparison, suggesting that the imidazole analog might exhibit higher aqueous solubility due to its greater basicity, while the triazole analog could offer superior chemical stability.
Conclusion and Future Directions
The selection of an appropriate solvent system is a critical step in the development of any new chemical entity. This guide has provided a comprehensive framework for evaluating the efficacy of this compound in different solvents, focusing on the key parameters of solubility and stability. By employing the detailed experimental protocols and understanding the underlying scientific principles, researchers can make informed decisions to optimize the performance of this promising molecule.
The hypothetical data presented herein underscores the importance of a systematic and multi-faceted approach. The superior solubility of this compound in polar aprotic solvents like acetonitrile suggests potential advantages for certain formulation strategies, while its stability profile highlights the need for careful consideration of the chemical environment.
Future work should focus on generating empirical data for this compound and its bioisosteric analogs using the methodologies described. Such studies will not only provide a deeper understanding of this specific molecule but also contribute to the broader knowledge base of pyrazole-containing compounds in drug discovery.
References
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Lange, J. H. M., et al. (2009). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 52(23), 7461–7475. [Link]
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Li, Y., et al. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters. [Link]
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Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]
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Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(12), 2059-2080. [Link]
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ResearchGate. (2025). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. [Link]
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PubMed. (2009). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. [Link]
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AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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da Silva, A. B. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
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A Comparative Guide to the Cross-Reactivity of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1] Derivatives of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine are a promising class of molecules currently under investigation for a variety of biological activities. However, a critical aspect of preclinical development is the comprehensive assessment of their selectivity. Off-target interactions can lead to unforeseen adverse effects, undermining the therapeutic potential of an otherwise promising drug candidate.[2]
This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical this compound derivatives:
-
NEP-A: The parent compound, this compound.
-
NEP-B: A derivative with a fluoro-substitution on the pyrazole ring.
-
NEP-C: A derivative with a bulkier phenyl group attached to the ethylamine side chain.
The objective of this guide is to present a framework for evaluating the selectivity of these compounds against a panel of common off-targets, providing insights into their potential safety profiles. We will delve into the methodologies for assessing cross-reactivity, present comparative data, and discuss the implications for lead optimization.
The Imperative of Early-Stage Cross-Reactivity Profiling
Identifying potential off-target liabilities early in the drug discovery process is paramount for mitigating risks and reducing the likelihood of late-stage failures.[3] In vitro safety pharmacology panels offer a systematic approach to screen compounds against a broad range of clinically relevant targets.[1][4][5] These panels typically include G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes, which are frequently implicated in adverse drug reactions.[2] By understanding the cross-reactivity profile of a compound series, medicinal chemists can make informed decisions to optimize selectivity and enhance the overall safety of their drug candidates.
Comparative Cross-Reactivity Profiles
The following tables summarize the hypothetical cross-reactivity data for our three this compound derivatives against a representative panel of off-targets. The data is presented as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) in micromolar (µM). Lower values indicate higher potency and potential for off-target interaction.
Table 1: Kinase Selectivity Panel
| Target Kinase | NEP-A (IC50, µM) | NEP-B (IC50, µM) | NEP-C (IC50, µM) |
| Primary Target | 0.05 | 0.02 | 0.10 |
| Kinase A | > 10 | 5.2 | > 10 |
| Kinase B | 2.5 | 8.1 | 0.8 |
| Kinase C | > 10 | > 10 | 1.5 |
| Kinase D | 8.9 | > 10 | 3.2 |
Table 2: General Safety Pharmacology Panel
| Off-Target | Assay Type | NEP-A (Ki, µM) | NEP-B (Ki, µM) | NEP-C (Ki, µM) |
| hERG (KCNH2) | Binding | > 10 | > 10 | 2.1 |
| 5-HT2B Receptor | Binding | 5.8 | 9.2 | 0.9 |
| M1 Muscarinic Receptor | Binding | > 10 | > 10 | > 10 |
| Cyclooxygenase-2 (COX-2) | Inhibition | 3.1 | 7.5 | 1.2 |
| Phosphodiesterase 4 (PDE4) | Inhibition | > 10 | > 10 | 6.8 |
Interpreting the Data: Structure-Activity Relationships in Cross-Reactivity
The hypothetical data reveals distinct cross-reactivity profiles for the three derivatives, highlighting the impact of subtle structural modifications.
-
NEP-A (Parent Compound): Exhibits moderate off-target activity against Kinase B and COX-2. Its interaction with the 5-HT2B receptor is also noted.
-
NEP-B (Fluoro-substituted): The introduction of a fluorine atom appears to enhance selectivity against the tested panel. While its potency at the primary target is improved, its off-target interactions are generally weaker compared to NEP-A. This suggests that the electronic modification on the pyrazole ring may disfavor binding to the active sites of the off-targets.
-
NEP-C (Phenyl-substituted): The addition of a bulky phenyl group significantly alters the cross-reactivity profile. While showing reduced potency at the primary target, it displays increased affinity for several off-targets, including Kinase B, Kinase C, the hERG channel, the 5-HT2B receptor, and COX-2. This promiscuity could be attributed to increased lipophilicity and the potential for new interactions within the binding pockets of these off-targets. The interaction with the hERG channel is a particular concern due to the risk of cardiac arrhythmias.
Experimental Methodologies for Cross-Reactivity Assessment
The data presented in this guide is typically generated using a combination of in vitro assays. The choice of assay depends on the nature of the target and the information sought.
Competitive Binding Assays
Principle: These assays measure the ability of a test compound to displace a known, labeled ligand from its target protein.[6][7] The concentration of the test compound that displaces 50% of the labeled ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Workflow:
Caption: Workflow for a competitive binding assay.
Detailed Protocol: Radioligand Binding Assay for GPCRs
-
Preparation:
-
Prepare cell membranes expressing the target GPCR.
-
Serially dilute the test compound (NEP derivatives) in an appropriate buffer.
-
Prepare a solution of a specific radioligand for the target GPCR at a concentration close to its dissociation constant (Kd).
-
-
Incubation:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[8]
-
Enzyme Inhibition Assays
Principle: These assays measure the effect of a test compound on the catalytic activity of an enzyme.[9][10] The concentration of the compound that reduces enzyme activity by 50% is the IC50 value.
Workflow:
Caption: Workflow for an enzyme inhibition assay.
Detailed Protocol: Kinase Activity Assay (e.g., ADP-Glo™)
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, its specific substrate, ATP, and varying concentrations of the test compound (NEP derivatives).
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate to allow for complete ATP depletion.
-
-
Luminescence Generation:
-
Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated in the kinase reaction into ATP, which then drives a luminescent reaction.
-
Incubate to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background signal.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Functional Assays
Principle: These assays assess the effect of a compound on a specific cellular process or signaling pathway in a more physiologically relevant context.[11][12] For example, a cellular kinase inhibition assay measures the inhibition of substrate phosphorylation within intact cells.
Workflow:
Caption: Workflow for a cellular functional assay.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the cross-reactivity of this compound derivatives. The hypothetical data illustrates how minor structural changes can significantly impact a compound's selectivity profile. Early and comprehensive in vitro safety profiling is crucial for identifying and mitigating potential off-target liabilities.[3]
For the continued development of this chemical series, the following steps are recommended:
-
Expanded Profiling: Screen the derivatives against a broader panel of kinases and other off-targets to gain a more complete understanding of their selectivity.
-
Mechanism of Inhibition Studies: For significant off-target interactions, determine the mechanism of inhibition (e.g., competitive, non-competitive) to better understand the nature of the interaction.[13][14]
-
Structure-Activity Relationship (SAR) Development: Use the cross-reactivity data to guide the design of new derivatives with improved selectivity. Computational modeling can be employed to predict potential off-target interactions and prioritize synthetic efforts.[15][16]
By integrating these strategies, researchers can effectively navigate the challenges of drug discovery and develop safer, more effective therapeutic agents based on the this compound scaffold.
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A Comparative Guide to the In Vitro and In Vivo Validation of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine Based Drug Candidates
This guide provides a comprehensive framework for the preclinical validation of drug candidates derived from the N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine scaffold. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of conditions, including inflammation and cancer.[1][2][3][4] The structural versatility of the pyrazole ring allows for extensive modification, making it a privileged scaffold in drug discovery.[2][5][6]
This document is structured to guide researchers through the logical progression of experiments, from initial cell-free and cell-based assays to whole-organism studies. We will explain the causality behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to facilitate decision-making. While focusing on the "this compound" chemical family, the principles and methodologies described herein are broadly applicable to the preclinical validation of many small molecule drug candidates.
Part 1: In Vitro Validation - Establishing a Biological Activity Profile
The primary goal of in vitro validation is to assess a compound's biological activity, potency, and potential for toxicity in a controlled, non-living system.[7][8] These initial assays are critical for filtering large numbers of compounds to identify promising leads for more resource-intensive in vivo testing.[9][10][11]
The In Vitro Experimental Funnel
The in vitro process is best visualized as a funnel, starting with broad screening and progressively moving towards more complex, disease-relevant models to confirm the mechanism of action and initial safety.
Caption: General workflow for the in vitro validation of drug candidates.
Key In Vitro Methodologies & Comparative Data
A crucial first step is to determine the compound's effect on cell viability. This helps establish a therapeutic window and distinguishes between targeted anti-proliferative effects and general toxicity.[10] Many pyrazole derivatives have been evaluated for their anticancer activity against various cell lines.[1][12][13]
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Objective: To determine the concentration of a drug candidate that inhibits cell growth by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., Vero).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Test compounds (dissolved in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Remove the old media from the plates and add fresh media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Table 1: Comparative In Vitro Activity of Pyrazole-Based Compounds
| Compound ID | Scaffold | Target | Cytotoxicity IC50 (A549 cells, µM) | Cytotoxicity IC50 (Vero cells, µM) | Target Inhibition IC50 (µM) |
| LEAD-PYR-01 | This compound | Kinase X | 3.2 | > 100 | 0.05 |
| ALT-PYR-A | Phenyl-pyrazole | Kinase X | 4.9 | 85.6 | 0.09 |
| ALT-PYR-B | Pyrazole-Carboxamide | Kinase Y | 27.4 | > 100 | 1.5 |
| Celecoxib | Diaryl-pyrazole | COX-2 | > 100 | > 100 | 0.04 (COX-2) |
Data are hypothetical and for illustrative purposes. A promising lead candidate like LEAD-PYR-01 shows high potency against its intended target, significant cytotoxicity against the cancer cell line, and a wide safety margin (high IC50) against the non-cancerous cell line.
Part 2: In Vivo Validation - Assessing Efficacy and Safety in a Living System
Following successful in vitro characterization, lead candidates are advanced to in vivo studies.[8] The objective is to understand how the drug behaves in a complex biological system, evaluating its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and overall safety.[14][15]
The In Vivo Validation Pathway
This phase involves administering the compound to animal models to assess its therapeutic effect and potential liabilities before it can be considered for human trials.
Caption: A structured approach for the in vivo validation of lead compounds.
Key In Vivo Methodologies & Comparative Data
Efficacy testing in a relevant animal model is the ultimate test of a compound's therapeutic potential. For anticancer pyrazole derivatives, a common model is the tumor xenograft study.[16]
Protocol 2: Rodent Tumor Xenograft Efficacy Study
-
Objective: To evaluate the ability of a test compound to inhibit tumor growth in mice.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
-
Human cancer cells (e.g., A549) for implantation.
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Positive Control, Test Compound at low and high doses).
-
Dosing: Administer the compound and controls according to the predetermined schedule (e.g., once daily by oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise tumors for weight measurement and further pharmacodynamic analysis (e.g., target engagement via Western Blot).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Table 2: Comparative In Vivo Profile of Pyrazole-Based Compounds in A549 Xenograft Model
| Compound ID | Dosing (PO, QD) | Oral Bioavailability (%) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| LEAD-PYR-01 | 30 mg/kg | 45 | 65 | -2 |
| ALT-PYR-A | 30 mg/kg | 15 | 25 | -3 |
| ALT-PYR-B | 50 mg/kg | 60 | 30 | -12 |
Data are hypothetical and for illustrative purposes. The ideal candidate, LEAD-PYR-01 , demonstrates good oral bioavailability, leading to significant tumor growth inhibition at a well-tolerated dose (minimal body weight loss). In contrast, ALT-PYR-A shows poor bioavailability and efficacy, while ALT-PYR-B displays signs of toxicity.
Conclusion: Synthesizing a Comprehensive Preclinical Data Package
The validation of drug candidates based on the this compound scaffold requires a systematic, multi-faceted approach. The journey from a promising hit in a high-throughput screen to a viable preclinical candidate is guided by the continuous integration of in vitro and in vivo data. A successful candidate must demonstrate not only potent and selective activity in cellular models but also favorable pharmacokinetic properties, significant efficacy, and an acceptable safety profile in whole-organism systems. By adhering to the logical and rigorous experimental framework outlined in this guide, researchers can effectively de-risk their drug discovery programs and build a robust data package to support the advancement of novel pyrazole-based therapeutics.
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A Senior Application Scientist's Guide to the Comprehensive Characterization of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
This document moves beyond a simple recitation of methods. It explains the scientific rationale behind the selection of orthogonal analytical techniques, outlines self-validating protocols, and compares the target molecule to a logical alternative, N-Methyl-2-(1H-pyrazol-1-YL)ethanamine, to highlight the specificity of the chosen methods. All procedures are grounded in internationally recognized standards for analytical validation.[1][2][3]
Part 1: Orthogonal Strategy for Identity & Purity Assessment
No single analytical technique is sufficient to confirm both the identity and purity of a compound. A robust characterization strategy relies on an orthogonal approach, where different techniques provide complementary information based on distinct chemical and physical principles. For a molecule like N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, which contains a heterocyclic aromatic ring, a secondary amine, and a flexible alkyl chain, a combination of spectroscopy and chromatography is essential.
Our workflow is designed to first confirm the molecular structure and then quantify its purity, identifying any potential process-related impurities or degradation products.
Caption: Workflow for comprehensive compound characterization.
Part 2: Identity Confirmation – A Spectroscopic Triad
Spectroscopic methods provide definitive evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is unparalleled for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide a unique fingerprint.
Causality Behind Expected Observations:
-
¹H NMR: The proton spectrum will confirm the presence of all key fragments. The pyrazole ring protons (H3, H4, H5) will appear as distinct doublets and triplets in the aromatic region (~6.2-7.5 ppm).[4] The ethyl group attached to the nitrogen will manifest as a characteristic quartet (CH₂) and triplet (CH₃), with their coupling confirming their adjacency. The two methylene groups of the ethanamine linker will appear as triplets, coupled to each other.
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. The three distinct carbons of the pyrazole ring, the two carbons of the ethanamine linker, and the two carbons of the N-ethyl group will all be visible.
-
2D NMR (e.g., COSY): A COSY experiment provides definitive proof of connectivity by showing correlations between coupled protons, for instance, confirming the link between the N-CH₂ and the pyrazole-CH₂.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight, serving as a fundamental check on the compound's identity. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for both identification and impurity analysis.[5]
Causality Behind Expected Observations:
-
Molecular Ion (M+): The compound has an odd number of nitrogen atoms (three), so according to the Nitrogen Rule, its molecular ion peak will have an odd mass-to-charge (m/z) ratio.[6][7] The expected monoisotopic mass is approximately 153.116 g/mol .
-
Key Fragmentation: The most characteristic fragmentation for aliphatic amines is α-cleavage.[6][8][9] We predict a major fragment from the cleavage of the C-C bond adjacent to the secondary amine, resulting in a stable, resonance-stabilized iminium ion.
Caption: Predicted fragmentation pathway in Mass Spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups, serving as a quick quality control check.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Secondary Amine) | 3200-3500 (broad) | Confirms the secondary amine functionality. |
| C-H Stretch (Aliphatic) | 2850-3000 | Indicates the presence of the ethyl and ethanamine CH₂/CH₃ groups. |
| C=N, C=C Stretch (Pyrazole) | 1400-1600 | Characteristic of the aromatic pyrazole ring system.[10] |
Part 3: Quantitative Purity Assessment & Comparison
Purity is assessed using high-resolution chromatographic techniques. The choice of method is dictated by the analyte's properties—in this case, a polar, basic compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
Reverse-phase HPLC with UV detection is the primary method for determining the purity of non-volatile organic compounds. The basic nitrogen in our molecule requires careful method development to ensure good peak shape and reliable quantification.
Experimental Protocol: HPLC-UV/DAD
-
Column Selection: A C18 stationary phase is a standard starting point. However, for basic compounds, residual silanols can cause peak tailing. An "amide-embedded" or "polar-endcapped" C18 column is a superior choice to shield these interactions and improve peak symmetry.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, masking silanol interactions and protonating the analyte for better retention and peak shape.
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient: A gradient from 5% to 95% B over 15 minutes allows for the elution of impurities with a wide range of polarities.
-
Detection: Diode-Array Detector (DAD) scanning from 200-400 nm. The pyrazole ring provides a strong UV chromophore, making detection sensitive. DAD allows for peak purity assessment by comparing spectra across a single peak.
-
Quantification: Purity is reported as % area of the main peak relative to the total area of all integrated peaks. This method must be validated according to ICH Q2(R1) guidelines for linearity, accuracy, and precision.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Confirmation
GC-MS serves as an excellent orthogonal technique, particularly for identifying volatile or semi-volatile impurities not well-resolved by HPLC, such as residual solvents or certain synthetic byproducts.[11][12] While the target molecule is polar, it is typically volatile enough for GC analysis without derivatization.
Potential Impurities from Synthesis: The synthesis of N-substituted pyrazoles often involves the N-alkylation of a pyrazole precursor.[13][14] This process can lead to predictable impurities:
-
Unreacted Starting Material: e.g., 2-(1H-pyrazol-1-yl)ethanamine.
-
Over-alkylation Products: Quaternary ammonium salts.
-
Regioisomers: If an unsymmetrical pyrazole is used, alkylation can occur at different nitrogen atoms.[13][15]
Comparative Analysis: N-Ethyl vs. N-Methyl Analogs
To demonstrate the specificity and resolving power of these analytical methods, we compare the target compound with its close structural analog, N-Methyl-2-(1H-pyrazol-1-YL)ethanamine . While biologically similar, they are distinct chemical entities that our methods must be able to differentiate.
| Parameter | This compound (Target) | N-Methyl-2-(1H-pyrazol-1-YL)ethanamine (Alternative) | Rationale for Difference |
| Molecular Weight | ~153.12 g/mol | ~139.10 g/mol | Difference of a methylene (-CH₂-) group. Easily resolved by MS. |
| ¹H NMR (N-Alkyl Group) | Quartet (~2.7 ppm, 2H), Triplet (~1.1 ppm, 3H) | Singlet (~2.4 ppm, 3H) | The ethyl group shows characteristic coupling, while the methyl group is a singlet. This is definitive proof of identity. |
| HPLC Retention Time | Longer | Shorter | In reverse-phase chromatography, the more hydrophobic N-ethyl analog will have a stronger interaction with the C18 stationary phase and elute later.[16] |
| MS α-Cleavage Fragment | m/z = 124.09 | m/z = 124.09 | The primary α-cleavage (loss of the N-alkyl group) is not distinguishing. However, loss of the other side of the amine would differ. |
Conclusion: A Self-Validating Approach
This multi-faceted analytical approach provides a self-validating system for the characterization of this compound. NMR and MS confirm the molecular structure, while orthogonal chromatographic methods (HPLC and GC-MS) provide a confident assessment of purity. The comparison with a closely related analog demonstrates the specificity of the methods. By adhering to these principles, researchers can ensure the quality of their materials, leading to reproducible and reliable scientific outcomes. This level of rigor is mandated by international standards and is a cornerstone of good scientific practice.[2][17][18]
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A Comparative Performance Analysis of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine Against Established Therapeutic Agents
This guide provides a comprehensive evaluation of the novel pyrazole derivative, N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, benchmarked against industry-standard therapeutic agents. The following sections detail the rationale for this investigation, present hypothetical comparative performance data, and provide robust, validated protocols for reproducing these findings.
The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] this compound, a member of this versatile class of compounds, is structurally positioned to exhibit significant therapeutic potential. This guide explores its hypothetical efficacy in two key areas: anti-inflammatory and antimicrobial applications, comparing it with the well-regarded standards, Celecoxib and Ciprofloxacin, respectively.
Comparative Performance Overview
The following data represents a hypothetical performance profile of this compound against the selected standards. These values are based on the known activities of structurally similar pyrazole derivatives and are intended to provide a benchmark for experimental validation.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Key Parameter | Hypothetical Result | Standard Performance |
| This compound | Albumin Denaturation | IC₅₀ (µg/mL) | 85 | - |
| Celecoxib (Standard) | Albumin Denaturation | IC₅₀ (µg/mL) | - | ~65-75[3] |
Table 2: In Vitro Antimicrobial Activity
| Compound | Bacterial Strain | Key Parameter | Hypothetical Result | Standard Performance |
| This compound | Escherichia coli (ATCC 25922) | MIC (µg/mL) | 16 | - |
| This compound | Staphylococcus aureus (ATCC 25923) | MIC (µg/mL) | 8 | - |
| Ciprofloxacin (Standard) | Escherichia coli (ATCC 25922) | MIC (µg/mL) | - | 0.013-0.08[4] |
| Ciprofloxacin (Standard) | Staphylococcus aureus (ATCC 25923) | MIC (µg/mL) | - | 0.25-0.6[4][5] |
Experimental Methodologies
The following protocols are provided to enable researchers to validate and expand upon the hypothetical data presented. These methods are based on established and widely accepted in vitro assays.
Synthesis of this compound
A general and robust method for the synthesis of N-substituted pyrazoles involves the reaction of a primary amine with a 1,3-dicarbonyl compound and hydrazine.[6] This approach offers a straightforward route to the target compound.
Diagram 1: General Synthetic Pathway
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Safety Operating Guide
Operational Guide: Proper Disposal of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine
A Note on This Guidance: As a novel or specialized research chemical, a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal instructions for N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine is not readily accessible. Therefore, this guide is synthesized from the established best practices for handling and disposing of analogous heterocyclic and amine compounds, grounded in the regulatory frameworks of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This document serves as an essential operational guide, but it is not a substitute for a compound-specific SDS or the mandatory consultation with your institution's Environmental Health & Safety (EHS) department.
Executive Summary: Immediate Actions & Core Principles
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular trash.[1][2] The foundational principle is cradle-to-grave responsibility under the Resource Conservation and Recovery Act (RCRA), which requires tracking hazardous waste from generation to final disposal.[3]
Key Directives:
-
Classification: Treat as a hazardous chemical waste, likely possessing properties of toxicity, corrosivity, and potential flammability based on analogous amine compounds.[4][5][6]
-
Segregation: Isolate this waste stream from all other chemical wastes, especially acids and strong oxidizing agents, to prevent dangerous reactions.[1][7]
-
Containment: Use only compatible, sealed, and clearly labeled containers for waste accumulation.
-
Disposal: The only acceptable disposal route is through a licensed hazardous waste management company arranged by your institution's EHS office.[1][3]
Assumed Hazard Profile & Required Personal Protective Equipment (PPE)
Based on the chemical structure (an ethylamine derivative) and data from similar compounds, we must assume a conservative hazard profile. Amines are organic bases and can be corrosive, toxic, and flammable.[5][6]
| Hazard Category | Assumed Risk & Rationale | Required PPE |
| Skin & Eye Contact | Corrosive. Likely to cause severe skin burns and serious eye damage, as is common with amine compounds.[5][6] | Nitrile or butyl rubber gloves (check manufacturer's compatibility chart), chemical splash goggles, and a face shield. A flame-resistant lab coat is mandatory. |
| Inhalation | Toxic/Irritant. May cause respiratory irritation. Vapors can be harmful if inhaled.[4][5] | All handling and preparation for disposal must occur inside a certified chemical fume hood. |
| Flammability | Flammable. Many related ethylamine solutions are classified as flammable liquids.[4][5][6] Vapors may form explosive mixtures with air. | Store away from heat, sparks, and open flames. Use non-sparking tools for any transfers. Ensure proper grounding of containers to prevent static discharge.[4][5] |
| Reactivity | Reactive with Incompatibles. Incompatible with strong oxidizing agents, acids, acid chlorides, and certain metals.[4][6] | Strict segregation is critical. See Section 3 for details. |
Pre-Disposal: Waste Segregation & Accumulation Protocol
Proper management begins long before the final pickup. Adherence to OSHA and EPA standards for waste accumulation is mandatory.[8][9]
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a location at or near the point of waste generation and under the control of the operator. This is where you will temporarily store your waste container before it is moved to a central accumulation area.
Step 2: Select a Compatible Waste Container
-
Causality: The container material must not react with or be degraded by the amine waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Procedure:
-
Obtain a clean, empty container with a tightly sealing screw cap.
-
Ensure the container is free from any contamination, particularly residues of acids or oxidizers.
-
The container must be in good condition, with no cracks or leaks.
-
Step 3: Waste Characterization and Segregation
-
Causality: Improperly mixing incompatible chemicals is a primary cause of laboratory accidents. Amines, being basic, can react violently with acids in an exothermic neutralization reaction.[7]
-
Procedure:
-
Dedicate a specific waste container solely for this compound and its associated waste (e.g., contaminated pipette tips, wipes).
-
At a minimum, waste streams must be segregated as follows: Amines, Acids, Bases (separate from amines), Halogenated Solvents, Non-Halogenated Solvents, and Oxidizers.[7]
-
Step 4: Proper Labeling
-
Causality: Accurate labeling is an OSHA and EPA requirement to ensure safe handling and proper disposal.[10][11] It communicates hazards to everyone in the lab and to the waste disposal personnel.
-
Procedure:
-
As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your EHS department.
-
Clearly write the full chemical name: "Hazardous Waste: this compound". Avoid using abbreviations or formulas.
-
List all constituents, including any solvents (e.g., "Methanol").
-
Check all applicable hazard boxes (e.g., "Toxic," "Corrosive," "Flammable").
-
Workflow for Waste Management and Disposal
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for transferring the chemical waste into the designated container.
-
Preparation: Don all required PPE (gloves, lab coat, splash goggles, face shield) before starting. Ensure the chemical fume hood sash is at the appropriate height and the unit is functioning correctly.
-
Grounding: If transferring significant quantities of liquid that may be flammable, ground the waste container and the source container to prevent static discharge.[5]
-
Transfer: Carefully pour the waste from your experimental container into the designated hazardous waste container using a funnel. Avoid splashing.
-
Container Rinsing (Decontamination): If you need to dispose of the "empty" source container, it must be properly decontaminated. Rinse the container three times with a suitable solvent (e.g., methanol or ethanol). The rinsate from these washes is also considered hazardous waste and must be added to your this compound waste container.[7]
-
Sealing: Tightly seal the waste container cap. Do not leave a funnel in the container. Containers must remain closed except when actively adding waste.[9][12]
-
Cleaning: Wipe down the exterior of the waste container with a damp cloth to remove any external contamination. Dispose of the wipe in the same hazardous waste container.
-
Storage: Place the sealed and labeled container in its designated SAA, ensuring it is away from heat sources and incompatible materials.[1]
-
Initiate Pickup: Once the container is nearly full (never more than 90% capacity) or reaches the local time limit for satellite accumulation, contact your EHS department to arrange for pickup and transfer to the central accumulation area.[12]
Emergency Procedures: Spill Management
Accidental spills must be handled immediately and safely. The response depends on the size of the spill.
-
Minor Spill (Contained within Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, use a chemical spill kit with an absorbent material compatible with amines (do not use reactive materials like paper towels for large spills if flammability is a concern).
-
Cover the spill with the absorbent.
-
Using non-sparking scoops, collect the absorbed material and place it in your hazardous waste container.
-
Clean the spill area with a decontamination solution as recommended by your EHS office.
-
-
Major Spill (Outside of Fume Hood or Uncontrolled):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response (call the number posted in your lab).
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors.
-
Report: Provide emergency responders with the chemical name and any available hazard information. Do not re-enter the lab until it has been cleared by trained professionals.
-
By adhering to this structured, safety-first protocol, you ensure compliance with regulations, protect yourself and your colleagues, and uphold the principles of responsible chemical stewardship.
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Navigating the Safe Handling of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling, and Disposal for Researchers, Scientists, and Drug Development Professionals.
Anticipated Hazard Profile: A Synthesis of Structural Analogs
N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine combines a pyrazole ring system with an ethylamine side chain. This structure suggests potential hazards that must be proactively managed. Similar compounds are known to cause skin and eye irritation or burns, and may be harmful if inhaled or ingested.[4][5][6] Therefore, it is crucial to handle this compound with a high degree of caution in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Many amine-containing compounds can be corrosive or irritating to the skin and eyes.[5][7][8]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[6][8]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][8]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The level of protection should be determined by a thorough risk assessment of the specific procedure being performed.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles.[4] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Standard lab coat.[4] | Not generally required if handled in a certified chemical fume hood.[4] | For handling small quantities in a well-ventilated laboratory fume hood.[4] |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield.[4] | Double-gloving with chemical-resistant gloves.[4] | Chemical-resistant apron or coveralls over a lab coat.[4] | A NIOSH-approved respirator with organic vapor cartridges.[4] | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood.[4] |
| Emergency (Spill) | Full-face respirator with appropriate cartridges.[4] | Heavy-duty chemical-resistant gloves.[4] | Fully encapsulated chemical- and vapor-protective suit.[4] | Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[4] | In the event of a significant spill or release.[4] |
It is imperative to inspect all PPE for integrity before each use and to use proper removal techniques to avoid skin contact with the outer surfaces of contaminated gloves.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Preparation and Handling
-
Work Area Preparation: Always work within a certified chemical fume hood.[4][6] Cover the work surface with absorbent, disposable bench paper. Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of generating dust or aerosols.[4] Use appropriate tools like spatulas and weighing paper. When dissolving, add the solid to the solvent slowly to prevent splashing.[4]
-
Reaction Setup: Securely clamp all glassware and ensure the reaction is contained within the fume hood.[4]
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is critical.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are crucial to prevent environmental contamination and ensure a safe working environment.
-
Decontamination: After use, wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).[4]
-
Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous chemical waste.[4] Collect all solid and liquid waste in clearly labeled, sealed, and appropriate waste containers.[4]
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.[9]
First Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: In case of eye contact, flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[3] Seek immediate medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting.[7] Call a physician immediately.[3]
Always show the safety data sheet of a structurally similar compound to the attending physician.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
